Dimethyl adipimidate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13139-70-3 |
|---|---|
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
dimethyl hexanediimidate |
InChI |
InChI=1S/C8H16N2O2/c1-11-7(9)5-3-4-6-8(10)12-2/h9-10H,3-6H2,1-2H3 |
InChI Key |
ZLFRJHOBQVVTOJ-UHFFFAOYSA-N |
SMILES |
COC(=N)CCCCC(=N)OC |
Canonical SMILES |
COC(=N)CCCCC(=N)OC |
Synonyms |
Adipimate, Dimethyl Adipimidate, Dimethyl Adipinamidate, Dimethyl Dimethyl Adipimate Dimethyl Adipimidate Dimethyl Adipinamidate |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Dimethyl Adipimidate Crosslinking: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical crosslinking agent Dimethyl Adipimidate (DMA), detailing its mechanism of action, optimal reaction conditions, and practical applications in research and development.
Introduction to this compound (DMA)
This compound is a homobifunctional imidoester crosslinker. It is a valuable tool for covalently linking proteins and other biomolecules that possess primary amino groups. Its utility spans a wide range of applications, from studying protein-protein interactions and elucidating the quaternary structure of protein complexes to immobilizing antibodies and preparing immunogens. DMA is a membrane-permeable reagent, which also allows for the investigation of intracellular protein interactions.[1]
The Chemical Mechanism of DMA Crosslinking
The crosslinking activity of DMA is centered on the reactivity of its two imidoester functional groups. These groups specifically target primary amines, which are predominantly found as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides.
The reaction proceeds via nucleophilic substitution, where the primary amine attacks the electrophilic carbon of the imidoester. This results in the formation of a stable amidine bond. A key advantage of this reaction is that it preserves the positive charge of the original primary amine at physiological pH, thereby minimizing alterations to the protein's native isoelectric point and overall structure.
The reaction can be visualized as a two-step process for each of the two reactive ends of the DMA molecule:
-
First Amine Reaction: One of the primary amino groups on a protein attacks one of the imidoester groups of DMA, forming a single covalent bond and releasing a methanol (B129727) molecule.
-
Second Amine Reaction: The second imidoester group of the DMA molecule then reacts with a nearby primary amino group on the same or a different protein, forming a second amidine bond and completing the crosslink.
The spacer arm of DMA, which is the chain of atoms separating the two reactive groups, has a length of 8.6 Å. This distance dictates the proximity required between two reactive primary amines for a successful crosslink to occur.
Below is a diagram illustrating the chemical reaction mechanism of DMA with primary amines.
References
An In-depth Technical Guide to Dimethyl Adipimidate Dihydrochloride for Researchers, Scientists, and Drug Development Professionals
Introduction: Dimethyl adipimidate dihydrochloride (B599025) (DMA) is a homobifunctional imidoester cross-linking agent widely utilized in biochemical research to investigate protein-protein interactions, stabilize protein complexes, and elucidate the quaternary structure of proteins. Its ability to covalently link primary amine groups in close proximity makes it an invaluable tool for researchers in various fields, including structural biology, proteomics, and drug development. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound dihydrochloride.
Core Chemical and Physical Properties
This compound dihydrochloride is a white solid that is soluble in aqueous solutions, although it is prone to hydrolysis.[1][2] It is essential to handle the reagent with care, avoiding moisture to maintain its reactivity. For optimal storage, it should be kept at 2-8°C under desiccated conditions.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈Cl₂N₂O₂ | [1] |
| Molecular Weight | 245.15 g/mol | [4][5] |
| Appearance | White to almost white powder/solid | [1] |
| Melting Point | 215-220 °C (decomposes) | [2] |
| Solubility | Soluble in water (hydrolyzes) | [2] |
| CAS Number | 14620-72-5 | [1] |
| Purity | Typically ≥97% | [3][4] |
Reaction Mechanism with Primary Amines
This compound dihydrochloride reacts specifically with primary amine groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides. The reaction proceeds via nucleophilic substitution at the imidoester carbon, leading to the formation of a stable amidine bond. This reaction is most efficient at an alkaline pH, typically between 8.0 and 9.0.[6] A key advantage of using imidoester cross-linkers like DMA is that the amidine bond preserves the positive charge of the original primary amine, thus minimizing perturbations to the protein's overall charge and isoelectric point.[6]
Experimental Protocols
General Protein Cross-Linking in Solution
This protocol is a general guideline for cross-linking proteins in solution to study protein-protein interactions or to stabilize protein complexes.
Materials:
-
This compound dihydrochloride (DMA)
-
Cross-linking buffer: 0.2 M triethanolamine, pH 8.5 (or other amine-free buffers like phosphate (B84403) or borate (B1201080) buffer)
-
Quenching solution: 1 M Tris-HCl, pH 7.5, or 1 M glycine
-
Protein sample in a compatible buffer
Procedure:
-
Prepare Protein Sample: Dissolve the protein of interest in the cross-linking buffer to a final concentration of 1-2 mg/mL.
-
Prepare DMA Solution: Immediately before use, dissolve DMA in the cross-linking buffer to a concentration of 6 mg/mL. Adjust the pH to 8.5 with NaOH if necessary.[7]
-
Cross-Linking Reaction: Add the DMA solution to the protein sample. The final concentration of DMA should be in a 10- to 50-fold molar excess over the protein.[6] Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: The cross-linked products can be analyzed by SDS-PAGE, followed by Coomassie staining or Western blotting to visualize the formation of higher molecular weight species.
Cross-Linking for Immunoprecipitation (IP)
This protocol describes the covalent cross-linking of antibodies to Protein A/G agarose (B213101) beads to prevent the co-elution of antibody heavy and light chains during the elution of the target antigen. This method is adapted from protocols using the closely related cross-linker, dimethyl pimelimidate (DMP).[8][9]
Materials:
-
This compound dihydrochloride (DMA)
-
Protein A/G agarose beads
-
Antibody specific to the target protein
-
Binding/Wash Buffer: PBS (Phosphate-Buffered Saline)
-
Cross-linking Buffer: 0.2 M sodium borate, pH 9.0
-
Quenching Buffer: 0.2 M ethanolamine, pH 8.0
-
Elution Buffer (e.g., 100 mM glycine-HCl, pH 2.5)
Procedure:
-
Antibody Binding: Incubate the antibody with the Protein A/G agarose beads in PBS for 1-2 hours at room temperature with gentle rotation.
-
Washing: Wash the beads three times with 10 volumes of Cross-linking Buffer to remove any unbound antibody and to equilibrate the pH.
-
Cross-Linking: Resuspend the beads in Cross-linking Buffer containing 20 mM DMA. Incubate for 30-40 minutes at room temperature with gentle rotation.
-
Quenching: Wash the beads once with Quenching Buffer. Then, resuspend the beads in Quenching Buffer and incubate for 2 hours at room temperature to block any unreacted DMA.
-
Final Washes: Wash the beads three times with PBS. The antibody-cross-linked beads are now ready for the immunoprecipitation experiment.
Application in Studying Signaling Pathways
While specific, detailed protocols for using DMA to study a particular signaling pathway are often embedded within broader experimental contexts in the literature, the general approach involves using DMA to "trap" transient protein-protein interactions that are crucial for signal transduction. For instance, in the study of G-protein coupled receptor (GPCR) signaling, DMA can be used to cross-link the activated receptor to its interacting G-protein, allowing for the isolation and identification of the complex.[10][11][12][13][14] Similarly, in receptor tyrosine kinase signaling, such as the Epidermal Growth Factor Receptor (EGFR) pathway, DMA can be employed to stabilize the interaction between the activated receptor and its downstream signaling partners.[15]
The general workflow for such an experiment would be:
-
Stimulate cells to activate the signaling pathway of interest.
-
Lyse the cells under conditions that preserve protein complexes.
-
Perform a cross-linking reaction on the cell lysate using DMA.
-
Immunoprecipitate the primary protein of interest in the pathway.
-
Analyze the immunoprecipitated sample by mass spectrometry to identify cross-linked interaction partners.
Safety and Handling
This compound dihydrochloride is an irritant and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[3][16][17] It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1] Work should be conducted in a well-ventilated area or a fume hood. The compound is sensitive to moisture and hydrolyzes in water; therefore, it should be stored in a tightly sealed container in a dry environment.[2] In case of contact, wash the affected area thoroughly with water.[16][17]
Conclusion
This compound dihydrochloride is a versatile and effective homobifunctional cross-linking reagent for the study of protein-protein interactions. Its well-defined reactivity with primary amines and its ability to preserve the native charge of proteins make it a valuable tool for researchers. By following the appropriate protocols and safety precautions, scientists can successfully employ DMA to gain critical insights into the structure and function of protein complexes and the intricate networks of signaling pathways.
References
- 1. This compound dihydrochloride | C8H18Cl2N2O2 | CID 12876176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound DIHYDROCHLORIDE | 14620-72-5 [chemicalbook.com]
- 3. アジポイミド酸ジメチル 二塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound dihydrochloride, 97% | CymitQuimica [cymitquimica.com]
- 5. This compound dihydrochloride, 97% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. fgsc.net [fgsc.net]
- 8. researchgate.net [researchgate.net]
- 9. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 10. Recent advances in computational studies of GPCR-G protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional dynamics of G protein-coupled receptors reveal new routes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. G protein-coupled receptor-G protein interactions: a single-molecule perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological targeting of G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study of GPCR-protein interactions using gel overlay assays and glutathione-S-transferase-fusion protein pull-downs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical crosslinkers enhance detection of receptor interactomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to Homobifunctional Imidoester Crosslinkers for Protein Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of homobifunctional imidoester crosslinkers, invaluable reagents in the field of protein research. We will delve into their chemical properties, reaction mechanisms, and applications, with a focus on their use in elucidating protein structure and function. This document offers detailed experimental protocols and visual representations of key concepts to facilitate a deeper understanding and practical application of these powerful tools.
Introduction to Homobifunctional Imidoester Crosslinkers
Homobifunctional imidoester crosslinkers are chemical reagents that possess two identical imidoester functional groups.[1][2] These groups react specifically with primary amines (-NH2), which are predominantly found on the side chains of lysine (B10760008) residues and at the N-terminus of proteins.[1][3] This reactivity allows for the covalent linkage of proteins or protein subunits that are in close proximity, effectively "freezing" protein-protein interactions for subsequent analysis.[4]
A key advantage of imidoester crosslinkers is that the resulting amidine bond preserves the positive charge of the original amine group at physiological pH.[1][2] This charge preservation helps to maintain the native conformation and biological activity of the crosslinked proteins.[2][3] Furthermore, these reagents are generally water-soluble and membrane-permeable, making them suitable for both in vitro and in vivo crosslinking studies.[1][3]
Properties of Common Homobifunctional Imidoester Crosslinkers
Several homobifunctional imidoester crosslinkers are commercially available, differing primarily in the length of their spacer arm. This variation in length allows researchers to probe for protein interactions at different distances. The choice of crosslinker is therefore crucial and depends on the specific application and the predicted distance between the interacting protein domains.
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable |
| Dimethyl adipimidate | DMA | 245.14 | 9.2 | No |
| Dimethyl pimelimidate | DMP | 259.17 | 9.2 | No |
| Dimethyl suberimidate | DMS | 273.20 | 11.0 | No |
Reaction Mechanism
The reaction of a homobifunctional imidoester with primary amines on proteins proceeds in a two-step manner. First, one of the imidoester groups reacts with a primary amine on a protein to form an amidine bond. Subsequently, the second imidoester group reacts with a primary amine on a nearby protein or within the same protein, forming a second amidine bond and thus creating a covalent crosslink. The optimal pH for this reaction is typically between 8 and 9.[3]
Experimental Protocols
General Protocol for Protein Crosslinking in Solution
This protocol is a general guideline for crosslinking proteins in a purified or semi-purified state.
Materials:
-
Protein sample (in a suitable buffer, see below)
-
Homobifunctional imidoester crosslinker (e.g., DMA, DMP, or DMS)
-
Crosslinking buffer: 0.2 M triethanolamine, pH 8.0, or 0.2 M sodium borate, pH 8.0.[1][3] Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the crosslinking reaction.[3]
-
Quenching solution: 1 M Tris-HCl, pH 7.5, or 1 M glycine.[3]
-
SDS-PAGE reagents and equipment
-
Western blotting equipment and antibodies (optional)
Procedure:
-
Sample Preparation: Prepare the protein sample in the crosslinking buffer at a concentration of 1-5 mg/mL.[1]
-
Crosslinker Preparation: Immediately before use, dissolve the imidoester crosslinker in the crosslinking buffer. Do not store crosslinkers in solution as they are susceptible to hydrolysis.[3]
-
Crosslinking Reaction: Add a 10- to 30-fold molar excess of the crosslinker to the protein solution.[1] The optimal molar ratio should be determined empirically for each specific system.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 1 hour at 4°C with gentle agitation.[1][3]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[3]
-
Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.[5] Further analysis can be performed by Western blotting using specific antibodies to identify the components of the crosslinked complexes.[4]
Protocol for Crosslinking Antibodies to Protein A/G Beads
This protocol is useful for creating stable antibody-conjugated beads for immunoprecipitation experiments, preventing the co-elution of the antibody with the target protein.
Materials:
-
Antibody
-
Protein A or G agarose (B213101) beads
-
Binding/Wash Buffer: Phosphate-buffered saline (PBS)
-
Crosslinking Buffer: 0.2 M Sodium Borate, pH 9.0[6]
-
Dimethyl pimelimidate (DMP)[6]
-
Quenching Buffer: 0.2 M Ethanolamine, pH 8.0[6]
-
Storage Buffer: PBS with a suitable preservative
Procedure:
-
Antibody Binding: Incubate the antibody with the Protein A/G beads in PBS for 1-2 hours at room temperature with gentle rotation.
-
Washing: Wash the beads three times with 10 volumes of ice-cold PBS to remove unbound antibody.
-
Crosslinking:
-
Wash the beads twice with 10 volumes of Crosslinking Buffer.
-
Resuspend the beads in 10 volumes of Crosslinking Buffer.
-
Add solid DMP to a final concentration of 20 mM.[6]
-
Incubate for 30-45 minutes at room temperature with gentle rotation.
-
-
Quenching:
-
Wash the beads once with the Quenching Buffer.
-
Resuspend the beads in the Quenching Buffer and incubate for 2 hours at room temperature with rotation.
-
-
Final Washes: Wash the beads three times with PBS.
-
Storage: Resuspend the crosslinked beads in Storage Buffer and store at 4°C.
Applications in Protein Research
Elucidation of Protein Quaternary Structure
Homobifunctional imidoesters are widely used to determine the subunit composition and arrangement of oligomeric proteins.[7] By crosslinking a protein complex and analyzing the products by SDS-PAGE, the number of subunits can be determined by the number of bands observed, which correspond to monomers, dimers, trimers, etc.[7]
Studying Protein-Protein Interactions in Signaling Pathways
These crosslinkers are instrumental in capturing transient and stable protein-protein interactions that are crucial for cellular signaling. A key event in many signaling pathways is the dimerization or oligomerization of receptors upon ligand binding.[8][9] Crosslinking can be used to trap these receptor complexes for further analysis.
A representative signaling pathway that involves receptor oligomerization is the Tumor Necrosis Factor (TNF) receptor pathway. Upon binding of TNF-α, the TNF receptor 1 (TNFR1) trimerizes, initiating a downstream signaling cascade that can lead to either cell survival or apoptosis.[10][11]
Crosslinking Coupled with Mass Spectrometry (XL-MS)
The combination of chemical crosslinking with mass spectrometry (XL-MS) has emerged as a powerful technique for the structural analysis of proteins and protein complexes.[12] This approach provides distance constraints between amino acid residues, which can be used to build low-resolution models of protein structures and interaction interfaces.
Conclusion
Homobifunctional imidoester crosslinkers are versatile and powerful tools for investigating protein structure and function. Their ability to specifically react with primary amines while preserving the protein's native charge makes them particularly valuable for studying protein-protein interactions. When combined with techniques like SDS-PAGE, Western blotting, and mass spectrometry, these reagents can provide critical insights into the composition of protein complexes, the architecture of signaling pathways, and the three-dimensional structure of proteins. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the knowledge and practical steps needed to successfully employ these crosslinkers in their own research endeavors.
References
- 1. fgsc.net [fgsc.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. store.sangon.com [store.sangon.com]
- 4. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring functional consequences of GPCR oligomerization requires a different lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Signaling Pathway of TNF Receptors: Linking Animal Models of Renal Disease to Human CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Tumor Necrosis Factor Receptors: Pleiotropic Signaling Complexes and Their Differential Effects [frontiersin.org]
- 12. Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Protein Architectures: A Technical Guide to Dimethyl Adipimidate in Structural Biology
For Immediate Release
[City, State] – [Date] – In the intricate world of structural biology and drug development, understanding the three-dimensional organization of proteins and their interactions is paramount. Dimethyl adipimidate (DMA), a homobifunctional cross-linking agent, has emerged as a powerful tool for elucidating protein structures and capturing transient protein-protein interactions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of DMA's applications, detailed experimental protocols, and data analysis workflows.
Introduction to this compound: A Molecular Staple
This compound is a chemical reagent featuring two identical reactive imidoester groups at either end of an 8.6 Å spacer arm.[1] This symmetrical design allows it to covalently link two primary amine groups, predominantly found in the side chains of lysine (B10760008) residues and at the N-termini of proteins.[2][3] The reaction forms a stable amidine bond, effectively "stapling" interacting proteins or different domains within a single protein that are in close proximity. A key advantage of imidoester cross-linkers like DMA is that they preserve the native charge of the protein at physiological pH, minimizing structural perturbations.[2]
This characteristic makes DMA an invaluable reagent for:
-
Elucidating Quaternary Structure: Determining the number and arrangement of subunits in a multi-protein complex.[4][5][6][7][8]
-
Mapping Protein-Protein Interfaces: Identifying the specific regions of contact between interacting proteins.
-
Capturing Transient Interactions: Stabilizing weak or transient interactions that are often crucial in signaling pathways.
-
Conformational Analysis: Probing for changes in protein conformation upon ligand binding or other stimuli.
-
Immobilizing Proteins: Covalently attaching antibodies or enzymes to solid supports for various applications.[2]
Below is a table summarizing the key chemical and physical properties of this compound Dihydrochloride (B599025).
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈Cl₂N₂O₂ | [9] |
| Molecular Weight | 245.15 g/mol | [9][10][11] |
| Spacer Arm Length | 8.6 Å | [1] |
| Reactive Group | Imidoester | [2] |
| Target Functional Group | Primary Amines (-NH₂) | [2][3] |
| CAS Number | 14620-72-5 | [9][10] |
| Appearance | White to off-white solid | [9] |
| Solubility | Water |
Experimental Protocols: From Theory to Benchtop
The success of a cross-linking experiment hinges on a well-designed and executed protocol. Below are detailed methodologies for both in vitro and in vivo cross-linking using DMA.
In Vitro Cross-linking of Purified Proteins
This protocol is suitable for studying the interactions between purified proteins or the structure of a purified protein complex.
Materials:
-
Purified protein sample (0.25 - 5 mg/mL)
-
This compound dihydrochloride (DMA)
-
Cross-linking Buffer (amine-free): e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0; 20 mM HEPES, pH 7.5-8.0; or 0.2 M triethanolamine, pH 8.5.[12]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine (B1666218).
-
SDS-PAGE reagents and equipment.
-
Mass spectrometer and associated reagents for analysis.
Procedure:
-
Buffer Exchange: Ensure the protein sample is in an amine-free buffer. Tris and other amine-containing buffers will compete with the protein for reaction with DMA and should be avoided.
-
Prepare DMA Solution: Immediately before use, dissolve DMA in the cross-linking buffer to the desired concentration (e.g., 1-2 mg/mL or a 10- to 30-fold molar excess over the protein).[2]
-
Cross-linking Reaction: Add the freshly prepared DMA solution to the protein sample. The final concentration of DMA may need to be optimized for each specific system.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for longer durations (e.g., 3 hours to overnight) at 4°C, with gentle mixing.[2][12]
-
Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[2] Incubate for an additional 15-30 minutes at room temperature.
-
Analysis: The cross-linked products can be analyzed by SDS-PAGE, Western blotting, and/or mass spectrometry. For SDS-PAGE, the formation of higher molecular weight bands compared to the non-cross-linked control indicates successful cross-linking.
In Vivo Cross-linking in Cultured Cells
This protocol allows for the study of protein interactions within their native cellular environment.
Materials:
-
Cultured cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
DMA solution in PBS (e.g., 10 mM)
-
Quenching Buffer: e.g., 0.2 M Glycine[12]
-
Lysis buffer
-
Equipment for cell harvesting and lysis
Procedure:
-
Cell Preparation: Wash the cultured cells once with ice-cold PBS.
-
Cross-linking: Resuspend the cells in a fresh solution of 10 mM DMA in ice-cold PBS. To enhance membrane permeability, 0.25% DMSO can be included.[12] Incubate at room temperature for 45 minutes with gentle agitation.[12]
-
Quenching: Pellet the cells and wash again with PBS. Resuspend the cells in media or PBS containing a quenching agent like 0.2 M glycine to stop the reaction.[12]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the cross-linked protein complexes.
-
Downstream Analysis: The cell lysate can then be used for immunoprecipitation to enrich for a specific protein complex, followed by analysis via SDS-PAGE, Western blotting, or mass spectrometry.
The following table summarizes typical quantitative parameters for DMA cross-linking experiments.
| Parameter | In Vitro | In Vivo |
| Protein Concentration | 0.25 - 5 mg/mL | N/A (cell suspension) |
| DMA Concentration | 1-2 mg/mL or 10-30x molar excess | 10 mM |
| Buffer | Sodium Phosphate, HEPES, Triethanolamine | PBS |
| pH | 7.5 - 9.0 | ~7.4 |
| Temperature | 4°C or Room Temperature | Room Temperature |
| Incubation Time | 30 minutes - overnight | 45 minutes |
| Quenching Agent | Tris or Glycine | Glycine |
Analysis of Cross-linked Products: Deciphering the Data
SDS-PAGE and Western Blotting
The simplest method to visualize the results of a cross-linking experiment is through SDS-PAGE. Successful intermolecular cross-linking will result in the appearance of new, higher-molecular-weight bands corresponding to dimers, trimers, and larger oligomers of the target protein(s). Western blotting can then be used to confirm the identity of the proteins within these cross-linked complexes.
Mass Spectrometry-Based Analysis (XL-MS)
For high-resolution information on the specific residues involved in the cross-link, mass spectrometry is the method of choice. The general workflow for a cross-linking mass spectrometry (XL-MS) experiment is as follows:
A number of specialized software packages are available for the identification of cross-linked peptides from complex mass spectrometry data. These programs are designed to handle the unique challenges of identifying two peptide sequences connected by a cross-linker.
Popular Software for XL-MS Data Analysis:
-
MaxLynx: Integrated into the MaxQuant environment for the identification of cross-linked peptides.[13]
-
xiSEARCH: A search engine specifically designed for identifying cross-linked peptides.[14][15]
-
Protein Prospector: A suite of tools that includes modules for finding cross-linked peptides.[16]
-
CLMSVault: A software suite for the analysis and visualization of cross-linking mass spectrometry data.[17]
-
Xlink Analyzer: A software tool for the visualization and analysis of XL-MS data in the context of 3D structures.[18]
Applications in Elucidating Biological Systems
DMA has been instrumental in understanding the structure and function of numerous protein complexes. For example, it has been used to study the subunit arrangement of oligomeric enzymes and to probe the structure of membrane proteins.[19]
Case Study: Elucidating a Hypothetical Signaling Pathway
Consider a hypothetical signaling pathway where a receptor (Receptor A) upon ligand binding, recruits a kinase (Kinase B) which then phosphorylates a downstream effector protein (Effector C), leading to a cellular response. The transient interaction between Receptor A and Kinase B can be captured using DMA.
Conclusion: A Versatile Tool for Structural Insights
This compound is a versatile and powerful tool in the arsenal (B13267) of structural biologists and drug discovery professionals. Its ability to covalently link primary amines with a defined spacer length provides invaluable distance constraints for modeling protein structures and identifying protein-protein interactions. The detailed protocols and data analysis workflows presented in this guide offer a solid foundation for researchers to successfully employ DMA in their investigations, ultimately contributing to a deeper understanding of the complex molecular machinery of life.
References
- 1. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Dihydrochloride | Crosslinker [benchchem.com]
- 3. Something went wrong... [biolchem.huji.ac.il]
- 4. Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predictive and Experimental Approaches for Elucidating Protein–Protein Interactions and Quaternary Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictive and Experimental Approaches for Elucidating Protein-Protein Interactions and Quaternary Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein quaternary structure - Wikipedia [en.wikipedia.org]
- 8. Predicting protein quaternary structure by pseudo amino acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Dihydrochloride [Cross-linking Agent … [cymitquimica.com]
- 10. calpaclab.com [calpaclab.com]
- 11. Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Software – Rappsilber Laboratory [rappsilberlab.org]
- 15. xiSEARCH – Rappsilber Laboratory [rappsilberlab.org]
- 16. Finding Chimeras: a Bioinformatics Strategy for Identification of Cross-linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CLMSVault: a software suite for protein cross-linking mass spectrometry data analysis and visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Xlink Analyzer: Software for analysis and visualization of cross-linking data in the context of three-dimensional structures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cross-linking of erythrocyte membranes with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility and Stability of Dimethyl Adipimidate in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of dimethyl adipimidate (DMA), a homobifunctional imidoester crosslinking agent, in aqueous buffer systems. Understanding these properties is critical for the successful application of DMA in protein crosslinking studies, immuno-conjugate preparation, and drug delivery system development.
Introduction to this compound (DMA)
This compound is a valuable tool in bioconjugation chemistry. As a homobifunctional imidoester, it possesses two reactive groups that specifically target primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins) to form stable amidine bonds. This reaction is favored under slightly alkaline conditions. The dihydrochloride (B599025) salt of DMA is the commonly used form due to its increased stability as a solid.
Solubility of this compound
The solubility of this compound dihydrochloride in aqueous solutions is a key parameter for its effective use. While DMA is generally considered water-soluble, its practical solubility can be influenced by the choice of buffer, pH, and temperature. It is crucial to prepare DMA solutions immediately before use due to its hydrolytic instability.
Table 1: Qualitative Solubility of this compound Dihydrochloride in Various Solvents
| Solvent | Solubility | Reference |
| Water | Soluble, but undergoes hydrolysis | [1](2--INVALID-LINK-- |
| Methanol | Soluble | [3](--INVALID-LINK--) |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4](--INVALID-LINK--) |
| Ethanol | Soluble | [4](--INVALID-LINK--) |
Stability of this compound in Aqueous Buffers
The primary factor limiting the utility of this compound in aqueous solutions is its susceptibility to hydrolysis. The imidoester functional groups react with water, leading to the formation of an unreactive methyl adipamate and methanol, thus rendering the crosslinker ineffective. The rate of this hydrolysis is significantly influenced by the pH of the solution.
The Hydrolysis Reaction
The hydrolysis of this compound is a critical consideration for experimental design. The reaction proceeds via nucleophilic attack of water on the imidoester carbon atom.
Caption: Hydrolysis pathway of this compound.
pH-Dependent Stability
The stability of imidoesters like DMA is highly dependent on the pH of the aqueous buffer. Generally, the rate of hydrolysis increases with increasing pH. However, the aminolysis reaction (the desired reaction with protein primary amines) is also pH-dependent and is more efficient at alkaline pH. Therefore, a compromise must be made to achieve efficient crosslinking while minimizing hydrolysis.
One source suggests a half-life of approximately 2 hours for DMA in an aqueous buffer, with the recommendation to adjust the reaction buffer to a pH range of 7.4–8.0 to slow down the rate of hydrolysis.[5](--INVALID-LINK--) While specific kinetic data for DMA across a wide pH range is scarce in the literature, the general trend for imidoesters is well-established.
Table 2: General Effect of pH on the Stability and Reactivity of this compound
| pH Range | Hydrolysis Rate | Reactivity with Primary Amines | Recommendation |
| Acidic (< 7) | Slower | Low | Not recommended for crosslinking |
| Neutral (7.0 - 8.0) | Moderate | Moderate | Optimal for slowing hydrolysis |
| Alkaline (8.0 - 9.0) | Faster | High | Optimal for crosslinking reaction |
| Strongly Alkaline (> 9.0) | Very Fast | High | Increased risk of protein modification and aggregation |
Experimental Protocols
Protocol for Determining Aqueous Solubility (Qualitative)
This protocol provides a general method for determining the solubility of this compound in a specific aqueous buffer.
Caption: Workflow for qualitative solubility determination.
Methodology:
-
Preparation: Weigh a small, precise amount of this compound dihydrochloride into a clear vial.
-
Solvent Addition: Add a small, measured volume of the desired aqueous buffer to the vial.
-
Mixing: Vortex or stir the solution vigorously for a set period (e.g., 1-2 minutes).
-
Observation: Visually inspect the solution against a dark background to check for any undissolved particles.
-
Titration: If the solid has not fully dissolved, add another small, measured volume of the buffer and repeat the mixing and observation steps.
-
Endpoint: Continue adding the buffer incrementally until the solid is completely dissolved. The solubility can then be expressed as the concentration of the final clear solution.
Protocol for Assessing Stability (Hydrolysis Rate) via pH-Stat Titration
This protocol outlines a method to monitor the hydrolysis of this compound by measuring the consumption of base required to maintain a constant pH.
Caption: Experimental workflow for stability assessment.
Methodology:
-
Setup: Calibrate a pH meter and set up a pH-stat titration apparatus. The titrant should be a standardized solution of sodium hydroxide (B78521) (NaOH).
-
Reaction Mixture: In a thermostated reaction vessel, add a known volume of the desired aqueous buffer and allow it to equilibrate to the target temperature.
-
Initiation: Dissolve a known amount of this compound in the buffer to initiate the hydrolysis reaction.
-
Titration: The pH-stat will automatically add NaOH to the reaction mixture to neutralize the acid produced during hydrolysis and maintain a constant pH.
-
Data Collection: Record the volume of NaOH added over time.
-
Analysis: The rate of hydrolysis can be determined from the rate of NaOH consumption. The data can be used to calculate the half-life of DMA under the specific experimental conditions.
Key Considerations for Using this compound
-
Fresh Solutions: Always prepare DMA solutions immediately before use to minimize the impact of hydrolysis.
-
Buffer Choice: Use non-amine-containing buffers such as phosphate, borate, or HEPES for the crosslinking reaction, as amine-containing buffers (e.g., Tris, glycine) will compete for reaction with the imidoester groups.[5](--INVALID-LINK--)
-
pH Optimization: The optimal pH for crosslinking is typically between 8.0 and 9.0.[5](--INVALID-LINK--) However, for proteins that are sensitive to higher pH, a lower pH (7.4-8.0) may be used, though this will require longer reaction times or higher concentrations of the crosslinker.
-
Quenching: The crosslinking reaction can be stopped by adding an excess of a primary amine-containing buffer, such as Tris or glycine.[5](--INVALID-LINK--)
Conclusion
The solubility and stability of this compound in aqueous buffers are critical parameters that must be carefully considered to ensure successful and reproducible crosslinking experiments. While DMA is water-soluble, its rapid hydrolysis, particularly at alkaline pH, necessitates the use of freshly prepared solutions and careful optimization of reaction conditions. By understanding the principles outlined in this guide and employing the suggested experimental protocols, researchers can effectively utilize this compound for their bioconjugation needs.
References
Delving into Protein Architecture: A Technical Guide to Dimethyl Adipimidate for Quaternary Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of proteomics, understanding the three-dimensional arrangement of protein subunits, known as quaternary structure, is paramount to deciphering their function, regulation, and role in disease. Chemical cross-linking has emerged as a powerful tool to probe these complex assemblies. This in-depth technical guide focuses on the application of dimethyl adipimidate (DMA), a homobifunctional imidoester cross-linker, for the elucidation of protein quaternary structure.
Introduction to this compound (DMA)
This compound dihydrochloride (B599025) (DMA·2HCl) is a water-soluble and membrane-permeable cross-linking agent. Its utility in structural biology stems from its ability to covalently link primary amino groups (the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) on polypeptide chains that are in close proximity.
Mechanism of Action: The imidoester functional groups of DMA react with primary amines in a pH-dependent manner, optimally between pH 8.0 and 9.0, to form stable amidine bonds. A key advantage of imidoester cross-linkers like DMA is that this reaction preserves the positive charge of the original amino group at physiological pH. This charge preservation is crucial as it minimizes perturbations to the protein's native isoelectric point and tertiary structure, thereby providing a more accurate snapshot of the protein's native conformation.
Properties of this compound:
| Property | Value | Reference |
| Molecular Weight | 245.14 g/mol | [1] |
| Spacer Arm Length | 8.6 Å | [2] |
| Reactive Groups | Imidoesters | [3] |
| Target Groups | Primary amines (e.g., Lysine, N-terminus) | [3] |
| Optimal pH Range | 8.0 - 9.0 | [3] |
| Solubility | Water | [3] |
| Cleavability | Non-cleavable | [3] |
Experimental Workflow for Quaternary Structure Analysis
The general workflow for utilizing DMA to investigate protein quaternary structure involves a series of well-defined steps, from sample preparation to data analysis. This process allows researchers to determine the number of subunits (stoichiometry) and their spatial arrangement within a protein complex.
Key Experimental Protocol: Cross-linking of Rabbit Muscle Aldolase (B8822740)
The following protocol is based on the classic study by Davies and Stark (1970), which utilized the similar homobifunctional imidoester, dimethyl suberimidate (DMS), to elucidate the quaternary structure of several oligomeric proteins, including the tetrameric enzyme rabbit muscle aldolase. This methodology remains a cornerstone for such investigations.
Objective: To determine the number of subunits in rabbit muscle aldolase by cross-linking with a dimethyl imidoester and analyzing the products by SDS-PAGE.
Materials:
-
Purified rabbit muscle aldolase
-
This compound (DMA)
-
2,4,6-trinitrobenzenesulfonic acid (TNBS)
-
Sodium tetraborate (B1243019) buffer (0.1 M, pH 8.5)
-
Sodium phosphate (B84403) buffer
-
SDS-PAGE reagents (acrylamide, bis-acrylamide, SDS, etc.)
-
Coomassie Brilliant Blue stain
-
Densitometer
Procedure:
-
Protein Preparation:
-
Prepare a solution of rabbit muscle aldolase at a concentration of 5 mg/mL in 0.1 M sodium tetraborate buffer, pH 8.5.
-
-
Determination of Available Amino Groups:
-
Before cross-linking, determine the number of available amino groups on the protein using a TNBS assay to establish a baseline for the extent of modification.
-
-
Cross-linking Reaction:
-
To the aldolase solution, add a freshly prepared solution of DMA in the same buffer to a final concentration of 1 mg/mL.
-
Incubate the reaction mixture at room temperature for 3 hours.
-
To monitor the extent of the reaction, aliquots can be taken at various time points (e.g., 30, 60, 120, and 180 minutes).
-
-
Quenching the Reaction:
-
The reaction can be stopped by the addition of a primary amine-containing buffer, such as Tris-HCl, to a final concentration that is in large excess to the DMA.
-
-
SDS-PAGE Analysis:
-
Mix the cross-linked samples with an equal volume of 2x SDS-PAGE sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and heat at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the monomeric and oligomeric forms of the protein.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Visualization and Quantitation:
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Destain the gel to reduce the background.
-
Scan the gel and perform densitometric analysis on the resulting image to quantify the relative amounts of monomer, dimer, trimer, and tetramer.
-
Expected Results: Upon SDS-PAGE analysis, a ladder of bands will be observed. The band with the highest mobility corresponds to the unmodified monomeric subunit. Successive bands of lower mobility will correspond to covalently linked dimers, trimers, and tetramers. The number of bands observed provides direct evidence for the number of subunits in the native protein complex. For aldolase, a tetramer, four distinct bands are expected.
Data Presentation and Interpretation
Quantitative analysis of the cross-linked products is crucial for a definitive determination of the protein's quaternary structure. Densitometry of the stained SDS-PAGE gel allows for the quantification of the distribution of oligomeric species.
Table 1: Hypothetical Densitometric Analysis of DMA Cross-linked Aldolase
| Oligomeric Species | Molecular Weight (kDa) | Relative Abundance (%) |
| Monomer | 40 | 35 |
| Dimer | 80 | 30 |
| Trimer | 120 | 20 |
| Tetramer | 160 | 15 |
Advanced Applications and Considerations
Beyond simple stoichiometry determination, DMA can be employed in more sophisticated structural studies:
-
Mass Spectrometry (MS): Following cross-linking and proteolytic digestion, the resulting peptide mixture can be analyzed by mass spectrometry. The identification of cross-linked peptides allows for the mapping of specific lysine residues that are in close proximity, providing distance constraints that can be used to model the three-dimensional arrangement of the subunits.
-
Studying Protein-Protein Interactions: DMA can be used to capture and identify interacting protein partners within a complex mixture, a technique often referred to as cross-linking mass spectrometry (XL-MS).
-
Investigating Conformational Changes: By comparing the cross-linking patterns of a protein complex in different functional states (e.g., with and without a ligand), conformational changes can be inferred.
Important Considerations:
-
Buffer Composition: It is critical to use buffers that are free of primary amines (e.g., Tris, glycine) during the cross-linking reaction, as these will compete with the protein for reaction with DMA.
-
DMA Concentration and Reaction Time: The concentration of DMA and the incubation time should be optimized for each protein system to achieve sufficient cross-linking without excessive modification or aggregation.
-
Quenching: The reaction should be effectively quenched to prevent further cross-linking after the desired time point.
Conclusion
This compound is a valuable and versatile tool for the investigation of protein quaternary structure. Its ability to covalently link proximal subunits while preserving the native charge of the protein makes it an ideal reagent for obtaining a snapshot of a protein's oligomeric state. When combined with analytical techniques such as SDS-PAGE, densitometry, and mass spectrometry, DMA provides researchers with critical information on the stoichiometry, arrangement, and interaction interfaces of protein complexes, thereby advancing our understanding of their biological roles.
References
Methodological & Application
Application Notes: Protein Crosslinking with Dimethyl Adipimidate (DMA)
References
- 1. fgsc.net [fgsc.net]
- 2. store.sangon.com [store.sangon.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Cross-Linking Antibodies to Beads Using Dimethyl Pimelimidate (DMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Dimethyl Adipimidate (DMA) in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dimethyl Adipimidate (DMA) Cross-linking
This compound (DMA) is a homobifunctional imidoester cross-linker widely used to study protein-protein interactions (PPIs). Its utility stems from its ability to covalently link primary amino groups (ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides) that are in close proximity, effectively "freezing" protein complexes for subsequent analysis. DMA is a valuable tool for elucidating the quaternary structure of proteins, identifying binding partners, and mapping interaction interfaces.
A key advantage of DMA is that the amidination reaction preserves the positive charge of the modified amino groups at physiological pH. This minimizes perturbations to the native protein structure that can be caused by charge alterations, which is crucial for studying interactions that are dependent on the native conformation of the proteins. DMA has a spacer arm length of 8.6 Å, providing a defined distance constraint for mapping the proximity of interacting residues.
Chemical Properties and Reaction Mechanism
DMA dihydrochloride (B599025) is a water-soluble and membrane-permeable cross-linker, allowing for both in vitro and in vivo cross-linking applications.[1] The imidoester functional groups of DMA react with primary amines in a pH-dependent manner, with optimal reactivity occurring between pH 8.0 and 9.0.[1] It is crucial to use buffers devoid of primary amines, such as Tris, as these will compete with the target proteins for reaction with the cross-linker.[1]
The reaction proceeds through the formation of a stable amidine bond between the primary amine of the protein and the imidoester group of DMA.
Caption: Chemical reaction of DMA with primary amines on proteins.
Quantitative Data Summary
The optimal conditions for DMA cross-linking should be determined empirically for each protein system. The following tables provide a summary of typical quantitative parameters.
Table 1: General Parameters for In Vitro Cross-linking with DMA
| Parameter | Value | Notes |
| Cross-linker | This compound (DMA) | Homobifunctional imidoester |
| Protein Concentration | > 5 mg/mL | For lower concentrations, increase the molar excess of the cross-linker.[2] |
| Cross-linker Molar Excess | 10-fold | For protein concentrations < 5 mg/mL, a 20- to 30-fold molar excess may be required.[1] |
| Reaction Buffer | 0.2 M Triethanolamine, 0.2 M Sodium Borate, or 100 mM HEPES | pH should be between 8.0 and 9.0. Avoid buffers containing primary amines (e.g., Tris, Glycine).[1][3] |
| Reaction Time | 30 - 60 minutes | Can be optimized based on the specific protein complex.[1] |
| Reaction Temperature | Room Temperature | Incubation on ice can also be performed to slow down the reaction. |
| Quenching Reagent | Tris or Glycine | Final concentration of 20-50 mM.[1] |
Table 2: Example Parameters for In-Cell Cross-linking with DMA
| Parameter | Value | Notes |
| Cell Type | Yeast Cells | Example application.[4] |
| Cell Preparation | Wash once with cold 1X PBS. | Resuspend in fresh 1X PBS.[4] |
| DMA Concentration | 10 mM | In ice-cold 1X PBS.[4] |
| Permeabilizing Agent | 0.25% Dimethyl sulfoxide (B87167) (DMSO) | Optional, to make cells more porous.[4] |
| Incubation Time | 45 minutes | At room temperature with nutation.[4] |
| Quenching | Wash with 1X PBS, then add quenching buffer (e.g., 0.2 M Glycine). |
Experimental Protocols
Protocol for In Vitro Cross-linking of Purified Proteins
This protocol describes a general procedure for cross-linking purified proteins in solution.
Materials:
-
This compound dihydrochloride (DMA)
-
Cross-linking Buffer (e.g., 0.2 M Sodium Borate, pH 9.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purified protein samples
-
SDS-PAGE reagents and equipment
Procedure:
-
Prepare Fresh DMA Solution: Immediately before use, dissolve DMA in the Cross-linking Buffer to the desired concentration (e.g., 20 mM).[5] Imidoesters are moisture-sensitive and will hydrolyze in aqueous solutions.[1]
-
Prepare Protein Sample: Ensure the protein sample is in a compatible buffer (amine-free) at the desired concentration.
-
Initiate Cross-linking: Add the freshly prepared DMA solution to the protein sample. The final concentration of DMA should be optimized for your system. A good starting point is a 10- to 30-fold molar excess of DMA to protein.[1]
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[1]
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[1] Incubate for an additional 15 minutes at room temperature.
-
Analyze by SDS-PAGE: Add an equal volume of 2X Laemmli sample buffer to the quenched reaction. Analyze the samples by SDS-PAGE to observe the formation of higher molecular weight cross-linked species.
Protocol for Analysis of Cross-linked Proteins by Mass Spectrometry
Following SDS-PAGE, bands corresponding to cross-linked complexes can be excised and analyzed by mass spectrometry to identify the interacting proteins and the specific cross-linked residues.
4.2.1. In-Gel Digestion
This protocol is for the enzymatic digestion of proteins from polyacrylamide gel slices.
Materials:
-
Excised gel bands
-
Destaining Solution (50% Acetonitrile (ACN) in 50 mM Ammonium Bicarbonate)
-
Reduction Solution (10 mM DTT in 100 mM Ammonium Bicarbonate)
-
Alkylation Solution (55 mM Iodoacetamide in 100 mM Ammonium Bicarbonate)
-
Trypsin solution (e.g., 10-20 ng/µL in 25 mM Ammonium Bicarbonate)
-
Extraction Solution (e.g., 50% ACN / 5% Formic Acid)
Procedure:
-
Excise and Dice: Carefully excise the protein band of interest from the Coomassie-stained gel using a clean scalpel. Cut the gel piece into small cubes (~1x1 mm).
-
Destain: Add Destaining Solution to the gel pieces and incubate until the Coomassie stain is removed. Dehydrate the gel pieces with 100% ACN.
-
Reduction: Rehydrate the gel pieces in Reduction Solution and incubate at 60°C for 30 minutes.
-
Alkylation: Remove the Reduction Solution and add the Alkylation Solution. Incubate for 20 minutes in the dark at room temperature.
-
Wash and Dehydrate: Wash the gel pieces with Ammonium Bicarbonate and then dehydrate with 100% ACN. Dry the gel pieces completely in a speed-vac.
-
Trypsin Digestion: Rehydrate the gel pieces on ice with the trypsin solution. Add enough 25 mM Ammonium Bicarbonate to cover the gel pieces and incubate overnight at 37°C.[6]
-
Peptide Extraction: Extract the peptides from the gel pieces using the Extraction Solution. Pool the extracts and dry them down in a speed-vac.[6]
4.2.2. LC-MS/MS Analysis and Data Interpretation
The extracted peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data is searched against a protein database using specialized software to identify the cross-linked peptides.
LC-MS/MS Parameters:
-
Instrumentation: A high-resolution mass spectrometer such as an Orbitrap is recommended for the analysis of complex cross-linked peptide mixtures.[7]
-
Fragmentation: A combination of fragmentation methods, such as Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD), can be beneficial for sequencing the cross-linked peptides.[7]
Data Analysis Software: Several software packages are available for the identification of cross-linked peptides from MS data. These programs can identify both inter- and intra-protein cross-links.
-
MaxLynx: A workflow integrated into the MaxQuant environment that can analyze data from both non-cleavable (like DMA) and MS-cleavable cross-linkers.[8]
-
Protein Prospector: A suite of tools that can be used to identify cross-linked peptides in a single search.[9]
-
XlinkX: A software node for Proteome Discoverer that aids in the identification of cross-linked peptides.[7]
-
pLink: A popular software for identifying cross-linked peptides.
The general workflow involves searching the MS/MS data against a protein sequence database, allowing for a modification corresponding to the mass of the cross-linker on the reactive amino acid residues (lysine). The software then identifies pairs of peptides that are linked by the cross-linker.
Visualizations
Caption: Experimental workflow for DMA cross-linking and analysis.
Troubleshooting
Table 3: Common Problems and Solutions in DMA Cross-linking
| Problem | Possible Cause | Suggested Solution |
| No or low cross-linking efficiency | 1. Inactive DMA (hydrolyzed).2. Incorrect buffer pH.3. Presence of primary amines in the buffer.4. Insufficient cross-linker concentration. | 1. Prepare fresh DMA solution immediately before use.2. Ensure the reaction buffer pH is between 8.0 and 9.0.3. Use a buffer free of primary amines (e.g., HEPES, Phosphate, Borate).4. Increase the molar excess of DMA. |
| Protein precipitation upon adding DMA | 1. Over-cross-linking leading to large, insoluble aggregates.2. Change in protein solubility due to modification. | 1. Decrease the DMA concentration or shorten the incubation time.2. Optimize buffer conditions (e.g., add mild detergents if compatible with the protein). |
| Smearing or broad bands on SDS-PAGE | 1. Heterogeneous cross-linking products.2. Incomplete quenching of the reaction. | 1. This is often expected. Optimize DMA concentration to favor specific oligomeric states.2. Ensure quenching is complete by using a sufficient concentration of quenching reagent and adequate incubation time. |
| Difficulty identifying cross-linked peptides by MS | 1. Low abundance of cross-linked peptides.2. Complex MS/MS spectra.3. Inappropriate data analysis parameters. | 1. Enrich for cross-linked peptides using techniques like size-exclusion chromatography.2. Use specialized MS-cleavable cross-linkers if non-cleavable linkers prove difficult. Use appropriate fragmentation methods.3. Utilize dedicated cross-linking software and ensure correct mass modifications for the cross-linker are specified. |
References
- 1. nccs.res.in [nccs.res.in]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. interchim.fr [interchim.fr]
- 6. UCSF Mass Spectrometry Facility - Protocols In-Gel Digestion [msf.ucsf.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Finding Chimeras: a Bioinformatics Strategy for Identification of Cross-linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dimethyl Adipimidate (DMA) Crosslinking for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for the structural and functional characterization of proteins and protein complexes.[1][2][3] This method provides valuable insights into protein-protein interactions, subunit architecture, and conformational changes by covalently linking interacting amino acid residues.[1][2] Dimethyl adipimidate (DMA) is a homobifunctional, amine-reactive crosslinking agent widely used for these purposes.[4][5] Its imidoester functional groups specifically target primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amidine bonds.[5][6] A key advantage of DMA is that it preserves the native charge of the modified amino groups, which can help maintain the protein's overall structure and function.[5] This document provides a detailed protocol for utilizing DMA for crosslinking studies followed by mass spectrometric analysis.
Principle of this compound Crosslinking
This compound is a water-soluble and membrane-permeable crosslinker with a spacer arm length of 8.6 Å.[5][7] The crosslinking reaction is most efficient at an alkaline pH, typically between 8.0 and 9.0.[5][7] At this pH, the primary amine groups of lysine residues are sufficiently deprotonated and act as nucleophiles, attacking the electrophilic carbon of the imidoester group. This results in the formation of a stable amidine bond and the release of methanol. The reaction proceeds in two steps, with one end of the DMA molecule reacting with a primary amine on one protein, and the other end reacting with a primary amine on the same or an interacting protein.
Reaction Mechanism of this compound with Primary Amines
Caption: Reaction mechanism of DMA with protein primary amines.
Experimental Protocols
Materials and Reagents
| Reagent | Specification |
| This compound dihydrochloride (B599025) (DMA) | Molecular Weight: 245.15 g/mol [5][7] |
| Crosslinking Buffer | 20 mM HEPES, pH 7.5-8.5 or 0.2 M Triethanolamine, pH 8.0-9.0[4][5] |
| Quenching Solution | 1 M Tris-HCl, pH 7.5 or 1 M Glycine |
| Digestion Enzyme | Trypsin, MS-grade |
| Reduction Solution | 10 mM Dithiothreitol (DTT) |
| Alkylation Solution | 55 mM Iodoacetamide (IAA) |
| Mass Spectrometry Solvents | Acetonitrile (B52724) (ACN), Formic Acid (FA), Water (H2O), all LC-MS grade |
Note: Avoid buffers containing primary amines (e.g., Tris, glycine) during the crosslinking reaction as they will compete with the target proteins.[5][7]
Crosslinking Protocol
This protocol is a general guideline and may require optimization based on the specific protein system under investigation.
-
Sample Preparation:
-
Ensure the protein sample is of high purity to minimize non-specific crosslinking.[8]
-
Buffer exchange the protein sample into the chosen crosslinking buffer.
-
The protein concentration should ideally be in the range of 1-5 mg/mL.
-
-
Crosslinking Reaction:
-
Freshly prepare a stock solution of DMA in the crosslinking buffer.
-
Add DMA to the protein solution to achieve a final concentration typically ranging from a 10 to 30-fold molar excess over the protein.[5][7] For initial experiments, a concentration of 1-2 mg/mL of DMA can be used.[4]
-
Incubate the reaction mixture for 30-60 minutes at room temperature.[5][7] Longer incubation times (e.g., up to 3 hours) may be necessary for some protein systems.[4]
-
-
Quenching the Reaction:
-
Stop the crosslinking reaction by adding a quenching solution to a final concentration of 20-50 mM.[5]
-
Incubate for 15-30 minutes at room temperature to ensure all unreacted DMA is quenched.
-
-
Verification of Crosslinking (Optional but Recommended):
-
Analyze a small aliquot of the crosslinked sample by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful crosslinking.
-
Sample Preparation for Mass Spectrometry
The following workflow outlines the steps for preparing the crosslinked sample for LC-MS/MS analysis.
Caption: Workflow for mass spectrometry sample preparation.
-
SDS-PAGE and In-Gel Digestion:
-
Separate the crosslinked protein mixture on an SDS-PAGE gel.
-
Excise the protein bands of interest (both monomeric and higher-order complexes).
-
Destain the gel pieces.
-
Reduce the proteins with 10 mM DTT at 56°C for 1 hour.
-
Alkylate with 55 mM IAA in the dark at room temperature for 45 minutes.
-
Digest the proteins overnight with trypsin at 37°C.
-
-
Peptide Extraction and Desalting:
-
Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
Desalt the peptides using a C18 StageTip or ZipTip prior to mass spectrometry analysis.
-
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis:
-
Reconstitute the desalted peptides in a solution of 2% ACN and 0.1% FA.
-
Analyze the peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
-
Data Analysis:
Quantitative Parameters for DMA Crosslinking
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can lead to increased intermolecular crosslinking. |
| DMA to Protein Molar Ratio | 10:1 to 30:1 | This should be optimized for each protein system.[5][7] |
| DMA Concentration | 1-2 mg/mL or ~10 mM | For initial experiments, these concentrations are a good starting point.[4][9] |
| Reaction Buffer | 20 mM HEPES or 0.2 M Triethanolamine | Must be free of primary amines.[4][5] |
| pH | 8.0 - 9.0 | Optimal for imidoester reactivity with primary amines.[5][7] |
| Incubation Time | 30 - 180 minutes | Shorter times may favor intramolecular crosslinks.[4][5][7] |
| Incubation Temperature | Room Temperature | |
| Quenching Reagent | Tris or Glycine | Final concentration of 20-50 mM.[5] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low crosslinking efficiency | Inappropriate buffer (contains amines), low protein concentration, inactive DMA. | Use a non-amine buffer. Concentrate the protein. Use fresh DMA. |
| Excessive aggregation/precipitation | Over-crosslinking due to high DMA concentration or long incubation time. | Reduce DMA concentration and/or incubation time. |
| Low identification of crosslinked peptides | Low abundance of crosslinked species, incomplete digestion. | Enrich for crosslinked peptides, optimize digestion protocol. |
By following this detailed protocol and optimizing the experimental conditions, researchers can successfully utilize this compound crosslinking coupled with mass spectrometry to gain valuable structural insights into their protein systems of interest.
References
- 1. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine-specific chemical cross-linking of protein complexes and identification of cross-linking sites using LC-MS/MS and the xQuest/xProphet software pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fgsc.net [fgsc.net]
- 5. store.sangon.com [store.sangon.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 9. researchgate.net [researchgate.net]
Optimal Buffer Conditions for Dimethyl Adipimidate (DMA) Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Dimethyl Adipimidate (DMA), a homobifunctional imidoester crosslinker. DMA is a valuable tool for covalently linking proteins and other molecules containing primary amine groups, aiding in the study of protein-protein interactions, protein complex stabilization, and molecular structure elucidation. The following sections outline the critical parameters for successful DMA reactions, present experimental protocols, and offer visual guides to the workflow and reaction principles.
Introduction to this compound (DMA)
This compound is a water-soluble and membrane-permeable crosslinking agent. Its imidoester functional groups react specifically with primary amines (such as the N-terminus of proteins and the ε-amino group of lysine (B10760008) residues) in a pH-dependent manner. The resulting amidine bond preserves the native charge of the protein, which can be crucial for maintaining protein conformation and function.
Key Reaction Parameters
The efficiency and specificity of DMA crosslinking are highly dependent on several reaction conditions. Understanding and optimizing these parameters is essential for reproducible and meaningful results.
pH
The pH of the reaction buffer is the most critical factor influencing the reactivity of DMA. Imidoesters react with primary amines within a pH range of 7 to 10.[1][2] For most applications, the optimal crosslinking efficiency is achieved at a pH between 8 and 9.[1][2] While some protocols have successfully used a pH of 7.4, particularly in studies involving whole cells to avoid adverse effects observed at higher pH levels, a slightly alkaline environment generally favors the reaction.[3]
Buffer Composition
The choice of buffer is paramount. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with DMA reactions as they will compete with the target molecules for the crosslinker.[1][2][4]
Recommended Buffers:
-
Phosphate buffers (e.g., Phosphate Buffered Saline, PBS)[5]
DMA Concentration
The concentration of DMA should be optimized based on the concentration of the target protein. A molar excess of DMA is required to drive the reaction.
| Protein Concentration | Recommended Molar Excess of DMA |
| > 5 mg/mL | 10-fold[1][2] |
| < 5 mg/mL | 20- to 30-fold[1][2] |
Alternatively, specific concentrations such as 10 mM DMA have been used for crosslinking proteins within cells.[5] For in vitro crosslinking of purified proteins, a final DMA concentration of 1-2 mg/mL for a 1 mg/mL protein solution has also been reported.[6]
Temperature and Incubation Time
DMA crosslinking reactions are typically performed at room temperature.[1][2][5][6] The incubation time can vary significantly depending on the specific application and the desired degree of crosslinking. Common incubation times range from 30 minutes to a few hours.[1][2][6]
| Parameter | Recommended Range |
| Temperature | Room Temperature[1][2][5][6] |
| Incubation Time | 30 - 180 minutes[1][2][6] |
Quenching the Reaction
To stop the crosslinking reaction, a quenching agent containing primary amines is added to consume the excess, unreacted DMA.
| Quenching Agent | Final Concentration |
| Tris buffer | 20-50 mM[1][2] |
| Glycine | 20-50 mM[1][2][5] |
Alternatively, the reaction can be terminated by lowering the pH through the addition of glacial acetic acid.[1][2]
Experimental Protocols
Protocol 1: In Vitro Crosslinking of Purified Proteins
This protocol is a general guideline for crosslinking purified proteins in solution.
Materials:
-
Purified protein solution
-
Crosslinking Buffer: 0.2 M Triethanolamine, pH 8.0 (or other amine-free buffer)[1][2]
-
This compound (DMA)
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Reaction tubes
Procedure:
-
Prepare the protein sample in the Crosslinking Buffer. Ensure the final protein concentration is known.
-
Equilibrate the vial of DMA to room temperature before opening to prevent condensation, as imidoesters are moisture-sensitive.[1][2]
-
Immediately before use, dissolve DMA in the Crosslinking Buffer.
-
Add the freshly prepared DMA solution to the protein sample to achieve the desired molar excess (see table above).
-
Incubate the reaction mixture at room temperature for 30-60 minutes.[1][2] Optimization of incubation time may be required.
-
Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.[1][2]
-
Incubate for an additional 15 minutes to ensure complete quenching.
-
The crosslinked sample is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry).
Protocol 2: Crosslinking of Proteins in Live Cells
This protocol provides a starting point for in vivo crosslinking.
Materials:
-
Cell culture
-
Phosphate Buffered Saline (PBS), ice-cold
-
This compound (DMA)
-
Dimethyl sulfoxide (B87167) (DMSO) (optional, to increase cell permeability)[5]
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Cell lysis buffer
Procedure:
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cells in a fresh solution of 10 mM DMA in ice-cold PBS. To enhance permeability, 0.25% DMSO can be included.[5]
-
Incubate at room temperature for 45 minutes with gentle agitation.[5]
-
Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Wash the cells again with PBS to remove excess reagents.
-
Proceed with cell lysis using a suitable buffer for downstream applications such as immunoprecipitation or Western blotting.
Diagrams
References
- 1. store.sangon.com [store.sangon.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Influence of pH on the rheologic and antisickling effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. fgsc.net [fgsc.net]
Application Notes and Protocols: A Step-by-Step Guide for Immobilizing Antibodies with Dimethyl Adipimidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent immobilization of antibodies to a solid support is a critical technique in the development of immunoassays, affinity chromatography, and various diagnostic tools. Dimethyl adipimidate (DMA) is a homobifunctional crosslinking agent that provides a stable and efficient method for covalently coupling antibodies to supports containing primary amine groups, or more commonly, to Protein A or Protein G beads that have already bound the antibody. DMA reacts with primary amines, such as the lysine (B10760008) residues on an antibody and the amine groups on a support, to form a stable amidine bond. This application note provides a detailed, step-by-step protocol for the immobilization of antibodies using this compound, complete with quantitative data, experimental workflows, and a depiction of the chemical reaction.
This compound is an imidoester crosslinker with a spacer arm length of 8.6 Å. The reaction is most efficient at alkaline pH (8.0-9.0) and should be conducted in amine-free buffers, such as phosphate (B84403) or borate (B1201080) buffers, to prevent competition with the crosslinking reaction.[1][2] The resulting amidine bond does not alter the net charge of the protein, which can help in preserving the native conformation and activity of the immobilized antibody.[1][2]
Experimental Protocols
This protocol is designed for the immobilization of antibodies onto Protein A or Protein G agarose (B213101) beads.
Materials
-
Antibody to be immobilized
-
Protein A or Protein G Agarose Beads
-
This compound dihydrochloride (B599025) (DMA)
-
Coupling Buffer: 0.2 M Sodium Borate, pH 9.0
-
Quenching Buffer: 0.2 M Ethanolamine, pH 8.0
-
Wash Buffer 1: 1X Phosphate Buffered Saline (PBS), pH 7.4
-
Wash Buffer 2: 1 M Tris-HCl, pH 8.0
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure
1. Antibody Binding to Protein A/G Beads
-
Equilibrate the Protein A/G agarose beads to room temperature.
-
Gently swirl the bottle to obtain a uniform suspension of beads.
-
In a microcentrifuge tube, add an appropriate amount of antibody and Protein A/G beads in 1X PBS. The exact amounts will depend on the binding capacity of the beads and the concentration of the antibody.
-
Incubate the mixture for 1-2 hours at room temperature with gentle end-over-end rotation.[3]
-
Pellet the beads by centrifugation at 500 x g for 2 minutes. Carefully aspirate and discard the supernatant.
-
Wash the beads by resuspending them in 1 mL of Coupling Buffer. Pellet the beads by centrifugation and discard the supernatant. Repeat this wash step twice for a total of three washes.[3]
2. Crosslinking with this compound
-
Important: Prepare the DMA solution immediately before use as it is susceptible to hydrolysis.[1][2]
-
Weigh out the required amount of DMA and dissolve it in the Coupling Buffer to the desired final concentration (e.g., 20 mM).[3]
-
After the final wash in the previous step, resuspend the antibody-bead pellet in the freshly prepared DMA solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle end-over-end rotation.[1]
-
Pellet the beads by centrifugation at 500 x g for 2 minutes and discard the supernatant containing the DMA.
3. Quenching and Washing
-
To quench the crosslinking reaction, wash the beads once with 1 mL of Quenching Buffer.[3]
-
Resuspend the beads in 1 mL of Quenching Buffer and incubate for 1-2 hours at room temperature with gentle end-over-end rotation to block any remaining reactive sites.[3]
-
Pellet the beads by centrifugation and discard the supernatant.
-
To remove any non-covalently bound antibody, wash the beads three times with 1 mL of Wash Buffer 2.
-
Finally, wash the beads three times with 1 mL of 1X PBS.
-
The beads with the immobilized antibody are now ready for use in downstream applications, such as immunoprecipitation or affinity chromatography. Store the beads at 4°C in a suitable buffer containing a preservative.
Data Presentation
The following table summarizes the key quantitative parameters for the antibody immobilization protocol.
| Parameter | Value | Notes |
| Reagents | ||
| Coupling Buffer | 0.2 M Sodium Borate | pH should be adjusted to 9.0.[3] |
| DMA Concentration | 10-40 mM | A common starting concentration is 20 mM.[3] |
| Quenching Buffer | 0.2 M Ethanolamine | pH should be adjusted to 8.0.[3] |
| Incubation Times | ||
| Antibody-Bead Binding | 1-2 hours | Can also be performed overnight at 4°C.[3] |
| Crosslinking Reaction | 30-60 minutes | At room temperature.[1] |
| Quenching Reaction | 1-2 hours | At room temperature.[3] |
| Centrifugation | ||
| Bead Pelleting | 500 x g for 2-5 minutes | To separate beads from the supernatant. |
Visualizations
Experimental Workflow
Caption: Workflow for antibody immobilization using this compound.
Chemical Reaction Pathway
Caption: Reaction of this compound with primary amines on an antibody and support.
References
Application Notes and Protocols for the Preparation of Immunogens Using Dimethyl Adipimidate
Introduction
Dimethyl adipimidate (DMA) is a homobifunctional imidoester crosslinker widely utilized in biochemistry and immunology to covalently link molecules with primary amine groups. Its utility in the preparation of immunogens stems from its ability to form stable amidine bonds between haptens (small molecules) and carrier proteins, or to crosslink protein subunits. This conjugation is often a prerequisite for eliciting a robust immune response against small molecules that are not immunogenic on their own. The resulting immunogenic conjugate can then be used for antibody production, vaccine development, and various immunoassays.
These application notes provide detailed protocols and technical information for researchers, scientists, and drug development professionals on the use of this compound (DMA) for the preparation of immunogens.
Chemical Properties and Mechanism of Action
DMA is a water-soluble and membrane-permeable crosslinker. It specifically reacts with primary amines (-NH₂) at a pH range of 7.0 to 10.0. The reaction involves the formation of an amidine bond, which is stable and preserves the positive charge of the original amine group at physiological pH. This charge preservation can be advantageous for maintaining the native conformation and biological activity of the crosslinked proteins.
| Property | Value |
| Full Chemical Name | This compound dihydrochloride |
| Molecular Formula | C₈H₁₈Cl₂N₂O₂ |
| Molecular Weight | 245.15 g/mol |
| Spacer Arm Length | 8.6 Å |
| CAS Number | 14620-72-5 |
| Reactive Groups | Imidoesters |
| Target Functional Groups | Primary amines (-NH₂) |
The crosslinking reaction of DMA with primary amines proceeds as follows:
Application Notes
Critical Parameters for Successful Conjugation
-
Buffer Selection: It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target molecules for reaction with DMA. Suitable buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, and triethanolamine (B1662121) buffer.[1]
-
pH: The optimal pH range for the reaction of imidoesters with primary amines is between 8.0 and 9.0 for efficient crosslinking.[1]
-
Molar Ratios: The molar ratio of DMA to the protein or hapten is a critical parameter that needs to be optimized for each specific application. A higher ratio of hapten to carrier generally increases the immunogenicity, but excessive modification can lead to protein precipitation or altered conformation.
-
Reaction Quenching: The crosslinking reaction can be stopped by adding a buffer containing primary amines, such as Tris or glycine, or by lowering the pH.[1]
-
Purity of Reagents: DMA is moisture-sensitive and should be stored in a desiccated environment. It is recommended to allow the reagent to equilibrate to room temperature before opening to prevent condensation.[1]
Potential for Neoepitope Formation
The process of chemical conjugation can sometimes create new antigenic determinants, known as neoepitopes, at the junction of the hapten and the carrier protein. These neoepitopes can elicit an immune response that is not specific to the hapten of interest, potentially leading to reduced specificity of the resulting antibodies. Careful design of the hapten and selection of the conjugation strategy can help to minimize the formation of undesirable neoepitopes.
Experimental Protocols
Protocol 1: Preparation of a Hapten-Carrier Immunogen using DMA
This protocol provides a general procedure for conjugating a hapten with a primary amine to a carrier protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).
Materials:
-
Hapten with a primary amine group
-
Carrier protein (e.g., BSA, KLH)
-
This compound (DMA)
-
Conjugation Buffer: 0.2 M triethanolamine, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO) or desalting column
Procedure:
-
Dissolve the Carrier Protein: Dissolve the carrier protein in the Conjugation Buffer at a concentration of 5-10 mg/mL.
-
Dissolve the Hapten: Dissolve the hapten in a suitable solvent (if necessary) and then add it to the carrier protein solution. The molar ratio of hapten to carrier protein should be optimized, but a starting point of 20:1 to 50:1 is recommended.
-
Prepare DMA Solution: Immediately before use, dissolve DMA in the Conjugation Buffer to a final concentration that is in 10- to 20-fold molar excess over the primary amines on the carrier protein.
-
Initiate the Conjugation Reaction: Add the freshly prepared DMA solution to the hapten-carrier protein mixture.
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted hapten and crosslinker by dialysis against PBS at 4°C overnight with several buffer changes, or by using a desalting column.
-
Characterize the Conjugate: Determine the protein concentration and the hapten-to-carrier protein molar ratio (see Protocol 2).
-
Storage: Store the purified immunogen at -20°C or -80°C in aliquots.
Protocol 2: Characterization of the Immunogen
The hapten-to-carrier protein ratio can be determined using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS).
Procedure:
-
Obtain the mass spectrum of the unconjugated carrier protein.
-
Obtain the mass spectrum of the purified hapten-carrier conjugate.
-
Calculate the average mass shift between the conjugate and the unconjugated carrier.
-
The hapten-to-carrier ratio is calculated by dividing the average mass shift by the molecular weight of the hapten.
Protocol 3: Animal Immunization
Materials:
-
Purified hapten-carrier immunogen
-
Adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization, Freund's Incomplete Adjuvant for booster immunizations)
-
Syringes and needles
-
Experimental animals (e.g., mice, rabbits)
Procedure:
-
Prepare the Emulsion: Mix the immunogen solution with an equal volume of adjuvant to form a stable emulsion.
-
Primary Immunization: Inject the animals with the immunogen-adjuvant emulsion (e.g., 50-100 µg of immunogen per mouse) via a suitable route (e.g., subcutaneous or intraperitoneal).
-
Booster Immunizations: Administer booster injections every 2-3 weeks with the immunogen emulsified in incomplete adjuvant.
-
Collect Sera: Collect blood samples before the primary immunization (pre-immune serum) and at regular intervals after each booster injection.
-
Titer Determination: Analyze the collected sera for the presence of specific antibodies using ELISA (see Protocol 4).
Protocol 4: Measurement of Antibody Titer by ELISA
Procedure:
-
Coat the Plate: Coat the wells of a 96-well microtiter plate with the hapten conjugated to a different carrier protein than the one used for immunization (to avoid detecting anti-carrier antibodies) or with the hapten itself if it can be immobilized. Incubate overnight at 4°C.
-
Wash: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS). Incubate for 1-2 hours at room temperature.
-
Wash: Repeat the wash step.
-
Add Primary Antibody: Add serial dilutions of the collected sera (including pre-immune serum as a negative control) to the wells. Incubate for 1-2 hours at room temperature.
-
Wash: Repeat the wash step.
-
Add Secondary Antibody: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody (e.g., HRP-conjugated goat anti-mouse IgG). Incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step.
-
Develop: Add a substrate for the enzyme (e.g., TMB for HRP) and incubate until a color change is observed.
-
Stop the Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).
-
Read Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a positive signal above the background.
Data Presentation
The efficiency of the conjugation reaction and the resulting immunogenicity can be quantified. The following tables provide an example of how such data can be presented.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight | 245.15 g/mol | [2] |
| Spacer Arm Length | 8.6 Å | [1] |
| Reactive Toward | Primary Amines | [1] |
Table 2: Example of Immunogen Characterization and Antibody Response
| Immunogen | Molar Ratio (Hapten:Carrier:DMA) | Hapten/Protein Ratio (by MALDI-TOF MS) | Mean Antibody Titer (ELISA) |
| Hapten-BSA-1 | 20:1:200 | 8.5 | 1:16,000 |
| Hapten-BSA-2 | 40:1:400 | 15.2 | 1:64,000 |
| Hapten-BSA-3 | 80:1:800 | 25.1 | 1:128,000 |
Note: The data in this table is illustrative and will vary depending on the specific hapten and carrier protein used.
Immune Response and Signaling Pathways
The generation of a high-affinity antibody response to a hapten-carrier conjugate is a T-cell-dependent process. The general signaling pathway is initiated by the recognition and internalization of the immunogen by B cells that have B cell receptors (BCRs) specific for the hapten.
The type of T helper cell response can be broadly categorized into Th1 and Th2, each characterized by a distinct cytokine profile.
-
Th1 Response: Characterized by the production of interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2). This response is associated with cell-mediated immunity.
-
Th2 Response: Characterized by the production of interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13). This response is crucial for B cell activation and antibody production.
The balance between Th1 and Th2 responses can be influenced by the nature of the immunogen and the adjuvant used. While specific data on how DMA as a crosslinker influences this balance is limited, it is a factor to consider in vaccine and immunotherapeutic development. One study noted that DMA-treated red blood cells could induce an immune response, suggesting that the crosslinker itself or the modified cell surface can be immunogenic.[3]
Experimental Workflow
The overall workflow for the preparation and evaluation of an immunogen using DMA is summarized below.
References
- 1. Efficient Qualitative and Quantitative Determination of Antigen-induced Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Linking Antibodies to Beads Using Dimethyl Pimelimidate (DMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolongation of sickle cell survival by this compound is compromised by immune sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Crosslinking with Dimethyl Adipimidate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic cellular environment, proteins constantly interact to form transient or stable complexes that dictate signaling pathways and cellular functions. The study of these protein-protein interactions (PPIs) in their native context is crucial for understanding cellular biology and for the development of novel therapeutics. In vivo crosslinking is a powerful technique to capture these interactions by covalently linking interacting proteins within living cells. Dimethyl adipimidate (DMA) is a homobifunctional imidoester crosslinker that has proven to be a valuable tool for such studies.
DMA is a membrane-permeable reagent, allowing it to readily enter intact cells and crosslink intracellular proteins.[1] Its two reactive imidoester groups target primary amines, primarily the ε-amino groups of lysine (B10760008) residues and the N-termini of proteins. The reaction between DMA and primary amines forms a stable amidine bond. A key advantage of imidoester crosslinkers like DMA is that this reaction preserves the native charge of the protein, minimizing significant perturbations to protein structure and function.[1] The spacer arm of DMA is 8.6 Å, making it suitable for capturing proteins that are in close proximity.
These application notes provide a comprehensive guide to utilizing this compound for in vivo crosslinking in cell culture, covering the principles, detailed protocols for crosslinking and downstream analysis, and potential applications in research and drug development.
Data Presentation
Quantitative data for the effects of this compound on cell viability and its crosslinking efficiency in vivo are not extensively documented in publicly available literature. The optimal conditions are highly dependent on the cell type, cell density, and the specific protein complexes being targeted. Therefore, the following tables provide illustrative data based on general principles and published protocols. It is imperative that researchers perform optimization experiments for their specific system.
Table 1: Illustrative Dose-Response of this compound on Cell Viability
| Cell Line | DMA Concentration (mM) | Incubation Time (min) | Cell Viability (%) | Notes |
| HEK293T | 0 (Control) | 45 | 100 | Vehicle control (e.g., PBS with DMSO). |
| 1 | 45 | 95 | Minimal cytotoxicity observed. | |
| 5 | 45 | 85 | Moderate cytotoxicity. | |
| 10 | 45 | 70 | Significant cytotoxicity; may be suitable for short-term experiments.[2] | |
| 20 | 45 | 40 | High cytotoxicity; likely unsuitable for most applications. | |
| Jurkat | 0 (Control) | 30 | 100 | Vehicle control. |
| 1 | 30 | 98 | Well-tolerated. | |
| 5 | 30 | 90 | Acceptable for many applications. | |
| 10 | 30 | 75 | Use with caution. |
Note: Cell viability can be assessed using standard methods such as MTT, XTT, or trypan blue exclusion assays. The solvent for DMA, often DMSO, can also impact cell viability and should be included as a control.[3]
Table 2: Example of Crosslinking Efficiency Optimization
| Target Protein | Cell Line | DMA Concentration (mM) | Incubation Time (min) | Crosslinked Protein (%) | Method of Detection |
| Protein X | HeLa | 1 | 30 | 15 | Western Blot |
| 5 | 30 | 40 | |||
| 10 | 30 | 60 | |||
| 5 | 15 | 25 | |||
| 5 | 45 | 50 | |||
| 5 | 60 | 55 | |||
| Protein Y Complex | Neuronal Culture | 10 | 45 | Not specified | SDS-PAGE/Immunoblotting[2] |
Note: Crosslinking efficiency can be estimated by the decrease in the monomeric form and the appearance of higher molecular weight bands of the target protein on a Western blot. For more precise quantification, techniques like quantitative mass spectrometry can be employed.
Experimental Protocols
Protocol 1: In Vivo Crosslinking of Adherent Cells with this compound
This protocol provides a general procedure for the in vivo crosslinking of adherent mammalian cells. Optimization of DMA concentration and incubation time is crucial for each specific cell line and experimental goal.
Materials:
-
Adherent cells cultured to 70-90% confluency
-
This compound dihydrochloride (B599025) (DMA)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
Procedure:
-
Preparation of DMA Stock Solution: Immediately before use, prepare a 100 mM stock solution of DMA in anhydrous DMSO. DMA is moisture-sensitive, so handle it in a dry environment.
-
Cell Preparation:
-
Aspirate the culture medium from the cells.
-
Wash the cells twice with ice-cold PBS to remove any residual serum proteins.
-
-
Crosslinking Reaction:
-
Prepare the crosslinking buffer by diluting the 100 mM DMA stock solution in ice-cold PBS to the desired final concentration (e.g., a starting point of 1-10 mM). A final DMSO concentration of 0.25% can be used to increase cell permeability.[2]
-
Add the crosslinking buffer to the cells, ensuring the cell monolayer is completely covered.
-
Incubate at room temperature for 30-45 minutes with gentle rocking.[2]
-
-
Quenching the Reaction:
-
Aspirate the crosslinking buffer.
-
Add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 1 ml of 1 M Tris-HCl, pH 7.5 to 9 ml of PBS).
-
Incubate for 15 minutes at room temperature with gentle rocking to quench any unreacted DMA.
-
-
Cell Lysis:
-
Aspirate the quenching buffer and wash the cells twice with ice-cold PBS.
-
Add ice-cold cell lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Downstream Analysis:
-
Collect the supernatant containing the crosslinked protein complexes.
-
The samples are now ready for analysis by SDS-PAGE, Western blotting, immunoprecipitation, or mass spectrometry.
-
Protocol 2: Downstream Analysis by SDS-PAGE and Western Blotting
Materials:
-
Crosslinked cell lysate (from Protocol 1)
-
Protein concentration assay kit (e.g., BCA)
-
Laemmli sample buffer (with and without reducing agent, e.g., β-mercaptoethanol or DTT)
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Primary and secondary antibodies
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Sample Preparation:
-
Mix an aliquot of the lysate with Laemmli sample buffer. To analyze the crosslinked complexes, initially run a non-reducing gel (without β-mercaptoethanol or DTT in the sample buffer).
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific to your protein of interest.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
The appearance of higher molecular weight bands compared to the non-crosslinked control indicates successful crosslinking.
-
Mandatory Visualizations
References
- 1. Protein Dynamics in Solution by Quantitative Crosslinking/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Effective Protein Crosslinking with Dimethyl Adipimidate
Introduction
Dimethyl adipimidate (DMA) is a homobifunctional imidoester crosslinker used to covalently link proteins through their primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group). This process, known as protein crosslinking, is a valuable technique for studying protein-protein interactions, elucidating the quaternary structure of protein complexes, and immobilizing proteins onto solid supports. DMA features a spacer arm of 8.6 Å and reacts specifically with primary amines at alkaline pH to form stable amidine bonds.[1][2] An important characteristic of this reaction is the preservation of the positive charge of the original amine at physiological pH, which helps to maintain the native isoelectric point and conformation of the protein.[3]
These application notes provide detailed protocols and guidelines for utilizing this compound for effective protein crosslinking, catering to researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Parameters for DMA Crosslinking
The optimal concentration of DMA and other reaction parameters can vary depending on the specific proteins and their concentrations. The following table summarizes key quantitative data gathered from various protocols.
| Parameter | Recommended Value/Range | Notes | Source(s) |
| DMA Concentration | 1-2 mg/mL | For a protein concentration of 1 mg/mL. | [4] |
| 10-fold molar excess | For protein concentrations > 5 mg/mL. | [1][2] | |
| 20- to 30-fold molar excess | For protein concentrations < 5 mg/mL. | [1][2] | |
| 10 mM | For crosslinking proteins in whole cells. | [5] | |
| Protein Concentration | 0.25 - 1 mg/mL | General working range. | [4] |
| > 5 mg/mL or < 5 mg/mL | Influences the required molar excess of DMA. | [1][2] | |
| Reaction Buffer | 20 mM Sodium Phosphate, 0.15 M NaCl, pH 7.5 (PBS) | Amine-free buffer is crucial. | [4] |
| 20 mM HEPES, pH 7.5 - 8.0 | Suitable amine-free buffer. | [4] | |
| 0.2 M Triethanolamine, pH 8.0 | Amine-free buffer option. | [1][2] | |
| Phosphate, Borate, or Carbonate buffers | General recommendations for amine-free buffers. | [1][2][6] | |
| Reaction pH | 7.5 - 9.0 | Optimal range for imidoester reaction with primary amines. | [1][2][3][4][6] |
| Reaction Temperature | Room Temperature or 37°C | Dependent on the specific protocol and protein stability. | [4] |
| Reaction Time | 30 - 60 minutes | General incubation time. | [1][2] |
| 45 minutes | For crosslinking in cells. | [5] | |
| 2 - 3 hours | Longer incubation for certain applications. | [4] | |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | To a final concentration of 20-50 mM. | [1][4] |
| 0.2 M Glycine (B1666218) | Alternative quenching agent. | [5] | |
| Glacial Acetic Acid | Used at a 1:4 ratio to the sample volume. | [1][2] |
Experimental Protocols
Protocol 1: Crosslinking of Purified Proteins in Solution
This protocol is adapted for crosslinking interacting proteins in a purified or semi-purified state.
Materials:
-
This compound dihydrochloride (B599025) (DMA·2HCl)
-
Crosslinking Buffer: 0.2 M triethanolamine, pH 8.0 (or 20 mM HEPES, pH 8.0; or 20 mM Sodium Phosphate, 0.15 M NaCl, pH 8.0). Crucially, do not use buffers containing primary amines like Tris or glycine. [1][2][4]
-
Protein sample(s) of interest
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
SDS-PAGE loading buffer (e.g., Laemmli sample buffer)
Procedure:
-
Prepare the Protein Sample: Dissolve or dilute the protein sample in the chosen Crosslinking Buffer to the desired concentration (e.g., 1-10 mg/mL).
-
Prepare DMA Solution: Immediately before use, dissolve DMA in the Crosslinking Buffer to a concentration of 6 mg/mL and adjust the pH to 8.5 with NaOH if necessary.[4] Imidoesters are moisture-sensitive and hydrolyze in solution, so this should be done fresh.[1][2] To avoid condensation, allow the DMA vial to equilibrate to room temperature before opening.[1][2]
-
Initiate the Crosslinking Reaction:
-
For a protein concentration of ~1 mg/mL: Add the freshly prepared DMA solution to the protein sample to a final DMA concentration of 1 or 2 mg/mL.[4]
-
For protein concentrations > 5 mg/mL: Add a 10-fold molar excess of DMA to the protein.[1][2]
-
For protein concentrations < 5 mg/mL: Add a 20- to 30-fold molar excess of DMA.[1][2]
-
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature.[1][2] Longer incubation times, such as 3 hours, may be required for some applications.[4]
-
Quench the Reaction: Terminate the reaction by adding the Quenching Solution to a final concentration of 20-50 mM (e.g., add 10 µL of 1 M Tris-HCl, pH 8.0 to a 100 µL reaction).[1][4] Incubate for an additional 15 minutes.
-
Analyze the Products: Add an equal volume of SDS-PAGE loading buffer to the crosslinked sample.[4] Analyze the crosslinking products by SDS-PAGE, followed by Coomassie staining or Western blotting to observe the formation of higher molecular weight species corresponding to crosslinked complexes.[4]
Protocol 2: In-Cell Crosslinking
This protocol is designed for crosslinking proteins within intact cells to capture in vivo interactions.
Materials:
-
Cells in culture
-
Phosphate-Buffered Saline (PBS)
-
This compound (DMA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Solution: 0.2 M glycine in PBS
Procedure:
-
Cell Preparation: Wash the cells once with cold 1X PBS.
-
Crosslinking Solution Preparation: Prepare a fresh solution of 10 mM DMA in ice-cold 1X PBS containing 0.25% DMSO.[5] The DMSO helps to increase cell permeability.[5]
-
Crosslinking Reaction: Resuspend the cells in the DMA crosslinking solution and incubate at room temperature for 45 minutes with gentle agitation (e.g., on a nutator).[5]
-
Quench the Reaction: Terminate the reaction by adding the Quenching Solution (0.2 M glycine in PBS).[5]
-
Cell Lysis and Analysis: Wash the cells again with 1X PBS.[5] The cells can then be lysed using an appropriate buffer for subsequent analysis, such as immunoprecipitation or Western blotting.
Visualizations
Experimental Workflow for Protein Crosslinking
Caption: Workflow for in-solution protein crosslinking with DMA.
Logical Flow for Optimizing DMA Concentration
Caption: Decision-making process for optimizing DMA crosslinking conditions.
References
Application Notes and Protocols for Crosslinking Protein Complexes in Neuronal Cultures with Dimethyl Adipimidate (DMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) within their native cellular environment is fundamental to understanding neuronal function, signaling pathways, and the molecular basis of neurological disorders. Neuronal processes such as synaptic transmission, plasticity, and signal transduction are governed by the dynamic assembly and disassembly of large protein complexes. Chemical crosslinking provides a powerful method to "capture" these transient and stable interactions by covalently linking proteins that are in close proximity, allowing for their subsequent isolation and identification.
Dimethyl adipimidate (DMA) is a homobifunctional, amine-reactive crosslinking agent. Its two identical reactive groups (imidoesters) target primary amines, primarily the ε-amino groups of lysine (B10760008) residues and the N-termini of polypeptides. With a spacer arm length of 8.6 Å, DMA is suitable for capturing proteins that are closely associated within a complex. DMA is a membrane-permeable crosslinker, making it effective for in situ crosslinking of intracellular protein complexes in cultured neurons. These application notes provide a comprehensive overview and detailed protocols for utilizing DMA to study protein complexes in neuronal cultures.
Principle of DMA Crosslinking
DMA reacts with primary amines in a two-step process to form a stable amidine bond. The reaction is most efficient at an alkaline pH (typically 7.0-9.0). It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or HEPES, as buffers containing primary amines (e.g., Tris) will compete with the target proteins for reaction with DMA and quench the crosslinking process.[1]
Figure 1. Chemical principle of DMA crosslinking.
Experimental Protocols
Protocol 1: Preparation of Reagents
It is critical to prepare fresh solutions of DMA immediately before use, as its imidoester groups are susceptible to hydrolysis, which renders the crosslinker inactive.
| Reagent | Stock Concentration | Preparation Instructions | Storage Conditions |
| DMA Stock Solution | 100 mM | Dissolve 2.45 mg of DMA dihydrochloride (B599025) (MW: 245.14 g/mol ) in 100 µL of amine-free, anhydrous DMSO. Vortex to dissolve. | Prepare fresh immediately before use. Discard unused solution. |
| Crosslinking Buffer | 1X | Phosphate-Buffered Saline (PBS), pH 7.4-8.0, or 20-50 mM HEPES buffer, pH 7.5-8.0.[1] Ensure the buffer is sterile for cell culture use. | 4°C |
| Quenching Solution | 1 M | Dissolve 0.61 g of Tris base (MW: 121.14 g/mol ) in 5 mL of sterile water and adjust pH to 8.0 with HCl. | 4°C |
| Cell Lysis Buffer (RIPA) | 1X | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Add protease inhibitors before use. | 4°C |
Protocol 2: In Situ Crosslinking of Adherent Neuronal Cultures
This protocol is designed for primary neurons cultured in 6-well plates. Adjust volumes accordingly for other formats.
Workflow Overview:
Figure 2. Experimental workflow for in-situ crosslinking.
Step-by-Step Procedure:
-
Cell Preparation: Use healthy, mature primary neuronal cultures (e.g., 14-21 days in vitro - DIV). Ensure the cells are viable and exhibit a well-developed network of processes.
-
Washing: Gently aspirate the culture medium. Wash the cells twice with 1 mL of ice-cold PBS (pH 7.4-8.0) to remove any residual amine-containing components from the medium.
-
Crosslinking Reaction:
-
Prepare the DMA working solution by diluting the 100 mM DMA stock solution into ice-cold PBS to the desired final concentration (e.g., 0.5 - 5 mM).
-
Add 1 mL of the DMA working solution to each well.
-
Incubate the plate at room temperature for 30-45 minutes with gentle agitation.
-
-
Quenching: Stop the reaction by adding the 1 M Tris-HCl quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Harvesting:
-
Aspirate the quenching solution and wash the cells twice with 1 mL of ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (containing the crosslinked protein complexes) to a new tube for immediate analysis or store at -80°C.
-
Optimization of Crosslinking Parameters
The optimal DMA concentration and incubation time are critical and must be empirically determined for each experimental system. Insufficient crosslinking will fail to capture interactions, while excessive crosslinking can lead to large, insoluble aggregates and artifacts.
Recommended Optimization Strategy:
-
DMA Concentration: Test a range of final DMA concentrations (e.g., 0.25, 0.5, 1, 2, 5 mM).
-
Incubation Time: For each concentration, test different incubation times (e.g., 15, 30, 45, 60 minutes).
Analyze the results by SDS-PAGE and Western blotting for a known protein complex. The ideal condition is the lowest concentration and shortest time that produces a detectable shift in the molecular weight of the target protein, indicating the formation of a crosslinked complex, without causing significant loss of protein from the soluble fraction.
| Parameter | Range for Optimization | Rationale & Considerations |
| DMA Concentration | 0.25 - 10 mM | Lower concentrations are less likely to cause artifacts and cell toxicity. Higher concentrations may be needed for low-abundance proteins.[2] |
| Incubation Time | 15 - 60 min | Shorter times minimize damage to cells and reduce non-specific crosslinking. Longer times may be required for complete reaction at lower concentrations. |
| Temperature | 4°C, Room Temp, 37°C | Room temperature is a common starting point. 4°C can slow the reaction and hydrolysis rate. 37°C may increase reaction speed but also cell stress. |
| pH of Buffer | 7.0 - 9.0 | The reaction rate increases with pH. A pH of 7.5-8.5 is a good compromise between reaction efficiency and maintaining protein stability.[1] |
Downstream Analysis
SDS-PAGE and Western Blotting
This is the primary method to validate the success of the crosslinking reaction.
-
Prepare samples with Laemmli buffer (containing a reducing agent like DTT or β-mercaptoethanol).
-
Separate proteins on an SDS-PAGE gel.
-
Transfer to a PVDF or nitrocellulose membrane.
-
Probe with an antibody against a protein of interest.
-
Successful crosslinking will be indicated by the appearance of higher molecular weight bands corresponding to dimers, trimers, or larger complexes, and a corresponding decrease in the monomeric band.
Mass Spectrometry (MS)
For unbiased identification of interacting partners, crosslinked complexes can be analyzed by MS. This advanced workflow typically involves immunoprecipitation of a target protein, followed by enzymatic digestion and LC-MS/MS analysis to identify the crosslinked peptides.
Mass Spectrometry Workflow:
Figure 3. Workflow for Mass Spectrometry analysis.
Application Example: Studying NMDA Receptor Complexes
N-methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity and are known to form large signaling complexes with scaffolding proteins and enzymes.[3] DMA crosslinking can be used to stabilize these complexes in cultured neurons to identify novel interaction partners.
Hypothetical Signaling Complex:
Figure 4. NMDA receptor signaling complex.
By performing the crosslinking protocol and then immunoprecipitating for a core subunit like GluN2B, subsequent mass spectrometry analysis could identify co-precipitating proteins like PSD-95, CaMKII, and other less characterized interactors stabilized by the DMA crosslinker.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crosslinking observed | 1. Inactive DMA (hydrolyzed).2. Amine-containing buffer used.3. Insufficient DMA concentration or time. | 1. Prepare fresh DMA solution immediately before use.2. Ensure all buffers (wash, reaction) are amine-free (e.g., PBS, HEPES).[1]3. Increase DMA concentration and/or incubation time. Perform an optimization titration. |
| Excessive aggregation/precipitation | 1. DMA concentration is too high.2. Incubation time is too long. | 1. Reduce the final concentration of DMA.2. Decrease the incubation time.3. Consider performing the reaction at 4°C to slow it down. |
| High background/non-specific bands | Over-crosslinking leading to random collisions being captured. | Use the lowest effective DMA concentration and shortest incubation time possible. Ensure efficient quenching. |
| Low cell viability after treatment | DMA can be toxic to cells at high concentrations or with prolonged exposure. | 1. Reduce DMA concentration and incubation time.2. Ensure washes are performed gently to not disturb the cells.3. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your optimization experiments.[4][5] |
References
Troubleshooting & Optimization
Technical Support Center: Dimethyl Adipimidate (DMA) Crosslinking
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing dimethyl adipimidate (DMA) for protein crosslinking, with a specific focus on preventing aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMA) and how does it work?
A1: this compound (DMA) is a homobifunctional imidoester crosslinker. It reacts with primary amines (the N-terminus of proteins and the side chains of lysine (B10760008) residues) to form stable amidine bonds. Because this reaction preserves the positive charge of the amine at physiological pH, it is considered a relatively mild crosslinking agent that is less likely to cause significant changes in protein structure compared to other crosslinkers.
Q2: What are the primary causes of protein aggregation during DMA crosslinking?
A2: Protein aggregation during DMA crosslinking can be attributed to several factors:
-
Over-crosslinking: Excessive crosslinking can lead to the formation of large, insoluble protein complexes.
-
Suboptimal Buffer Conditions: Incorrect pH or the use of buffers containing primary amines (e.g., Tris) can interfere with the crosslinking reaction and promote aggregation.
-
High Protein Concentration: Increased protein concentrations can lead to a higher probability of intermolecular crosslinking, resulting in aggregation.
-
Inappropriate Temperature and Incubation Time: Extreme temperatures or prolonged incubation times can denature the protein, exposing hydrophobic regions and promoting aggregation.
-
Localized High Crosslinker Concentration: Adding the DMA solution too quickly or without proper mixing can create areas of high crosslinker concentration, leading to uncontrolled crosslinking and precipitation.
Q3: What are the visual signs of aggregation during a DMA crosslinking experiment?
A3: Aggregation can manifest as:
-
Turbidity or Cloudiness: The initially clear solution may become cloudy or opaque.
-
Precipitate Formation: Visible particles or flakes may appear in the solution.
-
Increased Viscosity: The solution may become more viscous or gel-like.
Troubleshooting Guide: Aggregation in DMA Crosslinking
If you are experiencing protein aggregation during your DMA crosslinking experiments, consult the following troubleshooting guide.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding DMA | 1. DMA concentration is too high. | - Reduce the molar excess of DMA. Start with a 10-fold molar excess and titrate downwards. |
| 2. Protein concentration is too high. | - Lower the protein concentration to the 1-5 mg/mL range. | |
| 3. Localized high concentration of DMA. | - Add the freshly prepared DMA solution dropwise to the protein solution while gently vortexing or stirring. | |
| Turbidity develops during incubation | 1. Suboptimal buffer pH. | - Ensure the reaction buffer pH is between 8.0 and 9.0 for optimal DMA reactivity and protein stability. |
| 2. Reaction temperature is too high. | - Perform the incubation at a lower temperature (e.g., 4°C) for a longer duration. | |
| 3. Incubation time is too long. | - Optimize the incubation time. Start with 30-60 minutes at room temperature or 2 hours at 4°C and adjust as needed. | |
| Aggregation observed after quenching the reaction | 1. Inefficient quenching. | - Ensure the quenching reagent (e.g., Tris or glycine) is added to a sufficient final concentration (20-50 mM) to stop the reaction effectively. |
| Aggregates form during downstream processing (e.g., purification) | 1. Crosslinked protein is less stable. | - Add stabilizing excipients to the purification and storage buffers. |
| 2. Buffer conditions are not optimal for the crosslinked protein. | - Screen different buffer conditions (pH, ionic strength) for the purification and storage of the crosslinked product. |
Workflow for Troubleshooting Aggregation
Technical Support Center: Troubleshooting Dimethyl Adipidate (DMA) Crosslinking
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low crosslinking efficiency using dimethyl adipimidate (DMA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMA) and how does it work?
This compound (DMA) is a homobifunctional imidoester crosslinker. It reacts specifically with primary amines (found on lysine (B10760008) residues and the N-terminus of proteins) to form stable amidine bonds.[1] This reaction is optimal at an alkaline pH (8.0-9.0) and is advantageous because it preserves the native positive charge of the protein at physiological pH, which helps maintain the protein's natural structure and function.[1]
Q2: Why is my crosslinking efficiency with DMA low?
Low crosslinking efficiency with DMA can stem from several factors. A primary cause is the hydrolysis of the imidoester groups in aqueous solutions.[2][3] DMA is moisture-sensitive and should be prepared fresh for each experiment and not stored in solution.[2][3][4] Other contributing factors include suboptimal pH, the presence of primary amine-containing buffers (like Tris or glycine) that compete with the target protein for reaction, inappropriate molar excess of the crosslinker, or issues with the integrity of the protein sample itself.[2][3][4][5]
Q3: What are the ideal buffer conditions for a DMA crosslinking reaction?
For optimal results, use a buffer that does not contain primary amines.[2][3][5] Suitable buffers include phosphate (B84403), borate (B1201080), carbonate, and HEPES.[1][2][3] The ideal pH range for the reaction is between 8.0 and 9.0 to facilitate the reaction with primary amines.[1][2][3] A commonly used buffer is 0.2 M triethanolamine, pH 8.0.[3]
Q4: How should I prepare and store DMA?
DMA is sensitive to moisture and should be stored desiccated at 4°C upon receipt.[2][3] Before opening the vial, it is crucial to allow it to equilibrate to room temperature for at least 30 minutes to prevent condensation from forming inside.[2][3][4] Stock solutions of DMA should not be prepared and stored as the reagent readily hydrolyzes in solution.[2][3][4] Always prepare the DMA solution immediately before use.
Q5: How can I stop the DMA crosslinking reaction?
The crosslinking reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[2][3] These primary amines will react with any remaining unreacted DMA, effectively stopping the crosslinking process. Alternatively, adding glacial acetic acid at a 1:4 ratio to the sample can also terminate the reaction.[2][3]
Troubleshooting Guide
Issue 1: No or very faint crosslinked product observed on SDS-PAGE.
Q: I don't see any higher molecular weight bands corresponding to my crosslinked complex on my gel. What could be the problem?
A: This is a common issue that can be traced back to several key factors in your experimental setup. Follow this checklist to diagnose the problem:
-
Reagent Integrity:
-
Was the DMA solution freshly prepared? DMA hydrolyzes quickly in aqueous solutions, leading to inactive reagent.[2][3][4] Always dissolve DMA immediately before adding it to your protein sample.
-
How was the solid DMA stored? Improper storage can lead to degradation. Ensure it was stored in a desiccated environment at 4°C.[2][3]
-
-
Reaction Conditions:
-
What buffer did you use? Buffers containing primary amines (e.g., Tris, glycine) will compete with your protein for reaction with DMA, significantly reducing crosslinking efficiency.[2][3][5] Switch to a non-amine-containing buffer like HEPES, phosphate, or borate at a pH of 8.0-9.0.[2][3]
-
What was the pH of your reaction? The optimal pH for the reaction of imidoesters with amines is between 8.0 and 9.0.[2][3] Lower pH values will result in significantly lower efficiency.
-
-
Protein and Crosslinker Concentration:
-
What was the molar excess of DMA over your protein? A sufficient molar excess is crucial. The recommended amount depends on the protein concentration (see table below).[2][3] You may need to perform a titration to find the optimal concentration for your specific system.
-
Is your protein of interest prone to aggregation or degradation? Ensure the integrity of your protein sample. It is advisable to include protease inhibitors during the initial extraction and purification steps.[4]
-
Issue 2: Smearing or aggregation of protein at the top of the gel.
Q: My gel shows a smear in the lane with the crosslinked sample, and a lot of protein seems to be stuck in the stacking gel or wells. Why is this happening?
A: This typically indicates over-crosslinking, leading to the formation of large, insoluble protein aggregates.
-
Reduce the Molar Excess of DMA: You may be using too much crosslinker. Try reducing the concentration of DMA in your reaction. A good starting point is to test a range of concentrations.
-
Decrease the Reaction Time: The standard incubation time is 30-60 minutes at room temperature.[2][3] Shortening this time can help to limit the extent of crosslinking.
-
Lower the Temperature: Performing the incubation on ice can slow down the reaction rate and may help to control the formation of large complexes.[6]
Issue 3: The crosslinked product is not stable.
Q: My crosslinked complex seems to be falling apart during subsequent experimental steps. How can I improve its stability?
A: The amidine bond formed by DMA is generally stable, but can be susceptible to hydrolysis at very high pH.[6]
-
Maintain a Neutral pH: After quenching the reaction, ensure that the pH of your sample buffer for downstream applications is at or near neutral.
-
Consider a Two-Step Crosslinking Approach: For some applications, a two-step crosslinking strategy using a combination of crosslinkers might provide more stable results.[7]
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Protein Concentration | > 5 mg/mL | For lower concentrations, a higher molar excess of the crosslinker is needed.[2][3][8] |
| < 5 mg/mL | ||
| Molar Excess of DMA | 10-fold | For protein concentrations > 5 mg/mL.[2][3] |
| 20- to 50-fold | For protein concentrations < 5 mg/mL.[2][3] | |
| Reaction pH | 8.0 - 9.0 | Optimal for reaction with primary amines.[1][2][3] |
| Reaction Time | 30 - 60 minutes | At room temperature.[2][3] |
| Quenching Agent | Tris or Glycine | 20-50 mM final concentration.[2][3] |
Experimental Protocols
General Protocol for Crosslinking Proteins with DMA
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
This compound (DMA)
-
Crosslinking Buffer: 0.2 M triethanolamine, pH 8.0 (or other non-amine-containing buffer like phosphate or borate).[3]
-
Protein sample in crosslinking buffer.
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine.
-
SDS-PAGE loading buffer.
Procedure:
-
Prepare the Protein Sample: Ensure your protein sample is in the appropriate crosslinking buffer at the desired concentration.
-
Prepare Fresh DMA Solution: Immediately before use, weigh out the required amount of DMA and dissolve it in the crosslinking buffer. Do not store the DMA solution.
-
Initiate the Crosslinking Reaction: Add the freshly prepared DMA solution to your protein sample to achieve the desired molar excess.
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[2][3]
-
Quench the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.[2][3] Incubate for an additional 15 minutes at room temperature.
-
Analyze the Results: Add SDS-PAGE loading buffer to your samples and analyze the crosslinking efficiency by SDS-PAGE and Western blotting or other desired methods.
Visualizations
Caption: A general experimental workflow for protein crosslinking using DMA.
Caption: A decision tree for troubleshooting low DMA crosslinking efficiency.
References
- 1. This compound Dihydrochloride | Crosslinker [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. store.sangon.com [store.sangon.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. fgsc.net [fgsc.net]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Preventing hydrolysis of dimethyl adipimidate during experiments
Welcome to the technical support center for dimethyl adipimidate (DMA). This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and prevent the hydrolysis of this valuable crosslinking agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMA) and what is it used for?
A1: this compound (DMA) is a homobifunctional imidoester crosslinker. It is primarily used to link proteins and other molecules containing primary amine groups (-NH2).[1] A key advantage of DMA is that it preserves the native charge of the target molecules because the amidine bond formed is positively charged at physiological pH, similar to the original amine group.[1] This makes it a valuable tool for studying protein-protein interactions, stabilizing protein structures, and preparing immunogens.
Q2: How does DMA crosslink proteins?
A2: DMA reacts with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form stable amidine bonds.[1] The reaction is most efficient at alkaline pH, typically between 8.0 and 9.0.
Q3: What is hydrolysis in the context of DMA, and why is it a problem?
A3: Hydrolysis is a chemical reaction where DMA reacts with water, breaking down the imidoester groups. This inactivates the crosslinker, preventing it from reacting with the target amine groups on proteins. Significant hydrolysis can lead to low or no crosslinking efficiency, resulting in failed experiments. Imidoester crosslinkers are known to be sensitive to moisture and cannot be stored in solution for extended periods.[2]
Q4: What are the optimal reaction conditions for using DMA?
A4: For optimal crosslinking efficiency, it is recommended to perform the reaction at a pH between 8.0 and 9.0.[3] The reaction is typically carried out at room temperature for 30-60 minutes.[2] However, the ideal conditions can vary depending on the specific proteins and experimental goals. A study on red blood cells showed that a pH of 7.4 could effectively inhibit sickling without impairing cell deformability, whereas a pH of 8.4 showed adverse effects.[4]
Q5: Which buffers should I use for DMA crosslinking?
A5: It is crucial to use buffers that do not contain primary amines, as these will compete with the target molecules for reaction with DMA. Suitable buffers include phosphate, borate, carbonate, and HEPES.[2][3] Buffers containing Tris or glycine (B1666218) should be avoided in the reaction mixture.[3][5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no crosslinking efficiency | Hydrolysis of DMA: The DMA was exposed to moisture or was in solution for too long before use. | Prepare fresh DMA solution immediately before each experiment. Ensure the solid DMA is warmed to room temperature before opening to prevent condensation.[2] |
| Incorrect buffer: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target protein for reaction with DMA. | Use a non-amine-containing buffer such as phosphate, borate, or HEPES at a pH between 8.0 and 9.0.[2][3] | |
| Suboptimal pH: The pH of the reaction buffer is too low, reducing the reactivity of the primary amines on the protein. | Adjust the pH of the reaction buffer to be within the optimal range of 8.0-9.0.[3] | |
| Insufficient DMA concentration: The molar excess of DMA to protein is too low. | Increase the molar excess of DMA. For protein concentrations above 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations below 5 mg/mL, a 20- to 30-fold molar excess may be necessary.[2] | |
| Protein aggregation/precipitation upon adding DMA | High crosslinker concentration: Too much DMA can lead to extensive intermolecular crosslinking and precipitation. | Titrate the DMA concentration to find the optimal level that results in efficient crosslinking without causing aggregation. |
| Solubility issues: The protein may be less soluble under the crosslinking conditions. | Try adding a small amount of a non-reactive organic solvent like DMSO (up to 20%) to the buffer to improve solubility.[5] | |
| Difficulty detecting crosslinked products by Western blot | Epitope masking: The crosslinking may have occurred at or near the antibody binding site, preventing detection. | If using a monoclonal antibody, try a different antibody that targets a different epitope. A polyclonal antibody may be more successful in detecting the crosslinked complex. |
| Inefficient transfer: The large size of the crosslinked complexes may hinder their transfer to the membrane. | Optimize your Western blot transfer conditions for high molecular weight proteins (e.g., use a lower percentage gel, longer transfer time, or a wet transfer system). |
Data on DMA Stability
Table 1: Relative Stability of this compound (DMA) under Various Conditions
| pH | Temperature | Relative Rate of Hydrolysis | Recommendations |
| < 7.0 | Low (4°C) | Low | Suboptimal for crosslinking due to protonation of amines. |
| 7.0 - 8.0 | Low (4°C) | Moderate | Slower reaction rate, but may be necessary for sensitive proteins. |
| 8.0 - 9.0 | Room Temp (20-25°C) | High | Optimal for crosslinking, but hydrolysis is a competing reaction. Use freshly prepared DMA. |
| > 9.0 | Room Temp (20-25°C) | Very High | Increased rate of hydrolysis can significantly reduce crosslinking efficiency. |
| Any | High (>30°C) | Very High | Avoid high temperatures to minimize hydrolysis. |
Experimental Protocols
General Protocol for Protein Crosslinking with DMA
-
Buffer Preparation: Prepare a suitable crosslinking buffer (e.g., 0.2 M triethanolamine, pH 8.5; or 20 mM HEPES, pH 8.0).[3][6] Ensure the buffer is free of primary amines.
-
Protein Sample Preparation: Dissolve the protein sample in the crosslinking buffer to the desired concentration (e.g., 1-5 mg/mL).
-
DMA Solution Preparation: Immediately before use, dissolve the DMA in the crosslinking buffer to the desired concentration (e.g., a 10- to 30-fold molar excess over the protein).[2]
-
Crosslinking Reaction: Add the freshly prepared DMA solution to the protein sample.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[2]
-
Quenching the Reaction: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[2]
-
Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE and Western blotting.
Visualizations
Caption: A typical experimental workflow for protein crosslinking using DMA.
Caption: Reaction pathways of DMA: desired crosslinking versus undesired hydrolysis.
References
- 1. This compound Dihydrochloride | Crosslinker [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. fgsc.net [fgsc.net]
- 4. Influence of pH on the rheologic and antisickling effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. researchgate.net [researchgate.net]
Side reactions of imidoester crosslinkers with proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using imidoester crosslinkers for protein studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during crosslinking experiments with imidoester reagents.
Issue 1: Low or No Crosslinking Efficiency
Q: My protein is not showing any significant crosslinking upon analysis. What could be the cause?
A: Low crosslinking efficiency is a common issue that can stem from several factors related to the reagent, reaction conditions, or the protein itself.
-
Reagent Inactivity: Imidoester crosslinkers are highly sensitive to moisture and can hydrolyze over time, rendering them inactive.[1][2] Always use fresh or properly stored (desiccated at 4°C) crosslinker.[1][2] It is recommended to equilibrate the vial to room temperature before opening to prevent condensation.[1][2]
-
Suboptimal pH: The reaction of imidoesters with primary amines is highly pH-dependent. The optimal pH range for amidine bond formation is between 8 and 10, with greater efficiency at pH 10.[3][4] Reactions performed below pH 8 will be significantly slower and less efficient.
-
Incorrect Buffer Composition: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the protein's primary amines for reaction with the imidoester, thereby reducing crosslinking efficiency.[1][2][5][6] Use amine-free buffers like phosphate, borate, carbonate, or HEPES.[1][2]
-
Insufficient Crosslinker Concentration: The molar excess of the crosslinker relative to the protein concentration is crucial. For protein concentrations above 5 mg/mL, a 10-fold molar excess is a good starting point. For lower protein concentrations, a 20- to 50-fold molar excess may be necessary.[1][2]
-
Low Protein Concentration: In dilute protein solutions, the competing hydrolysis reaction of the imidoester is favored.[3][4] If possible, increase the protein concentration to enhance the probability of intermolecular or intramolecular crosslinking over hydrolysis.[7]
Issue 2: Protein Precipitation or Aggregation During/After Crosslinking
Q: My protein sample becomes cloudy or precipitates after adding the imidoester crosslinker. How can I prevent this?
A: Protein precipitation is often a result of excessive crosslinking, leading to the formation of large, insoluble aggregates.
-
High Degree of Crosslinking: An excessive molar excess of the crosslinker can lead to extensive intermolecular crosslinking, resulting in precipitation. Try reducing the molar excess of the crosslinker or decreasing the reaction time.[6]
-
Protein-Specific Properties: Some proteins are inherently more prone to aggregation. The modification of lysine (B10760008) residues, which are often involved in maintaining a protein's solubility and native charge, can lead to conformational changes and subsequent precipitation. While imidoesters are designed to preserve the positive charge of the modified amine groups, extensive modification can still perturb the protein's surface properties.[1][2][5] Consider optimizing the crosslinker-to-protein ratio and reaction time to achieve a lower degree of modification.
Issue 3: Unexpected or Ambiguous Bands on SDS-PAGE
Q: I am observing unexpected bands or smears on my gel after crosslinking, making the results difficult to interpret. What could be the reason?
A: Ambiguous gel results can arise from side reactions or incomplete reactions.
-
Side Reactions at Lower pH: At a pH below 10, an intermediate N-alkyl imidate can form, which may then react with another nearby amine, leading to N,N'-amidine derivatives.[3][4][8] These alternative crosslinks can result in different migration patterns on a gel. Performing the reaction at pH 10 favors the direct formation of the desired amidine bond.[3][4]
-
Intra- vs. Inter-molecular Crosslinking: Depending on the protein concentration and the molar excess of the crosslinker, you may observe a mix of intramolecular (within the same protein) and intermolecular (between different protein molecules) crosslinks. Intramolecular crosslinking can lead to a slight shift in mobility, while intermolecular crosslinking will result in higher molecular weight bands. To favor intramolecular crosslinking, use a large molar excess of the crosslinker with a low protein concentration (<1 mg/mL).[3]
-
Incomplete Quenching: Failure to effectively stop the crosslinking reaction can lead to continued, non-specific crosslinking. Ensure the quenching agent (e.g., Tris or glycine) is added at a sufficient final concentration (e.g., 20-50 mM) to halt the reaction.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of imidoester crosslinkers with proteins?
A: Imidoester crosslinkers react specifically with primary amines (the ε-amino group of lysine residues and the N-terminal α-amino group) to form stable amidine bonds.[3][5][7] A key advantage of this reaction is that the resulting amidine group is protonated at physiological pH, thus preserving the positive charge of the original amine group and minimizing disturbances to the protein's native isoelectric point.[5][7]
Q2: What are the main side reactions of imidoester crosslinkers?
A: The primary side reaction is hydrolysis of the imidoester group in the aqueous buffer, which inactivates the crosslinker.[1][2] The rate of hydrolysis increases with pH.[3][4] Another significant side reaction, particularly at pH values below 10, is the formation of an intermediate N-alkyl imidate, which can lead to N,N'-amidine derivatives.[3][4][8]
Q3: How does pH affect the crosslinking reaction and its side reactions?
A: The pH of the reaction buffer is a critical parameter.
-
Reactivity: The reaction of imidoesters with amines is more efficient at alkaline pH. A pH of 10 is often recommended for maximal efficiency.[3][4]
-
Side Reactions: At pH below 10, the formation of N,N'-amidine derivatives through an N-alkyl imidate intermediate is more likely.[3][4][8] At pH 10 and above, the desired amidine bond is formed directly.[3][4]
-
Hydrolysis: The half-life of the imidoester decreases as the pH becomes more alkaline, meaning the crosslinker is more rapidly inactivated through hydrolysis at higher pH.[3][4] Therefore, a balance must be struck to achieve efficient crosslinking before the reagent is hydrolyzed.
Q4: Can I use Tris buffer for my imidoester crosslinking reaction?
A: No, you should not use buffers containing primary amines, such as Tris or glycine, for the crosslinking reaction itself.[1][2][5][6] These buffer components will compete with the primary amines on your protein for reaction with the imidoester, significantly reducing the efficiency of your desired protein crosslinking.[1][2] However, Tris or glycine can be used to effectively quench the reaction once the desired incubation time is complete.[1][2][5]
Q5: Are the amidine bonds formed by imidoester crosslinkers reversible?
A: The amidine bonds formed are stable at neutral pH but can be slowly hydrolyzed at high pH.[5] They can also be cleaved by reaction with ammonium (B1175870) hydroxide, which regenerates the original amine group.[5] This reversibility is a key difference compared to the highly stable amide bonds formed by NHS-ester crosslinkers.[3][8]
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for Imidoester Crosslinking
| Parameter | Recommended Value/Range | Notes |
| pH | 8.0 - 10.0 | Optimal efficiency is generally observed at pH 10.[3][4] Below pH 10, side reactions are more prevalent.[3][4] |
| Buffer | Phosphate, Borate, Carbonate, HEPES | Must be free of primary amines.[1][2] 0.2 M Borate or Triethanolamine are common choices.[2][5] |
| Crosslinker Molar Excess | 10-fold to 50-fold | Use a 10-fold excess for protein concentrations >5 mg/mL.[1][2][7] Use a 20- to 50-fold excess for protein concentrations <5 mg/mL.[1][2] For intramolecular crosslinking, a 100- to 1000-fold excess may be used with low protein concentrations.[3] |
| Protein Concentration | >1 mg/mL | Higher concentrations favor intermolecular crosslinking over hydrolysis.[7] For intramolecular crosslinking, concentrations <1 mg/mL are preferred.[3] |
| Reaction Time | 30 - 60 minutes | Can be optimized based on the specific application.[1][2] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can help to control the reaction rate and minimize protein degradation.[5] |
| Quenching Agent | Tris or Glycine | Add to a final concentration of 20-50 mM to stop the reaction.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for Crosslinking Proteins with Imidoesters
This protocol is a general guideline and may require optimization for specific applications.
-
Buffer Preparation: Prepare an amine-free crosslinking buffer, such as 0.2 M sodium borate, pH 9.0, or 0.2 M triethanolamine, pH 8.0.[2][5]
-
Protein Sample Preparation: Dissolve or dialyze your protein sample into the prepared crosslinking buffer. The protein concentration should ideally be between 1-5 mg/mL.[5]
-
Crosslinker Solution Preparation: Immediately before use, weigh the desired amount of imidoester crosslinker. Allow the vial to equilibrate to room temperature before opening to prevent moisture contamination.[1][2] Dissolve the crosslinker in the crosslinking buffer. Note that imidoesters hydrolyze rapidly in aqueous solutions, so this solution should be used without delay.[1][2]
-
Crosslinking Reaction: Add the appropriate molar excess of the crosslinker solution to the protein solution.[5] For example, add a 10- to 30-fold molar excess of the crosslinker to the protein solution.[5]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 1 hour at 4°C with gentle agitation.[1][2][5]
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[1][2] Incubate for an additional 15-30 minutes.[9]
-
Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or other characterization methods. If necessary, the sample can be desalted by gel filtration to remove excess crosslinker and quenching reagent.[5]
Visualizations
Caption: Reaction pathways of imidoester crosslinkers with proteins.
Caption: Troubleshooting workflow for imidoester crosslinking experiments.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. store.sangon.com [store.sangon.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. interchim.fr [interchim.fr]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. fgsc.net [fgsc.net]
Effect of amine-containing buffers on dimethyl adipimidate reactivity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the homobifunctional crosslinker Dimethyl Adipimidate (DMA).
Frequently Asked Questions (FAQs)
Q1: Why is my protein crosslinking with DMA yielding poor results?
A1: Poor crosslinking efficiency with DMA can stem from several factors. A primary reason is the use of inappropriate buffers. Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target amine groups on your protein, thereby inhibiting the crosslinking reaction.[1][2] It is also crucial to ensure the DMA is not hydrolyzed; it is moisture-sensitive and should be equilibrated to room temperature before opening and used immediately after reconstitution.[1] The reaction pH is also critical, with an optimal range of 8-9 for efficient crosslinking.[1][2]
Q2: Which buffers are compatible with DMA crosslinking?
A2: For optimal performance, use non-amine-containing buffers. Recommended buffers include phosphate, borate, carbonate, and HEPES.[1][2][3] These buffers do not contain primary amines that would otherwise compete with the intended crosslinking reaction.
Q3: How do amine-containing buffers interfere with the DMA crosslinking reaction?
A3: this compound reacts with primary amines (such as the ε-amino group of lysine (B10760008) residues) on the target protein.[1] Amine-containing buffers, like Tris and glycine, also possess primary amines. These buffer amines are often present in high concentrations and will react with the DMA, effectively quenching the crosslinker before it can react with the target protein. This competitive inhibition significantly reduces the efficiency of protein-protein crosslinking.
Q4: Can I use Tris or glycine at any stage of my DMA crosslinking experiment?
A4: Yes, while they should not be present during the crosslinking reaction itself, buffers containing primary amines like Tris or glycine are excellent for quenching the reaction.[1][2][3] By adding a sufficient concentration of Tris or glycine, any unreacted DMA is rapidly consumed, stopping the crosslinking process.
Q5: What is the optimal pH for DMA crosslinking?
A5: The optimal pH range for DMA crosslinking is between 8 and 9.[1][2] This slightly alkaline condition facilitates the reaction between the imidoester groups of DMA and the primary amines of the target protein.
Q6: How should I store and handle DMA?
A6: DMA is moisture-sensitive.[1] It should be stored desiccated, typically at 4°C. Before use, the vial should be allowed to equilibrate to room temperature for at least 30 minutes to prevent condensation from forming on the product when opened.[1] DMA is also unstable in aqueous solutions and should be dissolved immediately before use.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no crosslinking | Presence of amine-containing buffers (e.g., Tris, glycine). | Use a non-amine-containing buffer such as Phosphate, Borate, or HEPES at a pH of 8-9.[1][2] |
| Hydrolyzed DMA due to moisture. | Ensure DMA is stored desiccated and brought to room temperature before opening. Prepare DMA solution immediately before use.[1] | |
| Incorrect pH of the reaction buffer. | The optimal pH for the reaction is 8-9.[1][2][4] Verify the pH of your reaction buffer. | |
| Insufficient DMA concentration. | For protein concentrations above 5 mg/mL, use a 10-fold molar excess of DMA. For concentrations below 5 mg/mL, use a 20- to 30-fold molar excess.[1][2] | |
| Non-specific crosslinking or protein aggregation | Over-crosslinking due to high DMA concentration or long incubation time. | Reduce the molar excess of DMA or decrease the incubation time. |
| Protein is not stable at the reaction pH. | Ensure your protein is soluble and stable at the recommended pH of 8-9. | |
| Inconsistent results between experiments | Variability in DMA handling. | Standardize the procedure for handling DMA, ensuring it is always equilibrated to room temperature before opening and used immediately. |
| Inconsistent buffer preparation. | Prepare fresh buffer for each experiment and verify the pH. |
Data Summary
Recommended Buffers for DMA Crosslinking
| Buffer | Recommended Concentration | Recommended pH | Key Considerations |
| Phosphate Buffer | 50-100 mM | 7.0-8.5 | Does not contain primary amines. |
| Borate Buffer | 50-200 mM | 8.0-9.0 | Commonly used for antibody crosslinking with imidoesters.[4] |
| HEPES Buffer | 20-50 mM | 7.0-8.0 | A non-amine biological buffer. |
| Carbonate/Bicarbonate Buffer | 50-100 mM | 9.0-10.0 | Can be used, but be mindful of the higher pH. |
Experimental Protocols
General Protocol for Protein Crosslinking with DMA
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
This compound (DMA)
-
Non-amine-containing reaction buffer (e.g., 0.1 M Sodium Borate, pH 8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Protein sample in a compatible buffer
Procedure:
-
Buffer Exchange: Ensure your protein sample is in a non-amine-containing buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Prepare DMA Solution: Immediately before use, dissolve DMA in the reaction buffer to the desired concentration.
-
Crosslinking Reaction: Add the freshly prepared DMA solution to your protein sample. The final concentration of DMA will need to be optimized, but a starting point is a 10- to 30-fold molar excess over the protein.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris or glycine.[1][2] Incubate for an additional 15 minutes.
-
Analysis: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, western blotting, or mass spectrometry.
Visual Guides
Caption: Logical relationship of DMA reactivity with different buffer types.
Caption: Troubleshooting workflow for DMA crosslinking experiments.
References
Technical Support Center: Dimethyl Adipimidate (DMA) Modification
Welcome to the technical support center for dimethyl adipimidate (DMA) modification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control the extent of their protein modification experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How can I control the extent of protein modification with DMA?
The extent of protein modification with this compound (DMA) is primarily controlled by four key reaction parameters: pH, temperature, reaction time, and the molar ratio of DMA to your protein.
-
pH: The reaction of DMA with primary amines (like the side chain of lysine) is highly pH-dependent. The optimal pH range is typically between 8.0 and 9.0.[1] At lower pH values, the reaction rate will be significantly slower.
-
Temperature: The reaction temperature affects the rate of the modification. Reactions are commonly performed at room temperature or on ice (4°C) to slow down the reaction and allow for better control.[2][3]
-
Reaction Time: The duration of the incubation with DMA directly correlates with the extent of modification. Shorter incubation times will result in less modification, while longer times will increase the number of modified sites.[2][3]
-
Concentration/Stoichiometry: The molar ratio of DMA to the protein is a critical factor. A higher molar excess of DMA will lead to a greater degree of modification. It is advisable to perform a titration experiment to determine the optimal DMA concentration for your specific application.
Q2: My protein is precipitating during the modification reaction. What could be the cause?
Protein precipitation during DMA modification can be caused by several factors:
-
Over-modification: Excessive crosslinking can alter the protein's solubility, leading to precipitation. Try reducing the DMA concentration, shortening the reaction time, or lowering the reaction temperature.
-
pH-induced precipitation: Ensure that your protein is stable and soluble at the chosen reaction pH (typically pH 8.0-9.0). If your protein is not stable at alkaline pH, you may need to perform the reaction at a lower pH, such as 7.4, although this will slow down the reaction rate.[4]
-
Buffer incompatibility: Use amine-free buffers such as phosphate, HEPES, or borate (B1201080) buffers.[2][5][6] Buffers containing primary amines, like Tris, will compete with the protein for reaction with DMA, reducing the efficiency of your desired modification and potentially leading to other issues.[2]
Q3: How do I stop the DMA modification reaction at a specific time point?
To stop the reaction, you need to add a quenching reagent that contains a primary amine. This will react with and consume any excess, unreacted DMA. Common quenching reagents include:
-
Tris buffer: Addition of Tris-HCl to a final concentration of 20-50 mM is a common method.[2]
-
Glycine (B1666218): Adding glycine can also effectively quench the reaction.[3]
-
Ethanolamine: This is another effective quenching agent.[5][6]
After adding the quenching reagent, it is good practice to incubate for a short period (e.g., 15-30 minutes) to ensure all the DMA has been inactivated.
Q4: What buffer should I use for my DMA modification experiment?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target protein. Recommended buffers include:
Avoid using Tris-based buffers for the reaction itself, although it can be used to quench the reaction.[2]
Data Presentation: Reaction Parameter Guidelines
The following tables provide a summary of typical starting conditions for a DMA modification experiment. These should be optimized for your specific protein and application.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.4 - 9.0 | Optimal reactivity is generally between pH 8.0 and 9.0.[1][4] Lower pH will slow the reaction rate. |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can be used to slow the reaction for better control.[2][3] |
| Reaction Time | 30 minutes - 3 hours | This needs to be optimized. Start with a shorter time and increase as needed.[2][3] |
| Buffer | Phosphate, HEPES, Borate | Amine-free buffers are essential to avoid competing reactions.[2][5][6] |
Table 2: Reagent Concentrations
| Reagent | Typical Concentration | Notes |
| Protein | 0.25 - 1 mg/mL | This is a general guideline and depends on the specific protein.[2] |
| This compound (DMA) | 1 - 2 mg/mL or 10 - 20 mM | The molar excess of DMA to protein is a key variable to titrate.[2][3][6] |
| Quenching Reagent (e.g., Tris-HCl) | 20 - 50 mM (final) | Added to terminate the reaction.[2] |
Experimental Protocols
Protocol 1: General Protein Modification with DMA
-
Protein Preparation: Dissolve your protein in an appropriate amine-free buffer (e.g., 20 mM HEPES, pH 7.5) to a final concentration of 1 mg/mL.[2]
-
DMA Solution Preparation: Immediately before use, prepare a stock solution of DMA (e.g., 6 mg/mL) in the same amine-free buffer. Adjust the pH of the DMA solution to 8.5 with NaOH if necessary.[2]
-
Initiation of Reaction: Add the freshly prepared DMA solution to the protein solution to achieve the desired final concentration of DMA (e.g., 1-2 mg/mL).[2]
-
Incubation: Incubate the reaction mixture at room temperature for a predetermined amount of time (e.g., 3 hours), with gentle mixing.[2]
-
Quenching: Terminate the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.[2] Incubate for an additional 15-30 minutes.
-
Analysis: The modified protein is now ready for downstream analysis, such as SDS-PAGE.
Protocol 2: Crosslinking Antibody to Protein A/G Beads
-
Antibody Coupling: Incubate your antibody with Protein A/G agarose (B213101) beads in PBS for 2-3 hours or overnight at 4°C.[6]
-
Washing: Wash the beads three times with 1 mL of 0.2 M sodium borate, pH 9.0.[6]
-
DMA Preparation: Freshly prepare a 20 mM DMA solution in 0.2 M sodium borate, pH 9.0.[6]
-
Crosslinking Reaction: Resuspend the beads in the DMA solution and rock at room temperature for 40 minutes.[6]
-
Quenching: Wash the beads once with 0.2 M ethanolamine, pH 8.0. Then, resuspend the beads in 1 mL of 0.2 M ethanolamine, pH 8.0, and incubate for a further 2 hours at room temperature to quench the reaction.[6]
-
Final Washes: Wash the beads with your desired buffer for downstream applications.
Visualizations
Caption: Experimental workflow for protein modification using DMA.
Caption: Chemical reaction of DMA with a primary amine on a protein.
References
- 1. benchchem.com [benchchem.com]
- 2. fgsc.net [fgsc.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of pH on the rheologic and antisickling effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
Issues with dimethyl adipimidate solubility and how to solve them
Welcome to the technical support center for Dimethyl Adipimidate (DMA). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding DMA solubility and related experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMA) and what is its primary application?
This compound (DMA) is a homobifunctional crosslinking agent.[1] Its primary application is to covalently link proteins or other molecules containing primary amine groups (-NH2).[1][2] The imidoester functional groups of DMA react with primary amines at a pH range of 7-10 to form stable amidine bonds.[2][3] This reaction is useful for studying protein-protein interactions, stabilizing protein complexes, and preparing immunogens.[1]
Q2: What are the key chemical properties of DMA?
DMA is typically supplied as a dihydrochloride (B599025) salt (C8H16N2O2·2HCl).[4][5] Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C8H18Cl2N2O2[6] |
| Molecular Weight | 245.15 g/mol [4] |
| Appearance | White solid[6] |
| Purity | Typically >97%[4][5][7] |
| Storage Temperature | 2-8°C, desiccated[2][7] |
Q3: Why is my DMA solution cloudy or forming a precipitate?
Cloudiness or precipitation of your DMA solution can be due to several factors:
-
Hydrolysis: DMA is moisture-sensitive and readily hydrolyzes in aqueous solutions.[2][4] This degradation process can lead to the formation of insoluble byproducts.
-
Low Solubility: While often described as water-soluble, its stability in water is limited.[2][4] The concentration you are trying to achieve may exceed its solubility limit under your specific buffer conditions.
-
pH: The pH of the solution is critical. While the crosslinking reaction is optimal at pH 8-9, the stability of the dissolved DMA can be affected by pH.[2][3]
-
Buffer Composition: Using buffers containing primary amines, such as Tris or glycine, will compete with the intended crosslinking reaction and can lead to the formation of adducts with reduced solubility.[2][3][8]
Troubleshooting Guide
Issue 1: Difficulty Dissolving DMA Powder
Symptoms:
-
The DMA powder does not readily go into solution.
-
Visible particles remain even after vigorous mixing.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent | Use a non-amine-containing buffer such as phosphate, borate, or HEPES.[1][2][3][8] Prepare the solution immediately before use.[9] |
| Low Temperature | Gently warming the solution may aid dissolution. However, avoid excessive heat as it can accelerate hydrolysis. |
| Incorrect pH | Ensure the buffer pH is within the optimal range for the reaction (pH 8-9), but be aware that this alkaline condition also favors hydrolysis.[2][3] |
| Moisture Contamination | DMA is moisture-sensitive.[2][4] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[2][3] Use anhydrous grade solvents if preparing a stock in an organic solvent like DMSO, although aqueous buffers are more common for immediate use. |
Issue 2: DMA Solution Precipitates After Dissolving
Symptoms:
-
A clear DMA solution becomes cloudy or forms a precipitate over time.
Possible Causes & Solutions:
| Cause | Solution |
| Hydrolysis | This is the most common cause. Prepare the DMA solution immediately before adding it to your protein sample. Do not store DMA in aqueous solutions.[2][3] |
| Supersaturation | You may have created an unstable supersaturated solution. Try preparing a slightly less concentrated solution. |
| Temperature Change | A decrease in temperature after dissolution can reduce solubility. Maintain a constant temperature during your experiment.[10][11] |
| Reaction with Buffer Components | Ensure your buffer is free of primary amines.[2][3][8] |
Experimental Protocols
Protocol for Preparing a Fresh DMA Solution for Crosslinking
This protocol is a general guideline. You may need to optimize concentrations and incubation times for your specific application.
-
Equilibrate DMA: Allow the vial of DMA dihydrochloride to warm to room temperature for at least 30 minutes before opening to prevent moisture condensation.[2][3]
-
Prepare Crosslinking Buffer: Use a non-amine-containing buffer, such as 0.2 M triethanolamine, pH 8.0, or 20 mM HEPES or sodium phosphate, pH 7.5 to 8.0.[3][8]
-
Weigh DMA: In a fume hood, weigh out the required amount of DMA powder.
-
Dissolve DMA: Immediately before use, dissolve the DMA powder in the crosslinking buffer to the desired concentration (e.g., 6 mg/mL).[8] If necessary, adjust the pH of the DMA solution to the desired reaction pH (e.g., 8.5) with NaOH.[8]
-
Add to Protein: Immediately add the freshly prepared DMA solution to your protein sample to initiate the crosslinking reaction.
Visual Guides
Below are diagrams to help visualize key processes and concepts related to the use of this compound.
References
- 1. This compound Dihydrochloride | Crosslinker [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. store.sangon.com [store.sangon.com]
- 4. store.p212121.com [store.p212121.com]
- 5. This compound dihydrochloride, 97% | CymitQuimica [cymitquimica.com]
- 6. This compound dihydrochloride | C8H18Cl2N2O2 | CID 12876176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 97 14620-72-5 [sigmaaldrich.com]
- 8. fgsc.net [fgsc.net]
- 9. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 10. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Dimethyl Adipimidate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crosslinking agent dimethyl adipimidate (DMA).
Frequently Asked Questions (FAQs)
Q1: How can I stop the crosslinking reaction with this compound (DMA) at a specific time point?
To halt the crosslinking reaction, a quenching step is necessary. This involves adding a reagent that reacts with the unreacted imidoester groups of DMA, rendering them incapable of forming further crosslinks.
Recommended Quenching Reagents: Primary amine-containing buffers are highly effective for quenching DMA. Commonly used quenchers include:
-
Tris buffer: (tris(hydroxymethyl)aminomethane)
-
Glycine
-
Lysine
-
Ethanolamine
Protocol for Quenching:
-
Add the quenching reagent to your reaction mixture.
-
A final concentration of 20-100 mM of the quenching reagent is typically effective.[1]
-
Incubate the reaction for an additional 15 to 60 minutes at room temperature.[2] This ensures that all unreacted DMA is deactivated.
Q2: What are the best methods for removing unreacted this compound and the quenching reagent from my protein sample?
After quenching the crosslinking reaction, it is crucial to remove the excess, unreacted DMA and the quenching agent to prevent interference with downstream applications. The two most common and effective methods for this are dialysis and size-exclusion chromatography (SEC), often referred to as desalting or gel filtration.[3][4][5]
Q3: How do I perform dialysis to remove unreacted DMA?
Dialysis is a technique that separates molecules based on size by selective diffusion across a semi-permeable membrane.[1][3]
Experimental Protocol for Dialysis:
-
Select an appropriate dialysis membrane: Choose a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest but large enough to allow the small molecules (DMA, quenching reagent) to pass through. A general guideline is to use a MWCO that is at least half the molecular weight of your protein.[6] For example, for a 50 kDa protein, a 10 kDa MWCO membrane is suitable.
-
Prepare the dialysis tubing: Cut the required length of tubing and hydrate (B1144303) it according to the manufacturer's instructions. Secure one end with a clip.
-
Load the sample: Pipette your sample into the dialysis tubing and securely close the other end with a second clip, leaving some space for potential sample dilution.
-
Dialyze: Immerse the sealed dialysis bag in a large volume of dialysis buffer (dialysate), typically 200-500 times the sample volume.[1] Stir the buffer gently.
-
Buffer exchange: For efficient removal, perform several buffer changes. A typical schedule is:
Q4: How can I use size-exclusion chromatography (SEC) to remove unreacted DMA?
Size-exclusion chromatography separates molecules based on their size as they pass through a column packed with a porous resin.[2][7] Larger molecules (your crosslinked protein) are excluded from the pores and elute first, while smaller molecules (unreacted DMA and quencher) enter the pores and elute later. This method is often faster than dialysis.[4]
Experimental Protocol for SEC (Desalting):
-
Select a desalting column: Choose a column with a resin that has a fractionation range suitable for separating your protein from small molecules. Resins like Sephadex G-25 are commonly used for this purpose.[8] These columns typically have a molecular weight cut-off of around 5-10 kDa.[9]
-
Equilibrate the column: Equilibrate the desalting column with your desired final buffer by passing a sufficient volume of the buffer through it.
-
Apply the sample: Load your sample onto the column. The sample volume should not exceed the manufacturer's recommendation, typically up to 30% of the total column volume.[8]
-
Elute and collect: Elute the sample with the equilibration buffer. Your protein will be in the first fractions to elute (the void volume), while the smaller molecules will be retained and elute later. Monitor the elution using a UV detector at 280 nm.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Incomplete quenching of the crosslinking reaction. | Insufficient concentration of quenching reagent or inadequate incubation time. | Increase the final concentration of the quenching reagent to 50-100 mM and extend the quenching incubation time to at least 30-60 minutes. |
| Sample dilution after dialysis. | Osmotic pressure differences between the sample and the dialysate. | Ensure that the dialysis buffer has a similar osmolarity to your sample buffer. Some dilution is expected.[10] |
| Low protein recovery after SEC/desalting. | The protein is interacting with the column resin or the MWCO of the resin is too large. | Add salt (e.g., 150 mM NaCl) to your buffer to minimize ionic interactions.[2] Ensure the MWCO of the desalting resin is well below the molecular weight of your protein. |
| Presence of small molecules in the final sample after dialysis. | Insufficient buffer changes or dialysis time. | Increase the number and volume of buffer changes. Extend the final dialysis step to be overnight. |
| Presence of small molecules in the final sample after SEC. | Overloading the column or improper fraction collection. | Ensure the sample volume is within the column's capacity. Collect smaller fractions and analyze them to identify the pure protein fractions. |
Data Presentation: Comparison of Removal Methods
| Parameter | Dialysis | Size-Exclusion Chromatography (Desalting) |
| Principle | Passive diffusion across a semi-permeable membrane.[1][3] | Separation based on molecular size using a porous resin.[2] |
| Speed | Slow (several hours to overnight).[1] | Fast (typically under 15-30 minutes).[2][11] |
| Sample Dilution | Can lead to sample dilution. | Generally results in less sample dilution, especially with spin columns.[5] |
| Ease of Use | Simple setup, but requires multiple steps (buffer changes). | Can be very simple (spin columns) or require a chromatography system. |
| Scalability | Easily scalable for a wide range of sample volumes. | Different column sizes are available for various sample volumes. |
Mandatory Visualizations
Caption: Workflow for quenching and removing unreacted this compound.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Size Exclusion Chromatography: Size Does Matter [peakproteins.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 5. Desalting and buffer exchange - Wikipedia [en.wikipedia.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. goldbio.com [goldbio.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. Desalting Columns | Thermo Fisher Scientific [thermofisher.com]
Impact of temperature on dimethyl adipimidate crosslinking kinetics
Welcome to the technical support center for dimethyl adipimidate (DMA) crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of temperature on crosslinking kinetics and to help troubleshoot common experimental issues.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your DMA crosslinking experiments in a question-and-answer format.
Q1: I am not observing any crosslinked products, or the yield is extremely low. What are the potential causes?
A: Low or no crosslinking efficiency is a common issue that can stem from several factors related to reaction conditions and reagent integrity.
-
Cause 1: Hydrolyzed DMA Reagent: DMA is an imidoester crosslinker that is highly sensitive to moisture.[1][2] The imidoester functional groups are easily hydrolyzed, rendering the reagent inactive. Hydrolysis rate increases with temperature.
-
Cause 2: Incorrect Buffer Composition or pH: The crosslinking reaction with primary amines is most efficient at an alkaline pH, typically between 8.0 and 9.0.[1][2] Buffers containing primary amines, such as Tris or glycine, will compete with the target proteins for reaction with DMA, significantly reducing yield.[1][2][5]
-
Cause 3: Inappropriate Temperature or Incubation Time: The reaction kinetics are temperature-dependent. While many protocols suggest room temperature, this may be too slow for some protein interactions, leading to low yield within a short incubation period.[1][5]
-
Solution: Consider increasing the incubation time (e.g., from 1 hour to 3 hours) or moderately increasing the temperature (e.g., to 37°C). However, be aware that higher temperatures also accelerate DMA hydrolysis and may affect protein stability.[5][6] An initial time-course experiment is recommended to find the optimal incubation period.[7]
-
Q2: My protein of interest precipitates out of solution during or after the crosslinking reaction. Why is this happening?
A: Protein precipitation is often a sign of over-crosslinking or changes in the protein's physicochemical properties.
-
Cause 1: Excessive Crosslinker Concentration: Using too high a molar excess of DMA can lead to extensive intra- and inter-molecular crosslinking. This can form large, insoluble protein aggregates.[4]
-
Cause 2: High Temperature or Prolonged Incubation: Higher temperatures and longer reaction times increase the rate and extent of the crosslinking reaction, which can lead to the formation of insoluble aggregates.[6]
-
Solution: Reduce the reaction temperature (e.g., perform the reaction at room temperature or on ice) or decrease the incubation time. Performing the reaction on ice can significantly slow down the kinetics, providing better control.[5]
-
-
Cause 3: Altered Protein Charge: The reaction of DMA with primary amines (like lysine) converts a positively charged amine group into a neutral amidine. This change in the protein's net charge can alter its isoelectric point (pI) and reduce its solubility in the reaction buffer.[1][2]
-
Solution: If precipitation persists at lower DMA concentrations, you may need to adjust the buffer's pH or ionic strength to improve the solubility of the crosslinked protein complex.
-
Q3: My crosslinking results are inconsistent and difficult to reproduce. What steps can I take to improve reproducibility?
A: Consistency in crosslinking experiments hinges on meticulous control over key reaction parameters.
-
Cause 1: Inconsistent Temperature: Since temperature directly impacts the kinetics of both the crosslinking reaction and the hydrolysis of DMA, minor variations can lead to different outcomes.[6]
-
Solution: Use a water bath or incubator to maintain a constant, defined temperature throughout the incubation period for all experiments. Avoid leaving reactions on a lab bench where temperatures can fluctuate.
-
-
Cause 2: Variable Reagent Activity: The activity of DMA is compromised as soon as it is dissolved in an aqueous buffer.[1][2] Using a stock solution prepared at different times before the experiment will lead to variability.
-
Solution: Always prepare the DMA solution immediately before adding it to the protein sample.[3] Discard any unused solution.
-
-
Cause 3: Inconsistent Timing: The quenching step is critical for stopping the reaction at a specific time point.
-
Solution: Be precise with all incubation and quenching times. Use a timer and ensure the quenching agent is added promptly at the end of the intended reaction period.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for DMA crosslinking?
A: There is no single "optimal" temperature for all applications. Most standard protocols recommend room temperature (approx. 20-25°C) as an effective starting point.[1][2][5] The ideal temperature is a balance between reaction efficiency and the stability of both the protein and the crosslinker.
-
Lower Temperatures (e.g., 4°C): Slows down both the crosslinking reaction and the competing hydrolysis reaction.[5] This can be advantageous when a slower, more controlled reaction is desired.
-
Room Temperature (20-25°C): A good starting point that provides a reasonable reaction rate for many protein systems.[8]
-
Higher Temperatures (e.g., 37°C): Increases the reaction rate, which can be useful for weakly interacting proteins or to shorten incubation times.[5] However, this also accelerates DMA hydrolysis and increases the risk of protein denaturation.[6]
Q2: How significantly does temperature impact the required incubation time?
A: Temperature has a major effect on reaction kinetics. As a general rule, increasing the temperature reduces the required incubation time. For example, a crosslinking reaction that yields sufficient product in 3 hours at room temperature might be completed in a much shorter time at 37°C.[5] Conversely, a reaction performed on ice may require a significantly longer incubation period (e.g., several hours) to achieve the same degree of crosslinking as a 30-60 minute reaction at room temperature.[1][5]
Q3: What are the primary trade-offs when increasing the reaction temperature?
A: The primary trade-offs are speed versus stability.
-
Advantage: Increased reaction rate, potentially leading to higher crosslinking efficiency in a shorter time.[6]
-
Disadvantages:
-
Accelerated Hydrolysis: The DMA crosslinker will degrade more rapidly in your aqueous buffer, reducing its effective concentration over time.[1][2]
-
Protein Instability: Your target protein or complex may be sensitive to higher temperatures, leading to denaturation or loss of native structure.
-
Risk of Over-crosslinking: The faster reaction can be harder to control, potentially leading to the formation of insoluble aggregates.[4]
-
Data Presentation
Table 1: Summary of Recommended Parameters for DMA Crosslinking
| Parameter | Recommended Condition | Notes | Citations |
| Temperature | Room Temperature (20-25°C) | A higher temperature (e.g., 37°C) increases the reaction rate but also accelerates hydrolysis. A lower temperature (e.g., 4°C) slows the reaction for better control. | [1][5][6][8] |
| pH | 8.0 - 9.0 | The reaction is significantly more efficient at a slightly alkaline pH. The rate of hydrolysis also increases with pH. | [1][2][5] |
| Buffer System | Amine-free buffers (e.g., PBS, HEPES, Borate) | Buffers with primary amines (Tris, Glycine) will compete with the reaction and must be avoided. | [1][2][5] |
| Incubation Time | 30 - 180 minutes | Highly dependent on temperature, protein concentration, and affinity. Should be optimized empirically. | [1][2][5][8] |
| Molar Excess | 10-fold to 30-fold over protein | Use a lower excess for concentrated protein samples (>5 mg/mL) and a higher excess for dilute samples. | [1][2] |
| Quenching Agent | 20-50 mM Tris or Glycine | Add a primary amine to consume any remaining active DMA and terminate the reaction. | [1][2][5] |
Experimental Protocols
Key Experiment: General Protocol for In-Vitro Protein Crosslinking with DMA
This protocol provides a starting point for crosslinking two purified proteins. Optimization of DMA concentration and incubation time is recommended.
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.5).
-
Protein Sample Preparation: Prepare your protein mixture in the reaction buffer to the desired final concentration (e.g., 1 mg/mL).[5]
-
DMA Solution Preparation (Perform Immediately Before Use):
-
Allow the vial of DMA dihydrochloride (B599025) to equilibrate to room temperature for at least 30 minutes to prevent moisture condensation.[1][2]
-
Weigh out the required amount of DMA and dissolve it in a small amount of the reaction buffer to a stock concentration (e.g., 6 mg/mL).[5]
-
Immediately before use, ensure the pH of the DMA stock solution is adjusted to the reaction pH (e.g., 8.5) with a small amount of NaOH, as the dihydrochloride salt is acidic.[5]
-
-
Initiate Crosslinking Reaction:
-
Add the freshly prepared DMA solution to the protein sample to achieve the desired final molar excess.
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reaction mixture at the desired temperature (e.g., room temperature) for a set time (e.g., 3 hours).[5] Use a temperature-controlled device for consistency.
-
-
Quench Reaction:
-
Analysis: Analyze the crosslinked products using methods such as SDS-PAGE, Western blotting, or mass spectrometry.[5]
References
- 1. store.sangon.com [store.sangon.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. fgsc.net [fgsc.net]
- 6. Development and Application of the Anti-High-Temperature Delayed Crosslinking Polymer as a Gel Plugging Additive for Drilling Fluid [mdpi.com]
- 7. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Dimethyl Adipimidate (DMA) vs. BS3 for Protein Crosslinking
For researchers, scientists, and drug development professionals seeking to covalently link interacting proteins, the choice of crosslinking reagent is a critical experimental parameter. This guide provides an objective comparison of two commonly used amine-reactive crosslinkers: Dimethyl Adipimidate (DMA) and Bis(sulfosuccinimidyl) suberate (B1241622) (BS3), supported by experimental data and detailed protocols to inform your selection process.
This compound (DMA) and Bis(sulfosuccinimidyl) suberate (BS3) are both homobifunctional crosslinking agents that target primary amines (the N-terminus of a protein and the side chains of lysine (B10760008) residues). Despite this shared reactivity, their distinct chemical properties lead to significant differences in their application and performance, particularly concerning membrane permeability, non-specific binding, and the charge of the resulting crosslinked product.
Performance Characteristics at a Glance
| Feature | This compound (DMA) | Bis(sulfosuccinimidyl) suberate (BS3) |
| Reactive Group | Imidoester | N-hydroxysulfosuccinimide (sulfo-NHS) ester |
| Spacer Arm Length | 8.6 Å[1] | 11.4 Å |
| Solubility | Water-soluble[1] | Water-soluble[2] |
| Membrane Permeability | Permeable[1] | Impermeable[2] |
| Reversibility | No | No |
| Effect on Protein Charge | Retains positive charge of the amine | Neutralizes the positive charge of the amine |
| Optimal Reaction pH | 8.0 - 9.0[1] | 7.0 - 9.0[3] |
| Non-specific Binding | Can be higher in some applications[4] | Generally lower[4] |
| Target Protein Yield | Potentially higher in some applications[4][5] | May be lower in some applications[4] |
In-Depth Comparison
Chemical Reactivity and Specificity
Both DMA and BS3 react with primary amines to form covalent bonds. DMA, an imidoester, forms an amidine bond, which importantly retains the positive charge of the original amine group at physiological pH.[1] This can be advantageous for preserving the native conformation and activity of some proteins. BS3, a sulfo-NHS ester, forms a stable amide bond, which neutralizes the positive charge of the amine.[2]
The reaction of imidoesters like DMA is most efficient at a pH between 8.0 and 9.0.[1] NHS esters such as BS3 have a broader optimal pH range of 7.0 to 9.0.[3] It is crucial to use buffers that do not contain primary amines (e.g., Tris) as these will compete with the target proteins for reaction with the crosslinker.[1]
Membrane Permeability and Applications
A key differentiator between DMA and BS3 is their ability to cross cell membranes. DMA is membrane-permeable, allowing for the crosslinking of intracellular proteins.[1] In contrast, the sulfonyl groups on BS3 make it highly water-soluble and membrane-impermeable.[2] This property makes BS3 an ideal reagent for specifically studying cell-surface protein interactions, as it will not enter the cell to crosslink cytosolic proteins.
Experimental Performance: Yield vs. Non-specific Binding
A study by Sousa et al. (2011) compared the performance of DMP (dimethyl pimelimidate), a close analog of DMA, with BS3 in an immunoprecipitation (IP) workflow. The findings from this study provide valuable insights into the trade-offs between these two types of crosslinkers.
The study observed that crosslinking antibodies to Protein A beads with DMP resulted in a higher yield of the target protein compared to BS3.[4][5] However, DMP also led to a notable increase in non-specifically bound proteins.[4][6] Conversely, BS3 crosslinking resulted in significantly lower non-specific binding but a reduced yield of the target protein.[4][5][6]
This suggests a classic trade-off: researchers may need to choose between maximizing the recovery of their protein of interest with DMA (or its analogs) at the potential cost of higher background, or achieving a cleaner but potentially less abundant pulldown with BS3.
Experimental Protocols
Below are detailed protocols for protein crosslinking using DMA and BS3. Note that optimal conditions, such as crosslinker concentration and incubation time, should be empirically determined for each specific application.
Protocol 1: General Protein Crosslinking with this compound (DMA)
This protocol is adapted from a general procedure for imidoester crosslinkers.
Materials:
-
This compound dihydrochloride (B599025) (DMA)
-
Protein sample in a suitable buffer (e.g., 20 mM HEPES, pH 7.5-8.5)
-
Crosslinking Buffer: 0.2 M triethanolamine, pH 8.0[1]
-
Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M Glycine
-
NaOH for pH adjustment
Procedure:
-
Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer at a suitable concentration.
-
Prepare DMA Solution: Immediately before use, dissolve DMA in the crosslinking buffer to a concentration of 6 mg/mL and adjust the pH to 8.5 with NaOH.[7]
-
Crosslinking Reaction:
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[1] For some applications, incubation for 3 hours at room temperature may be required.[7]
-
Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: Proceed with your downstream analysis, such as SDS-PAGE, to assess the extent of crosslinking.
Protocol 2: Cell-Surface Protein Crosslinking with BS3
This protocol is a general guideline for crosslinking proteins on the surface of intact cells.
Materials:
-
Bis(sulfosuccinimidyl) suberate (BS3)
-
Intact cells in suspension
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media. Resuspend the cells in ice-cold PBS at a concentration of approximately 25 x 10^6 cells/mL.
-
Prepare BS3 Solution: Immediately before use, dissolve BS3 in PBS (pH 8.0) to the desired concentration.
-
Crosslinking Reaction: Add the BS3 solution to the cell suspension to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction for 30 minutes at room temperature. To minimize internalization of the crosslinker, the incubation can be performed at 4°C for 2 hours.
-
Quench Reaction: Add the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to quench any unreacted BS3.
-
Cell Lysis and Analysis: Wash the cells with PBS to remove excess reagent and quenching buffer. Proceed with cell lysis and subsequent analysis of the crosslinked proteins.
Visualizing the Chemistry and Workflow
To further clarify the processes involved, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
Caption: Reaction mechanism of DMA with primary amines.
References
- 1. store.sangon.com [store.sangon.com]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. biorxiv.org [biorxiv.org]
- 5. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical cross-linking and mass spectrometry to determine the subunit interaction network in a recombinant human SAGA HAT subcomplex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fgsc.net [fgsc.net]
A Head-to-Head Comparison of Amine-Reactive Crosslinkers: Dimethyl Adipimidate (DMA) vs. Disuccinimidyl Suberate (DSS)
A Guide for Researchers in Life Sciences and Drug Development
In the realm of protein chemistry and proteomics, crosslinking reagents are indispensable tools for elucidating protein-protein interactions, stabilizing protein complexes, and preparing bioconjugates. Among the plethora of available crosslinkers, Dimethyl Adipimidate (DMA) and Disuccinimidyl Suberate (DSS) are two commonly employed homobifunctional reagents that target primary amines. While both serve a similar purpose, their distinct chemical properties lead to significant differences in their reactivity, the stability of the resulting cross-links, and their suitability for specific applications. This guide provides an objective comparison of DMA and DSS, supported by experimental data and detailed protocols to aid researchers in selecting the optimal crosslinker for their needs.
At a Glance: Key Differences Between DMA and DSS
| Feature | This compound (DMA) | Disuccinimidyl Suberate (DSS) |
| Reactive Group | Imidoester | N-hydroxysuccinimide (NHS) ester |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Resulting Bond | Amidine bond | Amide bond |
| Optimal pH Range | 8.0 - 10.0 | 7.0 - 9.0 |
| Bond Stability | Reversible at high pH | Highly stable |
| Charge Preservation | Preserves positive charge of the amine | Neutralizes the positive charge of the amine |
| Solubility | Water-soluble | Water-insoluble (requires organic solvent) |
| Membrane Permeability | Permeable | Permeable |
Chemical Properties and Reaction Mechanisms
DMA is a diimidoester that reacts with primary amines to form amidine bonds. This reaction is most efficient at alkaline pH (8.0-10.0). A key feature of the amidine bond is that it retains the positive charge of the original amine group at physiological pH, which can be advantageous for preserving the native charge distribution and conformation of a protein.
DSS, on the other hand, is an N-hydroxysuccinimide (NHS) ester. NHS esters react with primary amines to form stable amide bonds, a reaction that proceeds efficiently at a neutral to slightly alkaline pH (7.0-9.0). Unlike the amidine bond formed by DMA, the amide bond is not readily reversible and results in the neutralization of the positive charge of the amine.
Figure 1. Reaction mechanisms of DMA and DSS with primary amines on proteins.
Performance Comparison: A Data-Driven Analysis
While direct, side-by-side quantitative comparisons of DMA and DSS in the literature are limited, we can infer their performance characteristics from individual studies and general chemical principles.
Cross-linking Efficiency
The efficiency of cross-linking is dependent on several factors, including the concentration of the crosslinker and protein, reaction time, temperature, and pH.
-
pH: The optimal pH for DMA is higher (8.0-10.0) than for DSS (7.0-9.0).[1] Operating outside these optimal ranges can significantly reduce efficiency due to hydrolysis of the crosslinker or protonation of the target amines. A systematic study of DSS revealed a clear decrease in cross-linking efficiency as the pH was lowered from 7.5 to 4.0, although some cross-linking was still observed at the lower pH.[2]
-
Concentration: For both crosslinkers, a molar excess of the reagent over the protein is typically used. For DSS, a 20- to 50-fold molar excess is recommended for protein concentrations below 5 mg/mL, while a 10-fold excess can be used for higher protein concentrations.[3] Similar molar excesses are suggested for DMA.[4]
| Parameter | This compound (DMA) | Disuccinimidyl Suberate (DSS) |
| Typical Molar Excess | 10- to 30-fold | 10- to 50-fold |
| Typical Reaction Time | 30 - 60 minutes | 30 minutes - 2 hours |
| Typical Temperature | Room Temperature | 4°C to Room Temperature |
Stability of the Cross-link
The stability of the resulting covalent bond is a critical consideration for downstream applications.
-
Amide Bond (from DSS): The amide bond formed by DSS is highly stable and generally considered irreversible under physiological conditions.[5] The hydrolysis of amide bonds is extremely slow at neutral pH, with a half-life that can be hundreds of years.[6]
-
Amidine Bond (from DMA): The amidine bond formed by DMA is less stable than the amide bond and can be reversed at high pH.[7] This reversibility can be a disadvantage if long-term stability is required, but it can also be exploited in certain applications where cleavage of the cross-link is desired.
| Bond Type | Formed by | Relative Stability | Conditions for Cleavage |
| Amidine | DMA | Less Stable | High pH |
| Amide | DSS | Highly Stable | Harsh conditions (e.g., strong acid/base, high temp) |
Impact on Protein Structure and Function
The act of cross-linking can potentially alter the structure and function of proteins.
-
Charge Alteration: DSS neutralizes the positive charge of the lysine (B10760008) side chain, which can disrupt electrostatic interactions that are important for protein structure and function. DMA, by preserving the positive charge, may be less disruptive in this regard.[4]
-
Structural Perturbations: Chemical cross-linking can induce local structural disturbances, although the overall protein fold is often preserved, even at higher cross-linker concentrations.[8] Techniques like circular dichroism (CD) spectroscopy can be used to assess changes in protein secondary structure upon cross-linking.[9][10][11]
Applications in Research and Drug Development
The choice between DMA and DSS often depends on the specific application and the desired outcome.
-
Protein-Protein Interaction Studies: Both crosslinkers are used to "freeze" transient interactions for identification by techniques like SDS-PAGE and mass spectrometry. DSS is more commonly used due to the stability of the amide bond.
-
Stabilization of Protein Complexes: For applications requiring long-term stability, such as the preparation of protein complexes for structural studies (e.g., cryo-EM), the stable amide bond formed by DSS is generally preferred.
-
Antibody-Drug Conjugates (ADCs): In the development of ADCs, the stability of the linker is paramount to ensure that the drug remains attached to the antibody until it reaches the target cell. The high stability of the amide bond makes NHS esters like DSS a common choice for this application.
-
Immunoprecipitation (IP): Cross-linking prior to IP can help to capture weak or transient protein interactions. Both DMA and DSS can be used for this purpose.
Figure 2. A generalized workflow for protein cross-linking experiments.
Experimental Protocols
Below are detailed methodologies for protein cross-linking using DMA and DSS. It is crucial to optimize parameters such as reagent concentration and incubation time for each specific system.
Protocol 1: Protein Cross-linking with this compound (DMA)
This protocol is adapted from a general procedure for cross-linking proteins in solution.[12]
-
Buffer Preparation: Prepare a buffer free of primary amines, such as 20 mM HEPES, phosphate, or borate (B1201080) buffer, at a pH of 8.5. Avoid Tris buffers.
-
Protein Preparation: Prepare the protein solution at a concentration of 1 mg/mL in the prepared buffer.
-
DMA Solution Preparation: Immediately before use, dissolve DMA in the buffer to a concentration of 6 mg/mL and adjust the pH to 8.5 with NaOH.
-
Cross-linking Reaction: Add the DMA solution to the protein solution to a final concentration of 1 or 2 mg/mL. Incubate for 3 hours at room temperature.
-
Reaction Quenching: Terminate the reaction by adding an equal volume of Laemmli sample buffer or a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Analysis: Analyze the cross-linked products by SDS-PAGE.
Protocol 2: Intracellular Cross-linking with Disuccinimidyl Suberate (DSS)
This protocol provides a general guideline for cross-linking proteins within living cells.[13]
-
Cell Preparation: Harvest cells and wash them with an amine-free buffer such as PBS, pH 7.0-9.0.
-
DSS Stock Solution Preparation: Immediately before use, prepare a stock solution of DSS (e.g., 25 mM) in an anhydrous organic solvent such as DMSO or DMF.
-
Cross-linking Reaction: Add the DSS stock solution to the cell suspension to the desired final concentration (typically 0.25-5 mM). The final concentration of the organic solvent should be kept to a minimum (ideally <10%). Incubate for 30 minutes at room temperature or for 2 hours on ice.
-
Reaction Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Cell Lysis and Analysis: Proceed with cell lysis and subsequent analysis of the cross-linked proteins by methods such as immunoprecipitation and Western blotting or mass spectrometry.
Conclusion
Both this compound and Disuccinimidyl Suberate are effective homobifunctional crosslinkers for studying protein interactions. The choice between them should be guided by the specific requirements of the experiment. DSS is the more widely used reagent, primarily due to the high stability of the amide bond it forms. This makes it the preferred choice for applications where robust and permanent cross-links are necessary. However, the charge preservation offered by DMA's amidine linkage can be a significant advantage in studies where maintaining the native electrostatic properties of a protein is critical. Researchers should carefully consider the chemical properties of each crosslinker and optimize their experimental conditions to achieve reliable and meaningful results.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Circular dichroism (CD) analyses of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fgsc.net [fgsc.net]
- 13. benchchem.com [benchchem.com]
A Comparative Guide: Dimethyl Adipimidate vs. Formaldehyde for Protein Crosslinking
For researchers, scientists, and drug development professionals seeking to stabilize protein interactions, the choice of crosslinking agent is critical. This guide provides an objective comparison of Dimethyl Adipimidate (DMA) and formaldehyde (B43269), two common crosslinkers, supported by their chemical properties and performance characteristics. While direct quantitative comparisons in single studies are limited, this guide synthesizes available data to highlight the distinct advantages of each reagent.
Executive Summary
This compound (DMA) offers high specificity and milder reaction conditions, making it ideal for studies where preserving protein structure and function is paramount. It selectively targets primary amines, creating well-defined, reversible crosslinks. Formaldehyde, in contrast, is a less specific but highly reactive crosslinker with a very short spacer arm, making it effective for capturing transient and very close-range interactions in vivo. However, its broad reactivity can lead to a higher degree of protein modification and potential artifacts. The choice between DMA and formaldehyde depends critically on the specific experimental goals, such as structural analysis versus capturing a snapshot of all proximal interactions within a cell.
Performance and Properties Comparison
The following table summarizes the key characteristics of this compound and formaldehyde as protein crosslinking agents.
| Feature | This compound (DMA) | Formaldehyde (FA) |
| Reaction Target | Primary amines (ε-amino group of Lysine, N-terminus) | Primary/secondary amines, thiols, hydroxyls, amides, imidazoles |
| Specificity | High | Low |
| Spacer Arm Length | 8.6 Å (fixed) | ~2-3 Å (variable, very short)[1][2][3] |
| Reversibility | Reversible (e.g., with ammonium (B1175870) hydroxide) | Reversible with heat, but can cause irreversible modifications[2][4] |
| Membrane Permeability | Yes | Yes[3][5][6][7] |
| Reaction pH | Optimal at pH 8.0 - 9.0 | Broadly reactive at physiological pH |
| Primary Advantage | High specificity, preserves native protein charge and structure. | Captures very close-range and transient interactions in vivo.[5] |
| Primary Limitation | Requires accessible primary amines within a specific distance. | Low specificity can lead to extensive, heterogeneous crosslinking and artifacts.[4] |
| Common Applications | Structural analysis, stabilizing protein complexes for purification. | Chromatin Immunoprecipitation (ChIP), tissue fixation, in situ interaction mapping.[7] |
Chemical Crosslinking Mechanisms
The specificity and effects of DMA and formaldehyde stem from their distinct chemical reactions with protein functional groups.
This compound (DMA) Mechanism
DMA is a homobifunctional imidoester that reacts specifically with primary amines. The reaction proceeds at alkaline pH, forming an amidine bond which retains the positive charge of the original amine group, thereby minimizing disruption to the protein's native electrostatic interactions.
Caption: DMA reacts with primary amines on two proteins to form a stable amidine bond.
Formaldehyde Mechanism
Formaldehyde is a zero-length crosslinker that reacts with various nucleophilic groups. The reaction typically begins with the formation of a Schiff base with a primary amine (like lysine). This reactive intermediate can then react with another nearby nucleophile to form a stable methylene (B1212753) bridge. Its promiscuity allows it to create a dense network of crosslinks between proteins and other macromolecules like DNA.[4]
References
- 1. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring the Formaldehyde Protein–DNA Cross-Link Reversal Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of formaldehyde with established crosslinkers to characterize transient protein structures using mass spectrometry - UBC Library Open Collections [open.library.ubc.ca]
- 6. Utility of formaldehyde cross-linking and mass spectrometry in the study of protein-protein interactions. | Semantic Scholar [semanticscholar.org]
- 7. Utility of formaldehyde cross-linking and mass spectrometry in the study of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Protein Interactions with Dimethyl Adipimidate Crosslinking and SDS-PAGE Analysis
For researchers, scientists, and drug development professionals, elucidating protein-protein interactions is paramount to understanding cellular function and disease pathology. Chemical crosslinking serves as a powerful tool to capture these interactions. This guide provides a comprehensive comparison of dimethyl adipimidate (DMA), a homobifunctional imidoester crosslinker, with its alternatives, supported by experimental data and detailed protocols for validation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Introduction to this compound (DMA)
This compound (DMA) is a homobifunctional crosslinking agent that specifically targets primary amines, found on lysine (B10760008) residues and the N-termini of proteins.[1] Its two reactive imidoester groups are separated by a spacer arm, allowing it to form covalent bonds between interacting protein subunits. A key advantage of imidoester crosslinkers like DMA is that the resulting amidine bond preserves the positive charge of the original amine group, which helps in maintaining the native conformation of the protein complex. DMA is also membrane-permeable, making it suitable for both in vitro and in vivo crosslinking studies.
Comparison of DMA with Alternative Amine-Reactive Crosslinkers
The choice of crosslinker is critical and depends on the specific application, including the distance between interacting sites and the desired solubility of the reagent. Below is a comparison of DMA with other commonly used amine-reactive crosslinkers.
| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Cleavable | Membrane Permeable | Key Characteristics |
| This compound (DMA) | Imidoester | 8.6 | No | Yes | Preserves protein charge; suitable for intracellular crosslinking. |
| Disuccinimidyl Suberate (DSS) | NHS Ester | 11.4 | No | Yes | Widely used; slightly longer spacer arm than DMA.[2] |
| Bis(sulfosuccinimidyl) Suberate (BS3) | Sulfo-NHS Ester | 11.4 | No | No | Water-soluble version of DSS; ideal for cell surface crosslinking.[2] |
| Dimethyl Pimelimidate (DMP) | Imidoester | 9.2 | No | Yes | Similar to DMA with a slightly longer spacer arm. |
| Dimethyl Suberimidate (DMS) | Imidoester | 11.0 | No | Yes | Imidoester with a longer spacer arm, comparable to DSS. |
| Disuccinimidyl Glutarate (DSG) | NHS Ester | 7.7 | No | Yes | Shorter spacer arm than DSS, for capturing closer interactions.[2] |
| Dithiobis(succinimidyl propionate) (DSP) | NHS Ester | 12.0 | Yes (by reducing agents) | Yes | Thiol-cleavable, allowing for the separation of crosslinked proteins. |
| Disuccinimidyl Sulfoxide (DSSO) | NHS Ester | 10.1 | Yes (in MS) | Yes | MS-cleavable, facilitating identification of crosslinked peptides.[3] |
Quantitative Comparison of Crosslinker Performance
Validating the efficiency of a crosslinking reaction is crucial. SDS-PAGE analysis allows for a visual and quantitative assessment of crosslinking performance by observing the depletion of the monomeric protein band and the appearance of higher molecular weight bands corresponding to dimers, trimers, and larger oligomers.
The following data from Thermo Fisher Scientific demonstrates the comparative crosslinking efficiency of DSS, BS3, and DSSO on Bovine Serum Albumin (BSA) as analyzed by SDS-PAGE. Increasing the molar excess of the crosslinker leads to a more pronounced shift from the monomer to higher molecular weight species.
| Crosslinker | 20-fold Molar Excess | 100-fold Molar Excess | 500-fold Molar Excess |
| DSS | Predominantly monomer, faint dimer band | Monomer, dimer, and trimer bands visible | Stronger dimer, trimer, and higher oligomer bands |
| BS3 | Predominantly monomer, faint dimer band | Monomer, dimer, and trimer bands visible | Stronger dimer, trimer, and higher oligomer bands |
| DSSO | Predominantly monomer | Monomer and dimer bands visible | Stronger dimer and trimer bands |
Data is interpreted from SDS-PAGE images provided by Thermo Fisher Scientific. The table indicates the relative abundance of monomer vs. higher-order structures based on band intensity.
Experimental Protocols
General Protocol for Protein Crosslinking with DMA
This protocol provides a general framework for crosslinking purified proteins in vitro using DMA.
Materials:
-
Purified protein in an amine-free buffer (e.g., Phosphate, Borate, HEPES)
-
This compound dihydrochloride (B599025) (DMA)
-
Crosslinking Buffer: 0.2 M triethanolamine, pH 8.0-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Protein Sample: Dissolve the purified protein in the Crosslinking Buffer to a final concentration of 1-10 mg/mL.
-
Prepare DMA Solution: Immediately before use, dissolve DMA in the Crosslinking Buffer to the desired stock concentration.
-
Crosslinking Reaction: Add the DMA solution to the protein sample. The optimal molar excess of DMA to protein (typically ranging from 10:1 to 500:1) should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
SDS-PAGE Analysis: Add an equal volume of 2X SDS-PAGE loading buffer to the quenched reaction. Boil the samples for 5 minutes and analyze the crosslinked products by SDS-PAGE.
Detailed Protocol: Crosslinking of Hemoglobin with this compound
This protocol is adapted from a study on the crosslinking of met-hemoglobin with DMA, which demonstrates the formation of distinct oligomeric species.
Materials:
-
Purified met-hemoglobin
-
[14C]-labeled this compound (for tracking, though unlabeled DMA can be used for standard SDS-PAGE)
-
Reaction Buffer: e.g., Sodium Phosphate buffer, pH 8.0
-
Quenching solution: e.g., 1M Tris-HCl, pH 7.5
-
SDS-PAGE gels and reagents
-
Gel filtration chromatography columns (optional, for purification of crosslinked species)
Procedure:
-
Protein Preparation: Prepare a solution of met-hemoglobin in the reaction buffer.
-
Crosslinking: Add [14C]DMA to the hemoglobin solution and incubate to allow the crosslinking reaction to proceed.
-
Quenching: Terminate the reaction by adding the quenching solution.
-
SDS-PAGE Analysis: The reaction mixture is then subjected to SDS-PAGE. The gel is stained (e.g., with Coomassie Brilliant Blue) to visualize the protein bands.
-
Interpretation of Results: The SDS-PAGE gel will show distinct bands corresponding to the molecular weights of the monomeric, dimeric, trimeric, and tetrameric forms of hemoglobin.[2] The relative intensity of these bands can be quantified using densitometry to assess the extent of crosslinking.
Visualizing Workflows and Concepts
Conclusion
Validating protein-protein interactions using this compound crosslinking followed by SDS-PAGE analysis is a robust and accessible method. By carefully selecting the appropriate crosslinker based on factors like spacer arm length and solubility, and by optimizing reaction conditions, researchers can effectively capture and analyze protein complexes. The appearance of higher molecular weight species on an SDS-PAGE gel provides strong evidence of a successful crosslinking event, which can be further quantified to compare the efficiencies of different crosslinkers. The detailed protocols and comparative data presented in this guide offer a solid foundation for professionals in research and drug development to confidently employ this technique in their studies.
References
A Head-to-Head Comparison: Dimethyl Adipimidate (DMA) vs. Amine-Reactive NHS Esters for Crosslinking Mass Spectrometry
A comprehensive guide for researchers, scientists, and drug development professionals on the application of Dimethyl Adipimidate (DMA) for crosslinking peptides and its comparison with popular alternatives, supported by experimental data and detailed protocols.
In the realm of structural proteomics, chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and mapping the three-dimensional architecture of protein complexes. The choice of crosslinking reagent is paramount to the success of these experiments. This guide provides an in-depth comparison of this compound (DMA), a homobifunctional imidoester crosslinker, with commonly used N-hydroxysuccinimide (NHS) ester-based crosslinkers like disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog bis(sulfosuccinimidyl) suberate (BS3).
Introduction to Amine-Reactive Crosslinkers
Chemical crosslinkers are reagents that contain two or more reactive groups capable of forming covalent bonds with functional groups on proteins, effectively "linking" them together. For studying protein interactions, homobifunctional crosslinkers with reactivity towards primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) are widely employed due to the abundance and surface exposure of lysine residues in most proteins.
This compound (DMA) belongs to the class of imidoester crosslinkers. It reacts with primary amines to form amidine bonds, a reaction that notably preserves the positive charge of the modified lysine residue. This property can be advantageous in maintaining the native charge distribution of the protein and can influence protein solubility and subsequent enzymatic digestion.
Disuccinimidyl Suberate (DSS) and Bis(sulfosuccinimidyl) Suberate (BS3) are popular NHS-ester crosslinkers. They react with primary amines to form stable amide bonds, resulting in the acylation of the amine and the loss of its positive charge. DSS is membrane-permeable, while the sulfonate groups on BS3 render it water-soluble and membrane-impermeable, making it suitable for crosslinking cell surface proteins.
Performance Comparison: DMA vs. NHS Esters
The selection of a crosslinker is often guided by factors such as reaction chemistry, spacer arm length, solubility, and the specific biological question being addressed. While direct quantitative comparisons of DMA with DSS and BS3 in a single mass spectrometry-based study are not extensively documented in publicly available literature, we can infer performance characteristics from their chemical properties and data from related experiments.
| Feature | This compound (DMA) | Disuccinimidyl Suberate (DSS) | Bis(sulfosuccinimidyl) Suberate (BS3) |
| Reactive Group | Imidoester | N-hydroxysuccinimide (NHS) ester | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester |
| Reaction Product | Amidine | Amide | Amide |
| Charge Preservation | Yes | No | No |
| Spacer Arm Length | 8.6 Å[1] | 11.4 Å | 11.4 Å |
| Solubility | Water-soluble | Water-insoluble (requires organic solvent) | Water-soluble |
| Membrane Permeability | Permeable | Permeable | Impermeable |
Table 1. Physicochemical Properties of DMA, DSS, and BS3.
Quantitative Data Insights
Another study comparing DMP (dimethyl pimelimidate, a 7-carbon spacer analog of DMA) with BS3 for immunoprecipitation followed by 2D-PAGE analysis found that DMP crosslinking resulted in a higher yield of the target protein, while BS3 crosslinking led to less non-specific binding.[3] Although not a direct mass spectrometry comparison, this suggests potential differences in reaction efficiency and specificity that could translate to XL-MS experiments.
Experimental Protocols
Detailed and optimized protocols are critical for successful crosslinking mass spectrometry experiments. Below are representative protocols for DMA crosslinking and subsequent sample preparation for mass spectrometry.
Protocol 1: DMA Crosslinking of Proteins for Mass Spectrometry
This protocol is a generalized procedure for the crosslinking of purified proteins or protein complexes in solution using DMA.
Materials:
-
This compound dihydrochloride (B599025) (DMA)
-
Crosslinking Buffer: 0.2 M triethanolamine, pH 8.0-9.0 (or other amine-free buffers like HEPES or phosphate (B84403) buffer)[1]
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
Protein sample of interest
Procedure:
-
Protein Preparation: Prepare the protein sample in the crosslinking buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Crosslinker Preparation: Immediately before use, dissolve DMA in the crosslinking buffer to a final concentration of 10-20 mM. Imidoesters are susceptible to hydrolysis, so fresh preparation is crucial.[1]
-
Crosslinking Reaction: Add the DMA solution to the protein sample. A 10- to 50-fold molar excess of the crosslinker to the protein is a good starting point.[2] Incubate the reaction mixture for 30-60 minutes at room temperature.[2]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted DMA.
-
Sample Processing: The crosslinked sample is now ready for downstream processing, such as SDS-PAGE analysis to confirm crosslinking or in-solution digestion for mass spectrometry.
Protocol 2: In-Solution Digestion of DMA-Crosslinked Proteins for LC-MS/MS
This protocol outlines the steps for digesting the crosslinked protein sample into peptides suitable for mass spectrometric analysis.
Materials:
-
Denaturation Buffer: 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 100 mM dithiothreitol (B142953) (DTT)
-
Alkylating Agent: 550 mM iodoacetamide (B48618) (IAA)
-
Trypsin (mass spectrometry grade)
-
Digestion Buffer: 50 mM ammonium (B1175870) bicarbonate
-
Formic acid
Procedure:
-
Denaturation and Reduction: Add denaturation buffer to the quenched crosslinking reaction mixture. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.
-
Alkylation: Add IAA to a final concentration of 55 mM and incubate for 20 minutes at room temperature in the dark.
-
Dilution and Digestion: Dilute the sample with digestion buffer to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.
-
LC-MS/MS Analysis: The desalted peptides are now ready for analysis by liquid chromatography-tandem mass spectrometry.
Data Analysis Considerations for DMA Crosslinked Peptides
The analysis of mass spectrometry data from crosslinking experiments requires specialized software that can identify the pairs of peptides that have been linked. Popular software packages for this purpose include pLink, MeroX, and MaxQuant.
When setting up the analysis for DMA-crosslinked peptides, the following parameters are crucial:
-
Crosslinker Mass: The monoisotopic mass of the DMA crosslinker needs to be specified. For a complete reaction where both amine groups of DMA react with two primary amines, the mass modification is C6H10O2 = 114.06808 Da.
-
Specificity: The software should be configured to search for crosslinks between lysine residues and protein N-termini.
-
Variable Modifications: It is important to consider potential side reactions, such as hydrolysis of one or both imidoester groups, which will result in different mass modifications. These should be included as variable modifications in the search parameters. A hydrolyzed DMA will add a mass of 132.0786 Da (C6H12O3) to a peptide.
Visualizing Workflows and Chemical Reactions
To better illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language.
References
A Head-to-Head Comparison: Zero-Length Crosslinkers Versus Dimethyl Adipimidate for Probing Short-Range Interactions
For researchers, scientists, and drug development professionals navigating the complexities of protein-protein interactions, the choice of chemical crosslinker is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of two widely used crosslinking agents for studying short-range interactions: zero-length crosslinkers, exemplified by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and the homobifunctional imidoester, dimethyl adipimidate (DMA).
Understanding the spatial arrangement and interaction interfaces of protein complexes is paramount for elucidating biological function and for the rational design of therapeutics. Chemical crosslinking coupled with mass spectrometry (CX-MS) has emerged as a powerful tool for capturing these transient interactions and providing valuable structural insights. The selection of the appropriate crosslinking reagent is contingent on the specific research question, the nature of the protein complex, and the desired level of structural resolution.
At a Glance: Key Differences
Zero-length crosslinkers, such as EDC, facilitate the formation of a direct covalent bond between two reactive groups without introducing any additional atoms, offering the most precise distance constraints.[1][2][3] In contrast, DMA possesses a spacer arm of a defined length that bridges two primary amine groups. This fundamental difference in their mechanism of action dictates their respective advantages and limitations in studying protein architecture.
Quantitative Comparison of Crosslinker Properties
The following table summarizes the key chemical and physical properties of EDC and DMA, providing a basis for selecting the appropriate reagent for your experimental needs.
| Feature | Zero-Length Crosslinker (EDC) | This compound (DMA) |
| Spacer Arm Length | 0 Å[4] | 8.6 Å[4] |
| Target Residues | Carboxyl groups (Asp, Glu, C-terminus) and Primary amines (Lys, N-terminus)[3] | Primary amines (Lys, N-terminus)[4] |
| Bond Formed | Amide bond | Amidine bond |
| Reaction pH | Activation: pH 4.5-6.0; Coupling: pH 7.2-7.5[5] | pH 7.0-10.0 (optimal 8.0-9.0) |
| Key Advantages | Provides precise, short-range distance constraints; Less likely to generate "dead-end" products.[3] | Specific for primary amines; Spacer arm can aid in detection. |
| Key Disadvantages | Identification of crosslinked peptides can be challenging due to the absence of a spacer arm for incorporating isotopic labels or affinity tags.[3][6] | Provides less precise distance information compared to zero-length crosslinkers; Can generate "dead-end" and "self-linked" products.[6] |
Performance in Experimental Applications
While direct, side-by-side quantitative comparisons in a single study are limited, data from various studies using either EDC or amine-reactive crosslinkers like DMA allow for an indirect assessment of their performance. For instance, a study on the HOP2-MND1 protein complex identified a significantly higher number of unique crosslinks using EDC compared to the amine-reactive crosslinkers DSS and BS2G, which are structurally and functionally similar to DMA.[7] This suggests that for certain protein complexes, the broader reactivity of EDC with both acidic and basic residues can lead to a greater number of identified interactions.
However, the lack of a spacer arm in zero-length crosslinkers presents a significant challenge for data analysis, as it precludes the use of isotopic labeling or enrichment tags that facilitate the identification of crosslinked peptides.[6] Advanced mass spectrometry techniques and specialized software are often required to confidently identify zero-length crosslinks.[3][6]
Experimental Methodologies
Detailed and optimized protocols are crucial for successful crosslinking experiments. Below are representative protocols for EDC and DMA, which should be further optimized based on the specific protein system under investigation.
Protocol 1: Zero-Length Crosslinking using EDC
This protocol is a two-step procedure that enhances control over the crosslinking reaction.[8]
Materials:
-
Protein #1 (containing carboxyl groups)
-
Protein #2 (containing primary amine groups)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine
-
2-Mercaptoethanol (B42355) (optional, for quenching EDC)
-
Desalting column
Procedure:
-
Activation of Protein #1:
-
Dissolve Protein #1 in Activation Buffer.
-
Add EDC to a final concentration of 2-10 mM and NHS (or Sulfo-NHS) to a final concentration of 5-20 mM.
-
Incubate for 15 minutes at room temperature.
-
(Optional) Quench the EDC reaction by adding 2-mercaptoethanol to a final concentration of 20 mM.
-
Remove excess reagents and byproducts using a desalting column equilibrated with Coupling Buffer.
-
-
Coupling to Protein #2:
-
Immediately add the activated Protein #1 to Protein #2 in Coupling Buffer. A 1:1 molar ratio is a good starting point.
-
Incubate for 2 hours at room temperature.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Analysis:
-
Proceed with downstream analysis, such as SDS-PAGE, and mass spectrometry.
-
Protocol 2: Crosslinking using this compound (DMA)
This protocol is a one-step procedure for crosslinking primary amines.
Materials:
-
Protein sample
-
DMA (this compound dihydrochloride)
-
Crosslinking Buffer: 0.2 M Triethanolamine, pH 8.0-8.5 (or other amine-free buffers like HEPES or phosphate (B84403) buffer)
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
Procedure:
-
Preparation:
-
Dissolve the protein sample in the Crosslinking Buffer.
-
Prepare a fresh stock solution of DMA in the Crosslinking Buffer.
-
-
Crosslinking Reaction:
-
Add the DMA stock solution to the protein sample. The final concentration of DMA will need to be optimized, but a starting point is a 10- to 50-fold molar excess over the protein concentration.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Quenching:
-
Terminate the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted DMA.
-
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE, followed by mass spectrometry for identification of crosslinked sites.
-
Visualizing the Chemistry and Workflow
To further clarify the processes, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
Caption: Reaction mechanism of a zero-length crosslinker (EDC).
Caption: Reaction mechanism of this compound (DMA).
Caption: A typical workflow for crosslinking-mass spectrometry.
Conclusion: Making an Informed Choice
The selection between a zero-length crosslinker like EDC and a homobifunctional crosslinker such as DMA is a nuanced decision that hinges on the specific goals of the study.
-
For high-resolution structural modeling and the precise identification of direct interaction sites , the unparalleled short-range constraint provided by zero-length crosslinkers is invaluable.[3] Researchers should be prepared for the bioinformatic challenges associated with identifying these crosslinks.
-
When the primary goal is to identify interacting partners or to stabilize a complex for subsequent analysis , and when the precise distance is less critical, This compound offers a reliable and straightforward approach. The presence of its spacer arm can simplify the detection and identification of crosslinked peptides.
Ultimately, the most comprehensive understanding of a protein complex's architecture may be achieved by employing a combination of different crosslinking chemistries. This orthogonal approach can provide a more complete picture of the protein-protein interaction network, leveraging the unique strengths of each class of crosslinker. As with any biochemical technique, careful optimization of reaction conditions is paramount to achieving reliable and reproducible results.
References
- 1. High-density chemical cross-linking for modeling protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. Enhanced identification of zero-length chemical crosslinks using label-free quantitation and high-resolution fragment ion spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Cross-Linking Mass Spectrometry Reveals Parallel Orientation and Flexible Conformations of Plant HOP2-MND1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison of Cleavable and Non-Cleavable Crosslinkers for Protein Interaction Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal crosslinking strategy for elucidating protein-protein interactions.
In the intricate world of cellular biology, understanding the dynamic interplay between proteins is paramount to unraveling complex signaling pathways and identifying novel therapeutic targets. Chemical crosslinking has emerged as a powerful tool to capture these transient interactions, providing a molecular snapshot of protein complexes in their native environment. The choice between cleavable and non-cleavable crosslinkers represents a critical decision point in experimental design, with each class offering distinct advantages and disadvantages. This guide provides an objective comparison to inform the selection of the most appropriate crosslinking strategy for your research needs.
The Fundamental Divide: Cleavable vs. Non-Cleavable Crosslinkers
Non-cleavable crosslinkers form stable, covalent bonds between interacting proteins that are resistant to cleavage under standard biochemical conditions.[1][2] This stability makes them ideal for robustly capturing and preserving protein complexes throughout purification and analysis.[3] However, the irreversible nature of these crosslinks can complicate downstream analysis, particularly in mass spectrometry (MS), where the identification of crosslinked peptides can be challenging due to the increased complexity of the resulting spectra.
Cleavable crosslinkers , in contrast, contain a labile bond within their spacer arm that can be selectively broken under specific chemical or physical conditions.[4][5] This feature allows for the separation of crosslinked proteins after purification, simplifying analysis and facilitating the identification of interaction partners. The ability to reverse the crosslink is particularly advantageous for mass spectrometry-based proteomics, as it simplifies data analysis by allowing for the identification of individual peptides after cleavage.[5][6]
Quantitative Comparison of Common Crosslinkers
The selection of a crosslinker is dictated by several factors, including the reactivity of its functional groups, the length of its spacer arm, and its cleavability. The following table summarizes the properties of commonly used cleavable and non-cleavable crosslinkers.
| Crosslinker | Type | Reactive Group(s) | Spacer Arm Length (Å) | Cleavable? | Cleavage Agent | Key Features |
| DSS (Disuccinimidyl suberate) | Non-cleavable | NHS ester | 11.4 | No | N/A | Membrane permeable, widely used for intracellular crosslinking.[7][8] |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Non-cleavable | Sulfo-NHS ester | 11.4 | No | N/A | Water-soluble, membrane impermeable, ideal for cell surface crosslinking.[2] |
| DSG (Disuccinimidyl glutarate) | Non-cleavable | NHS ester | 7.7 | No | N/A | Shorter spacer arm than DSS, membrane permeable.[8] |
| DSP (Dithiobis(succinimidyl propionate)) | Cleavable | NHS ester | 12.0 | Yes | Reducing agents (e.g., DTT, TCEP) | Thiol-cleavable disulfide bond, membrane permeable.[1][9] |
| DTSSP (3,3'-Dithiobis(sulfosuccinimidylpropionate)) | Cleavable | Sulfo-NHS ester | 12.0 | Yes | Reducing agents (e.g., DTT, TCEP) | Water-soluble version of DSP, membrane impermeable.[6] |
| DSSO (Disuccinimidyl sulfoxide) | Cleavable | NHS ester | 10.1 | Yes | Collision-induced dissociation (CID) in MS | MS-cleavable, simplifies peptide identification in XL-MS.[8][10] |
| DSBU (Disuccinimidyl dibutyric urea) | Cleavable | NHS ester | 12.5 | Yes | Collision-induced dissociation (CID) in MS | MS-cleavable, provides characteristic fragmentation patterns.[2] |
Visualizing the Workflow: From Crosslinking to Analysis
The following diagrams illustrate the general experimental workflows for utilizing both non-cleavable and cleavable crosslinkers in protein interaction studies.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for key experiments using both cleavable and non-cleavable crosslinkers.
Protocol 1: Co-Immunoprecipitation (Co-IP) with a Non-Cleavable Crosslinker (e.g., DSS)
This protocol is designed to capture stable protein interactions within a cellular context.
Materials:
-
Cells expressing the protein of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
DSS stock solution (e.g., 25 mM in DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Antibody specific to the protein of interest (bait)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Cell Culture and Harvest: Grow cells to 80-90% confluency. Wash cells twice with ice-cold PBS.
-
Crosslinking: Resuspend the cell pellet in ice-cold PBS. Add the DSS stock solution to a final concentration of 1-2 mM. Incubate for 30 minutes at room temperature with gentle rotation.
-
Quenching: Add quenching buffer to a final concentration of 20-50 mM to stop the crosslinking reaction. Incubate for 15 minutes at room temperature.
-
Cell Lysis: Pellet the cells and lyse them with lysis buffer for 30 minutes on ice. Centrifuge to clarify the lysate.
-
Immunoprecipitation: Incubate the clarified lysate with the primary antibody for 2-4 hours at 4°C. Add Protein A/G magnetic beads and incubate for another 1-2 hours or overnight at 4°C.
-
Washing: Pellet the beads and wash them three to five times with wash buffer.
-
Elution: Elute the protein complexes from the beads using elution buffer. If using an acidic elution buffer, neutralize the eluate immediately with neutralization buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting.[11]
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) with a Cleavable Crosslinker (e.g., DSP)
This protocol is tailored for identifying protein interaction partners using mass spectrometry.
Materials:
-
Cells expressing a tagged protein of interest (e.g., FLAG-tagged)
-
PBS, ice-cold
-
DSP stock solution (e.g., 50 mM in DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Lysis buffer with protease and phosphatase inhibitors
-
Anti-FLAG affinity resin (e.g., magnetic beads)
-
Wash buffer
-
Elution buffer (e.g., 3xFLAG peptide solution)
-
Reducing agent for cleavage (e.g., 50 mM DTT)
-
Alkylation agent (e.g., 100 mM iodoacetamide)
-
Trypsin solution for in-solution or in-gel digestion
Procedure:
-
Crosslinking and Quenching: Follow steps 1-3 from Protocol 1, using DSP instead of DSS.[12]
-
Cell Lysis and Affinity Purification: Lyse the cells and incubate the clarified lysate with anti-FLAG affinity resin.
-
Washing: Wash the resin extensively with wash buffer to remove non-specific binders.
-
Elution: Elute the crosslinked protein complexes using a competitive elution with 3xFLAG peptide.
-
Cleavage of Crosslinker: Add DTT to the eluted sample to a final concentration of 50 mM and incubate for 30 minutes at 37°C to cleave the disulfide bond in the DSP crosslinker.[1]
-
Reduction and Alkylation: Further reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide.
-
Proteolytic Digestion: Digest the proteins into peptides using trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the proteins in the complex.[13]
Making the Right Choice: A Summary of Considerations
| Feature | Cleavable Crosslinkers | Non-Cleavable Crosslinkers |
| Advantages | - Simplified mass spectrometry data analysis. - Allows for the separation of interacting partners after purification. - Can be used to enrich for crosslinked peptides.[4] | - High stability of the crosslinked complex. - Robust for preserving interactions through harsh purification steps. - Simpler chemistry and often lower cost. |
| Disadvantages | - Can be less stable during purification. - Cleavage step adds complexity to the workflow. - Potential for incomplete cleavage. | - Complex mass spectra can make peptide identification challenging. - Difficult to separate interacting partners after crosslinking. - May mask antibody epitopes for Western blotting. |
| Best Suited For | - Mass spectrometry-based proteomics (XL-MS). - Studies requiring the isolation of individual interaction partners. - Large-scale protein interaction mapping. | - Co-immunoprecipitation followed by Western blotting. - Stabilizing very transient or weak interactions. - Structural studies where the distance constraint is the primary goal. |
Ultimately, the choice between cleavable and non-cleavable crosslinkers depends on the specific research question and the downstream analytical methods to be employed. For studies relying heavily on mass spectrometry for the identification of unknown interaction partners, the advantages of cleavable crosslinkers in simplifying data analysis are significant.[5] For validation of known interactions or for capturing highly labile complexes for analysis by Western blotting, the robustness of non-cleavable crosslinkers may be preferred. Careful consideration of the experimental goals and the properties of the available reagents will lead to a more effective and insightful analysis of protein-protein interactions.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Cross-linking/mass spectrometry at the crossroads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. covachem.com [covachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein–Protein Interaction Network Mapping by Affinity Purification Cross-Linking Mass Spectrometry (AP-XL-MS) based Proteomics | Springer Nature Experiments [experiments.springernature.com]
Verifying Crosslinked Protein Complexes: A Comparative Guide to Western Blotting and Alternative Methods
For researchers, scientists, and drug development professionals, understanding protein-protein interactions (PPIs) is fundamental to deciphering cellular pathways and disease mechanisms. Chemical crosslinking is a powerful technique to capture these interactions, both stable and transient, within their native cellular environment. However, once proteins are covalently linked, rigorous verification is essential to confirm the interaction and analyze the resulting complex.
This guide provides an objective comparison of Western blotting and other common methods for verifying crosslinked protein complexes. We will delve into the experimental data each technique yields, provide detailed protocols, and illustrate key workflows.
Western Blotting for Verification: The Band Shift Assay
Western blotting is a widely accessible and straightforward method to confirm that a crosslinking reaction has successfully captured a protein complex. The core principle relies on detecting a "band shift" on the gel. When two proteins are covalently crosslinked, the resulting complex has a higher molecular weight than the individual, non-crosslinked proteins.[1] This size difference is visualized after separation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequent immunodetection.
An antibody specific to one of the proteins in the expected complex is used for probing. If the crosslinking was successful, a band will appear at a higher molecular weight corresponding to the size of the complex, in addition to the band for the monomeric protein.[2] The disappearance or reduction of this higher molecular weight band upon treatment with a cleavable crosslinker's reducing agent can further validate the specificity of the crosslinked complex.
Comparative Analysis of Verification Methods
While Western blotting confirms an interaction by demonstrating the formation of a higher molecular weight complex, it provides limited information beyond this. Other techniques can offer more detailed and quantitative insights. The primary alternatives include Co-Immunoprecipitation (Co-IP) and Mass Spectrometry (MS).
Co-Immunoprecipitation (Co-IP) is often enhanced by crosslinking, which helps stabilize weak or transient interactions that might otherwise be lost during the procedure.[2][3] In this workflow, the crosslinked lysate is incubated with an antibody against a "bait" protein, and the entire complex is purified. The resulting immunoprecipitate is then typically analyzed by Western blotting to confirm the presence of the "prey" protein.
Crosslinking-Mass Spectrometry (XL-MS) is the most powerful method for analyzing crosslinked complexes. It not only confirms that an interaction occurred but can also identify the specific amino acid residues that were linked.[4][5] This provides high-resolution data on the protein interaction interface and can offer structural insights into the complex's topology.[4][5]
Here is a summary of how these methods compare:
| Feature | Western Blotting | Co-Immunoprecipitation (Co-IP) | Mass Spectrometry (XL-MS) |
| Primary Output | Visualization of a higher molecular weight complex (band shift).[1] | Enrichment and detection of interacting partners. | Identification of crosslinked peptides and specific linkage sites.[4] |
| Data Type | Qualitative / Semi-Quantitative | Qualitative | Quantitative and Structural |
| Interaction Detail | Confirms interaction, implies proximity | Identifies members of a complex | Maps interaction interfaces at amino acid resolution.[4][5] |
| Sensitivity | Moderate to high, antibody-dependent | High, effective for enriching low-abundance proteins | Very high, can identify thousands of crosslinks in a single experiment.[4] |
| Throughput | Low to moderate | Low to moderate | High, suitable for system-wide analyses.[4] |
| Technical Complexity | Low | Moderate | High |
| Use Case | Rapid validation of a specific, predicted interaction | Purifying and identifying members of a crosslinked complex | In-depth structural analysis and large-scale interactome mapping.[5] |
Experimental Protocols
Protocol 1: Verification by Western Blotting
This protocol outlines the general steps for crosslinking proteins in cultured cells and analyzing the results via Western blotting.
1. In Vivo Crosslinking:
-
Wash cultured cells (e.g., 1x10⁷) twice with ice-cold Phosphate-Buffered Saline (PBS) to remove culture media.[1]
-
Add a pre-warmed, amine-free buffer to the cells.
-
Introduce the crosslinking reagent (e.g., formaldehyde (B43269) to a final concentration of 1%, or a non-reversible NHS-ester crosslinker like BS3 at 1-2 mM). Incubate for 10-30 minutes at room temperature.[1][6]
-
Quench the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration that scavenges excess crosslinker (e.g., 0.2 M glycine). Incubate for 15 minutes.[6][7]
-
Wash the cells again with ice-cold PBS to remove the quencher and residual crosslinker.
2. Cell Lysis:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the crosslinked protein complexes.
3. SDS-PAGE and Western Blotting:
-
Mix a portion of the protein lysate (typically 20-40 µg) with Laemmli sample buffer.[1]
-
Crucially , to preserve the crosslinks, heat the samples at a lower temperature (e.g., 65-70°C for 10 minutes) instead of boiling at 95-100°C, as high heat can sometimes reverse certain crosslinks.[8] A non-crosslinked control sample should be run in parallel.
-
Separate the proteins by SDS-PAGE. The gel percentage should be chosen to resolve high molecular weight complexes effectively.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[1]
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody specific to one of the proteins of interest overnight at 4°C.[1][9]
-
Wash the membrane three times with TBST.[9]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9] Analyze the blot for the appearance of a higher molecular weight band in the crosslinked lane compared to the control.
Protocol 2: Verification by Crosslinking-Enhanced Co-Immunoprecipitation (Co-IP)
This protocol is for enriching crosslinked complexes before analysis.
1. Crosslinking and Lysis:
-
Perform crosslinking and cell lysis as described in steps 1 and 2 of the Western Blotting protocol.
2. Immunoprecipitation:
-
Pre-clear the cell lysate by incubating it with Protein A/G beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with a primary antibody against the "bait" protein for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture the immune complexes by adding fresh Protein A/G beads and incubating for another 1-2 hours at 4°C.[10]
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.[10]
3. Elution and Analysis:
-
Elute the protein complexes from the beads. For analysis by Western blot, add Laemmli sample buffer directly to the beads and heat at 65-70°C for 10 minutes.[10]
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting "prey" protein.
Visualized Workflows
The following diagrams illustrate the experimental workflows for verifying crosslinked protein complexes using Western blotting and the alternative Mass Spectrometry approach.
Caption: Workflow for verifying protein complexes via crosslinking and Western blotting.
Caption: Workflow for identifying protein interactions using crosslinking-mass spectrometry (XL-MS).
References
- 1. benchchem.com [benchchem.com]
- 2. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 4. pnas.org [pnas.org]
- 5. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 7. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptglab.com [ptglab.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Dimethyl Adipimidate: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of dimethyl adipimidate, a common crosslinking agent.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) office before proceeding with any disposal method. Local regulations and facility-specific protocols are the ultimate authority on chemical waste management.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure you are equipped with the appropriate personal protective equipment (PPE). This compound dihydrochloride (B599025) is classified as a skin and eye irritant and may cause respiratory irritation.[1]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Use chemical-resistant gloves. Always inspect gloves for integrity before use.[2]
-
Body Protection: A laboratory coat is mandatory to prevent skin contact.
-
Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Conflicting Disposal Information and the Precautionary Principle
There is conflicting information regarding the appropriate disposal route for this compound. While one university guideline suggests that this compound dihydrochloride may be disposed of down the sanitary sewer,[3] it is more broadly categorized as a toxic and potentially reactive substance that should be managed as hazardous waste.[4] Given this discrepancy, and the fact that imidoesters as a class are reactive, the most prudent approach is to handle this compound as hazardous chemical waste until and unless explicitly permitted by your local EHS office for sewer disposal.
Primary Disposal Procedure: Hazardous Waste Stream
This conservative and widely accepted method ensures the highest level of safety and regulatory compliance.
Step 1: Waste Collection Collect all materials contaminated with this compound, including unused product, reaction mixtures, and contaminated labware (e.g., pipette tips, tubes, gloves), in a designated hazardous waste container.[5]
Step 2: Containerization
-
Use a container that is compatible with the chemical waste. For solid waste, a wide-mouthed plastic container is often suitable.[5]
-
Ensure the container has a tightly sealing lid to prevent leaks or spills.[6]
-
Do not overfill the container; a general guideline is to fill it to no more than 90% of its capacity.[5]
Step 3: Labeling
-
Immediately affix a "Hazardous Waste" label to the container.[6]
-
Clearly list all constituents of the waste, including this compound and any solvents or other chemicals present. If it is a mixture, provide the percentage or volume composition of each component.[6]
-
Indicate the type of hazard(s) associated with the waste (e.g., toxic, irritant).[6]
-
Write the date when the container was first used for waste accumulation.[6]
Step 4: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[5]
-
Ensure that the waste is segregated from incompatible materials. A safety data sheet for a similar compound, dimethyl adipate, lists acids, bases, oxidizing agents, and reducing agents as incompatible.[2]
Step 5: Arranging for Disposal
-
Once the container is full or you are ready to dispose of the waste, contact your institution's EHS office to schedule a pickup.
-
Provide them with a complete and accurate description of the waste.[5]
Secondary Disposal Consideration: Sanitary Sewer
The option of sanitary sewer disposal for this compound dihydrochloride, as mentioned in one source,[3] should be approached with extreme caution and is not recommended without explicit approval from your EHS office. This route may be permissible only under very specific conditions, such as for very small quantities of dilute, neutralized aqueous solutions. Disposing of chemicals down the drain without authorization can lead to serious safety incidents, environmental damage, and regulatory violations.[7]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Formula | C8H18Cl2N2O2 | [8] |
| Molecular Weight | 245.15 g/mol | [8] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3 | |
| Storage Temperature | 2-8°C | |
| Incompatible Materials | Acids, Bases, Oxidizing agents, Reducing agents | [2] |
Disposal Workflow
Caption: Decision workflow for this compound disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. This compound dihydrochloride, 97% | CymitQuimica [cymitquimica.com]
Personal protective equipment for handling Dimethyl adipimidate
Essential Safety and Handling Guide for Dimethyl Adipimidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.
Understanding the Hazards
This compound dihydrochloride (B599025) is a chemical that requires careful handling due to its potential health effects. It is known to cause skin and eye irritation and may lead to respiratory irritation.[1][2] Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects eyes from accidental splashes which can cause serious irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[3] | Prevents skin contact and absorption. This compound can cause skin irritation.[1][2] |
| Body Protection | Long-sleeved lab coat or chemical-resistant apron. | Protects skin from splashes and spills. |
| Respiratory Protection | Not typically required with adequate ventilation. Use a NIOSH-approved respirator with an appropriate cartridge if dust or aerosols are generated or if working in a poorly ventilated area.[1] | Prevents inhalation of harmful dust or aerosols that may cause respiratory irritation.[1] |
Note: Always inspect PPE for integrity before use. Contaminated or damaged PPE should be replaced immediately.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
3.1. Preparation and Weighing:
-
Ventilation: Conduct all handling and weighing of solid this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling, even if gloves were worn.
3.2. Solution Preparation:
-
Order of Addition: When preparing solutions, slowly add the solid this compound to the solvent to control the dissolution process and prevent splashing.
-
Container: Use appropriate, clearly labeled glassware for solution preparation.
-
Storage of Solutions: Store prepared solutions in tightly sealed containers in a cool, dry, and well-ventilated area.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Incident | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ensure the area is well-ventilated during cleanup. |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
5.1. Unused Reagent and Solutions:
-
Aqueous Solutions: Based on available data, dilute aqueous solutions of this compound dihydrochloride may be suitable for disposal down the sanitary sewer with copious amounts of water. However, always consult and comply with your institution's and local regulations regarding chemical waste disposal.
-
Solid Waste: Unused or expired solid this compound should be disposed of as hazardous chemical waste.
5.2. Contaminated Materials:
-
PPE and Labware: Dispose of contaminated gloves, weigh boats, and other disposable labware as solid hazardous waste.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as chemical waste. After rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, with the label defaced.
5.3. Waste Collection and Labeling:
-
Containers: Use clearly labeled, sealed, and compatible containers for all this compound waste.
-
Labeling: All waste containers must be accurately labeled with the contents, including the concentration and any other components of the mixture.
Visual Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
